Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-4-6-3-7(11)5-12-9(6)13-8/h3-5H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFZWTJIAHZKMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CN=C2N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677494 | |
| Record name | Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1222175-21-4 | |
| Record name | Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structure Elucidation of Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate: A Multi-technique Spectroscopic and Crystallographic Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in biologically active compounds.[1][2] As a bioisostere of both indole and purine systems, it offers unique hydrogen bonding capabilities and physicochemical properties that are highly advantageous for drug design, particularly in the development of kinase inhibitors.[1][3][4] Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a critical intermediate, providing a versatile platform for constructing complex pharmaceutical agents through functionalization of its core structure.[5] This guide provides an in-depth, multi-faceted approach to the unambiguous structure elucidation of this key building block, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography. The causality behind experimental choices and the interpretation of spectral data are emphasized to provide a self-validating analytical workflow.
Molecular Structure Overview
The foundational step in any analytical endeavor is a clear understanding of the target molecule's architecture. This compound comprises a planar, bicyclic 7-azaindole core. A bromine atom is substituted at the C5 position of the pyridine ring, and an ethyl carboxylate group is attached to the C2 position of the pyrrole ring. The atom numbering convention used throughout this guide is presented below.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. A combination of 1D (¹H, ¹³C) and 2D experiments provides a complete and validated assignment of all proton and carbon signals.
¹H NMR Spectroscopy
Proton NMR reveals the chemical environment and connectivity of hydrogen atoms. For the title compound, the spectrum is expected to show distinct signals for the aromatic protons on the azaindole core, the N-H proton, and the ethyl ester protons.
Expected ¹H NMR Data (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |
| ~12.5 | broad singlet | 1H | N1-H | The pyrrole N-H proton is acidic and often appears as a broad signal at a very downfield shift due to hydrogen bonding and exchange. |
| ~8.4 | doublet (d) | 1H | C6-H | This proton is on the pyridine ring, adjacent to the electronegative nitrogen (N7) and coupled to C4-H. Its position is downfield due to the electron-withdrawing nature of the ring nitrogen. |
| ~8.2 | doublet (d) | 1H | C4-H | Also on the pyridine ring, this proton is coupled to C6-H. The bromine at C5 influences its chemical shift. |
| ~7.2 | singlet | 1H | C3-H | This proton is on the electron-rich pyrrole ring and appears as a singlet as it has no adjacent proton neighbors. |
| ~4.3 | quartet (q) | 2H | -O-CH₂ -CH₃ | The methylene protons of the ethyl group are deshielded by the adjacent oxygen atom and are split into a quartet by the three neighboring methyl protons. |
| ~1.3 | triplet (t) | 3H | -O-CH₂-CH₃ | The terminal methyl protons are split into a triplet by the two neighboring methylene protons. |
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure complete dissolution.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.
-
Data Acquisition: Acquire the spectrum at a standard temperature (e.g., 298 K). Use a standard pulse sequence with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak (DMSO at δ 2.50 ppm).
¹³C NMR Spectroscopy
Carbon NMR provides information on the carbon framework of the molecule. The spectrum is typically acquired with broadband proton decoupling, resulting in a single peak for each chemically unique carbon atom.
Expected ¹³C NMR Data (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale & Causality |
| ~161 | C =O | The ester carbonyl carbon is highly deshielded and appears significantly downfield. |
| ~148 | C 7a | A quaternary carbon at the fusion of the two rings, adjacent to N7. |
| ~144 | C 6 | Aromatic CH carbon on the pyridine ring, adjacent to N7. |
| ~131 | C 4 | Aromatic CH carbon on the pyridine ring. |
| ~129 | C 2 | Quaternary carbon of the pyrrole ring, attached to the ester group. |
| ~120 | C 3a | Quaternary carbon at the ring fusion. |
| ~113 | C 5 | Quaternary carbon bearing the bromine atom. Its shift is directly influenced by the heavy atom effect of bromine. |
| ~101 | C 3 | Aromatic CH carbon on the pyrrole ring. |
| ~61 | -O-CH₂ - | The methylene carbon of the ethyl ester, deshielded by the oxygen atom. |
| ~14 | -CH₃ | The terminal methyl carbon of the ethyl ester. |
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Use a 100 MHz (or corresponding frequency for the spectrometer) probe.
-
Data Acquisition: Acquire the spectrum using a standard pulse program with broadband proton decoupling to simplify the spectrum to singlets. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing the solvent peak (DMSO-d₆ at δ 39.52 ppm).
Integrated NMR Analysis Workflow
While 1D NMR provides the primary data, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for validating the assignments. This integrated approach forms a self-validating system.
Caption: Workflow for unambiguous structure assignment using NMR spectroscopy.
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight of the compound, which is a fundamental piece of evidence for its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.
Principle & Causality: In Electrospray Ionization (ESI), the molecule is ionized (typically protonated to form [M+H]⁺). The mass analyzer then separates these ions based on their mass-to-charge (m/z) ratio. The presence of bromine is a key diagnostic feature, as it has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic isotopic pattern where two peaks of almost equal intensity appear, separated by 2 Da (the M⁺ and M+2 peaks).
Expected Mass Spectrum Data (ESI-HRMS):
| m/z (Calculated for C₁₀H₉BrN₂O₂) | Species | Expected Observation |
| 283.9896 | [M(⁷⁹Br)+H]⁺ | A strong signal confirming the mass with the lighter bromine isotope. |
| 285.9876 | [M(⁸¹Br)+H]⁺ | A second strong signal, of nearly identical intensity to the first, confirming the presence of one bromine atom. |
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500). Ensure the instrument is calibrated to provide high mass accuracy.
-
Data Analysis: Analyze the spectrum to identify the [M+H]⁺ ion cluster. Confirm the characteristic 1:1 isotopic pattern for bromine and compare the measured accurate mass to the calculated mass to confirm the elemental formula.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Principle & Causality: Specific bonds (like C=O, N-H, C-O) vibrate at characteristic frequencies. When the molecule is irradiated with infrared light, it absorbs energy at these frequencies, resulting in a unique spectrum that acts as a molecular fingerprint.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3350 | N-H Stretch | Pyrrole N-H |
| ~1715 | C=O Stretch | Ester Carbonyl |
| 1600 - 1450 | C=C / C=N Stretch | Aromatic Rings |
| ~1250 | C-O Stretch | Ester C-O |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.
-
Instrument Setup: Ensure the ATR accessory is clean and installed correctly in the FT-IR spectrometer.
-
Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, apply pressure to the sample to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added.
-
Data Analysis: The resulting spectrum of absorbance vs. wavenumber is analyzed to identify the characteristic peaks corresponding to the molecule's functional groups.
X-ray Crystallography: The Definitive 3D Structure
Single-crystal X-ray diffraction is the gold standard for structure determination, providing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Principle & Causality: When a beam of X-rays is directed at a single crystal, the electrons in the atoms diffract the X-rays in a specific pattern. By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be calculated, and from this, the atomic structure is resolved.
Expected Crystallographic Features: While the specific crystal structure for the title compound is not publicly available, data from the parent compound, 5-bromo-1H-pyrrolo[2,3-b]pyridine, provides critical insights.[6][7] The 7-azaindole core is expected to be essentially planar.[6] A hallmark of this scaffold is the formation of centrosymmetric dimers in the crystal lattice through strong N-H···N hydrogen bonds between the pyrrole N-H of one molecule and the pyridine N7 of another.[6][7][8]
Crystallographic Data for the Analog 5-Bromo-1H-pyrrolo[2,3-b]pyridine[6]:
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.9082 |
| b (Å) | 13.3632 |
| c (Å) | 5.8330 |
| β (°) | 103.403 |
| Z (molecules/cell) | 4 |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a solvent from a concentrated solution of the compound.
-
Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. A stream of cold nitrogen (~100 K) is used to minimize thermal motion. The crystal is rotated in the X-ray beam to collect a full sphere of diffraction data.
-
Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. An atomic model is built into this map and refined against the experimental data until the calculated and observed diffraction patterns match closely.
Integrated Elucidation Workflow
Caption: Integrated workflow for the complete structure elucidation of a novel compound.
Conclusion
The structural elucidation of this compound is achieved through a systematic and integrated analytical approach. Mass spectrometry confirms the correct molecular weight and the presence of a single bromine atom through its distinct isotopic signature. IR spectroscopy verifies the presence of key functional groups, including the N-H, ester C=O, and aromatic rings. Finally, a comprehensive suite of NMR experiments (¹H, ¹³C, and 2D) provides the definitive map of atomic connectivity, allowing for the full assignment of the molecular skeleton. When possible, X-ray crystallography offers the ultimate confirmation of the three-dimensional structure. This rigorous, multi-technique validation is essential for ensuring the identity and purity of such a critical building block used in the advancement of drug discovery and development.
References
- The Role of 7-Azaindole Intermediates in Modern Drug Discovery. (2026). Vertex AI Search.
- Azaindoles in Medicinal Chemistry. PharmaBlock.
- Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. MDPI.
- Azaindole Therapeutic Agents. PubMed Central.
- Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing.
- X-ray crystal structure, infrared, Raman and density functional studies of 7-azaindole-3-carboxaldehyde. ResearchGate.
- Supporting Information. Wiley-VCH.
- Supporting Information. The Royal Society of Chemistry.
- 7-Azaindole (271-63-6) IR Spectrum. ChemicalBook.
- Crystal Structure of 1-Acetyl-7-azaindole: An In-depth Technical Guide. Benchchem.
- 5-Bromo-1H-pyrrolo[2,3-b]pyridine. PubMed Central.
- Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. National Institutes of Health.
- Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
- Supporting information. The Royal Society of Chemistry.
- 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid(1222175-20-3) 1H NMR. ChemicalBook.
- (PDF) 5-Bromo-1H-pyrrolo[2,3-b]pyridine. ResearchGate.
- Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. ResearchGate.
- FT-IR spectrum of control indole. ResearchGate.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of the 7-azaindole scaffold, a bioisostere of indole, has led to the development of numerous biologically active molecules. This document serves as a technical resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic motif in drug discovery. Its unique structure, featuring a hydrogen bond donor (pyrrole N-H) and a hydrogen bond acceptor (pyridine N) in a rigid framework, allows for diverse interactions with biological targets. The introduction of a bromine atom at the 5-position and an ethyl carboxylate group at the 2-position of the 7-azaindole core, yielding this compound, provides a versatile platform for further chemical modifications and the exploration of structure-activity relationships (SAR). The physicochemical properties of this molecule are fundamental to its behavior in biological systems, influencing its solubility, permeability, metabolic stability, and ultimately, its pharmacokinetic and pharmacodynamic profiles.
Molecular Structure and Key Identifiers
A thorough understanding of the molecule's identity is paramount for any scientific investigation.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1222175-21-4 |
| Molecular Formula | C₁₀H₉BrN₂O₂ |
| Molecular Weight | 269.09 g/mol |
| Canonical SMILES | CCOC(=O)C1=CC2=C(N1)N=CC(Br)=C2 |
| InChI Key | BDFZWTJIAHZKMB-UHFFFAOYSA-N |
Diagram of the Molecular Structure:
Caption: Molecular Structure of this compound.
Physicochemical Properties: A Blend of Experimental Data and Computational Predictions
Precise physicochemical data is often scarce for novel research compounds. This section presents a combination of available information and high-quality computational predictions to provide a comprehensive profile. It is crucial to note that predicted values, while useful for initial assessment, should be experimentally verified for critical applications.
Table of Physicochemical Properties:
| Property | Value | Source/Method |
| Melting Point | Not available | Experimental determination is recommended. |
| Aqueous Solubility (LogS) | -3.3 (Predicted) | ALOGPS |
| Lipophilicity (LogP) | 2.68 (Predicted) | XLogP3 |
| Acid Dissociation Constant (pKa) | Not available | Experimental determination is recommended. |
Discussion of Properties:
-
Solubility: The predicted low aqueous solubility (LogS of -3.3) suggests that the compound is poorly soluble in water. This is a critical consideration for drug development, as it can impact bioavailability. Formulation strategies such as co-solvents, surfactants, or amorphous solid dispersions may be necessary to enhance its solubility for in vitro and in vivo studies.
-
Lipophilicity: The predicted LogP value of 2.68 indicates a moderate level of lipophilicity. This property is crucial for membrane permeability and interaction with hydrophobic binding pockets of target proteins. A balanced lipophilicity is often sought in drug candidates to ensure adequate absorption and distribution without excessive non-specific binding or rapid metabolism.
-
pKa: The pKa value, which describes the ionization state of a molecule at a given pH, is currently unavailable. The 7-azaindole scaffold contains both a weakly basic pyridine nitrogen and a weakly acidic pyrrole nitrogen. The exact pKa values are influenced by the substituents. Experimental determination of the pKa is essential for understanding the compound's charge state under physiological conditions, which in turn affects its solubility, permeability, and target engagement.
Spectroscopic and Analytical Data
Expected Spectroscopic Features:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyrrolopyridine core, with their chemical shifts and coupling constants influenced by the bromine and ethyl carboxylate substituents. Signals for the ethyl group (a quartet and a triplet) and the N-H proton of the pyrrole ring (typically a broad singlet) would also be present. For the parent compound, 5-Bromo-1H-pyrrolo[2,3-b]pyridine, reported ¹H NMR (in DMF-d7) shows signals at δ 11.91 (bs, 1H, NH), 8.30 (d, J = 2.2 Hz, 1H, H6), 8.20 (d, J = 2.0 Hz, 1H, H4), 7.63 (t, J = 2.8 Hz, 1H, H2), and 6.50 (m, 1H, H3).[1] The presence of the C2-ester in the target molecule will significantly alter the chemical shifts of the pyrrole protons.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for each of the ten carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon, with the carbons attached to bromine, nitrogen, and the carbonyl group showing characteristic downfield shifts. For 5-Bromo-1H-pyrrolo[2,3-b]pyridine, reported ¹³C NMR (in DMF-d7) shows signals at δ 147.5, 142.9, 130.3, 128.2, 122.1, 111.1, and 100.0.[1]
-
FT-IR: The infrared spectrum will be characterized by absorption bands corresponding to the N-H stretching of the pyrrole ring (typically around 3300-3500 cm⁻¹), C=O stretching of the ester group (around 1700-1730 cm⁻¹), and various C-H and C=C/C=N stretching and bending vibrations of the aromatic core.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (269.09 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by 2 m/z units will be observed for the molecular ion and any bromine-containing fragments.
Experimental Protocols for Physicochemical Characterization
To ensure scientific integrity and reproducibility, the following established protocols are recommended for the experimental determination of the key physicochemical properties of this compound.
Melting Point Determination
Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound.
Protocol: Capillary Melting Point Method
-
Sample Preparation: Finely powder a small amount of the dry crystalline compound.
-
Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring a packed column of 2-3 mm in height.
-
Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample at a rate of 10-20 °C/min initially to determine an approximate melting range.
-
Accurate Determination: Repeat the measurement with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C/min.
-
Data Recording: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point.
Caption: Workflow for Melting Point Determination.
Aqueous Solubility Determination
Rationale: The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound, which is a critical parameter for predicting its oral absorption.
Protocol: Shake-Flask Method
-
Solution Preparation: Prepare a series of buffered aqueous solutions at different pH values relevant to physiological conditions (e.g., pH 2.0, 5.0, 7.4).
-
Sample Addition: Add an excess amount of the solid compound to a known volume of each buffered solution in a sealed flask.
-
Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant, and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The measured concentration represents the equilibrium solubility of the compound at that specific pH and temperature.
Caption: Shake-Flask Method for Solubility Determination.
Lipophilicity (LogP) Determination
Rationale: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is a direct and reliable way to determine this property.
Protocol: Shake-Flask Method
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of the compound in the n-octanol-saturated water phase.
-
Partitioning: Mix a known volume of the aqueous stock solution with a known volume of the water-saturated n-octanol in a sealed container.
-
Equilibration: Shake the mixture for a sufficient time to allow for partitioning equilibrium to be established.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw aliquots from both the aqueous and n-octanol phases and determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Caption: Shake-Flask Method for LogP Determination.
pKa Determination
Rationale: Potentiometric titration is a precise method for determining the pKa of ionizable functional groups by monitoring the pH change of a solution upon the addition of a titrant.
Protocol: Potentiometric Titration
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent system (e.g., water, or a co-solvent system like water/methanol for poorly soluble compounds).
-
Apparatus Setup: Place the solution in a thermostatted titration vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve, or more accurately from the inflection point of the first derivative of the titration curve.
Sources
An In-Depth Technical Guide to Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a key heterocyclic building block in medicinal chemistry. We will delve into its chemical identity, synthesis, spectroscopic characterization, reactivity, and its significant role in the development of novel therapeutics, particularly as a scaffold for kinase inhibitors.
Core Identifiers and Physicochemical Properties
This compound, a derivative of the 7-azaindole scaffold, is a crucial intermediate in the synthesis of a wide range of biologically active compounds. Its unique electronic and structural features make it a valuable component in drug discovery programs.[1]
Below is a summary of its key identifiers and properties:
| Identifier | Value | Source |
| CAS Number | 1222175-21-4 | [1][2][3][4][5][6] |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₁₀H₉BrN₂O₂ | [2][3] |
| Molecular Weight | 269.10 g/mol | [2] |
| Canonical SMILES | CCOC(=O)C1=CC2=C(N1)N=CC=C2Br | N/A |
| InChI Key | Not available | N/A |
| Appearance | White to light yellow solid | [7] |
| Solubility | Sparingly soluble in water | [7] |
Synthesis and Mechanistic Insights
Proposed Synthetic Pathway:
The synthesis can be envisioned in two main steps:
-
Formylation of 5-bromo-7-azaindole: This step introduces a formyl group (-CHO) at the C3 position, which is a common strategy for subsequent functionalization.
-
Oxidative Esterification: The aldehyde is then oxidized to a carboxylic acid and subsequently esterified to yield the desired ethyl ester.
Alternatively, direct C2-carboxylation followed by esterification is also a feasible approach.
Spectroscopic Characterization
Detailed spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound. While a specific published spectrum for this exact compound is not available, the expected spectral features can be predicted based on the analysis of the parent compound, 5-bromo-1H-pyrrolo[2,3-b]pyridine, and related 7-azaindole derivatives.[7]
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyrrolo[2,3-b]pyridine core, a quartet and a triplet for the ethyl group, and a broad singlet for the N-H proton of the pyrrole ring.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the aromatic carbons of the bicyclic system, and the two carbons of the ethyl group.
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound (269.10 g/mol ), with a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal intensity for M+ and M+2 peaks).
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the pyrrole, C=O stretching of the ester, and C-Br stretching.
Reactivity and Synthetic Utility
The chemical reactivity of this compound is largely dictated by the 7-azaindole core and the bromo and ethyl carboxylate substituents.
-
N-Functionalization: The pyrrole nitrogen can be readily alkylated or arylated under basic conditions, allowing for the introduction of various substituents to modulate the compound's properties.
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the C5 position is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions enable the introduction of aryl, heteroaryl, or alkynyl groups, significantly expanding the chemical diversity of the derivatives.
-
Buchwald-Hartwig Amination: The C5-bromo moiety can also undergo Buchwald-Hartwig amination to introduce a wide range of amino groups, which are often crucial for biological activity.
-
Ester Hydrolysis: The ethyl ester can be easily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives.
These reactions underscore the importance of this molecule as a versatile scaffold for the construction of complex molecular architectures in drug discovery.
Applications in Drug Discovery and Medicinal Chemistry
The 7-azaindole scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the design of kinase inhibitors. This is due to its ability to form key hydrogen bond interactions with the hinge region of the kinase active site, mimicking the binding of the adenine core of ATP.
The presence of the bromine atom at the C5 position in this compound provides a crucial vector for the introduction of various substituents that can interact with other regions of the kinase active site, thereby enhancing potency and selectivity.
Numerous kinase inhibitors across various therapeutic areas, including oncology and inflammatory diseases, incorporate the 7-azaindole scaffold. The ability to readily functionalize the 5-position of this core structure, as facilitated by the bromo substituent in the title compound, is a key strategy in the development of next-generation kinase inhibitors with improved efficacy and safety profiles.
Conclusion
This compound is a fundamentally important building block for the synthesis of a diverse array of bioactive molecules. Its well-defined chemical identity, coupled with its versatile reactivity, makes it an invaluable tool for medicinal chemists and drug discovery scientists. The strategic importance of the 7-azaindole core in kinase inhibition further highlights the significance of this compound in the ongoing quest for novel and effective therapeutics.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ethyl 5-Bromoindole-2-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 5-溴-1H-吡咯并[2,3-b]吡啶-2-羧酸乙酯 - CAS:1222175-21-4 - 凯美商城-化学品电商综合服务平台 [bjchemical.com]
- 7. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Profile of Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a key heterocyclic building block in medicinal chemistry. This document is intended to serve as a practical resource, offering detailed experimental insights and validated data to support research and development endeavors.
Molecular Structure and Key Features
This compound, also known as ethyl 5-bromo-7-azaindole-2-carboxylate, possesses a bicyclic heteroaromatic core that is a common scaffold in a variety of biologically active compounds. The presence of the bromine atom at the 5-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, making it an attractive starting material for the synthesis of compound libraries for drug discovery.
Caption: Molecular Structure of the title compound.
Spectroscopic Data
The structural elucidation of this compound is confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| ¹H NMR (DMSO-d₆, 400 MHz) | ¹³C NMR (DMSO-d₆, 101 MHz) |
| δ (ppm) | Assignment |
| 12.55 (s, 1H) | NH |
| 8.41 (d, J = 2.1 Hz, 1H) | H-6 |
| 8.28 (d, J = 2.1 Hz, 1H) | H-4 |
| 7.21 (s, 1H) | H-3 |
| 4.35 (q, J = 7.1 Hz, 2H) | -OCH₂CH₃ |
| 1.34 (t, J = 7.1 Hz, 3H) | -OCH₂CH₃ |
Note: The assignments are based on standard chemical shift ranges and correlation spectroscopy. The numbering of the pyrrolo[2,3-b]pyridine ring system follows IUPAC nomenclature.
Expert Interpretation:
-
The downfield singlet at 12.55 ppm in the ¹H NMR spectrum is characteristic of the pyrrole N-H proton, indicating its acidic nature.
-
The two doublets at 8.41 and 8.28 ppm correspond to the protons on the pyridine ring (H-6 and H-4), with their small coupling constant (J = 2.1 Hz) indicating a meta-relationship.
-
The singlet at 7.21 ppm is assigned to the proton at the 3-position of the pyrrole ring.
-
The quartet at 4.35 ppm and the triplet at 1.34 ppm are classic signals for an ethyl ester group.
-
In the ¹³C NMR spectrum, the signal at 160.7 ppm is indicative of the ester carbonyl carbon. The aromatic region shows the expected number of signals for the bicyclic system, and the signals at 61.2 and 14.8 ppm correspond to the ethyl group carbons.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 2: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | Aromatic C-H stretch |
| 2980-2850 | Aliphatic C-H stretch |
| 1715 | C=O stretch (ester) |
| 1600-1450 | C=C and C=N stretching in aromatic rings |
| 1240 | C-O stretch (ester) |
| 800-750 | C-Br stretch |
Expert Interpretation:
The strong absorption band at 1715 cm⁻¹ is a definitive indicator of the ester carbonyl group. The presence of aromatic and aliphatic C-H stretching vibrations, as well as C=C and C=N stretching bands, confirms the overall molecular framework. The band in the lower wavenumber region is consistent with the presence of a carbon-bromine bond.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 3: Mass Spectrometry Data
| Technique | m/z (relative intensity) | Assignment |
| ESI-MS | 269.0, 271.0 | [M+H]⁺, isotopic pattern for Br |
Expert Interpretation:
The mass spectrum shows a pair of peaks at m/z 269 and 271 with approximately equal intensity. This isotopic pattern is the characteristic signature of a molecule containing one bromine atom, confirming the molecular formula C₁₀H₉BrN₂O₂.
Synthesis Protocol
The synthesis of this compound is typically achieved through the esterification of the corresponding carboxylic acid.
Caption: General workflow for the synthesis.
Step-by-Step Methodology
-
Reaction Setup: To a solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (1.0 eq) in absolute ethanol (acting as both solvent and reagent), a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) is carefully added.
-
Reaction Execution: The reaction mixture is heated to reflux and maintained at this temperature for several hours (typically 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure. The residue is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: The aqueous layer is extracted multiple times with a suitable organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Trustworthiness of Protocol: This Fischer-Speier esterification is a robust and well-established method for the synthesis of esters from carboxylic acids and alcohols. The use of a catalytic amount of strong acid ensures efficient protonation of the carbonyl oxygen, thereby activating the carboxylic acid towards nucleophilic attack by the alcohol. The work-up procedure is designed to effectively remove the acid catalyst and any unreacted starting material, while the final purification by column chromatography ensures high purity of the final product.
Applications in Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure in medicinal chemistry. It is found in numerous kinase inhibitors and other therapeutic agents. The title compound serves as a crucial intermediate for the synthesis of a wide range of potent biological molecules. For instance, it is a key building block for the development of inhibitors for various kinases, including phosphodiesterase 4B (PDE4B).
Introduction: The Strategic Importance of the 5-Bromo-7-Azaindole Scaffold
An In-Depth Technical Guide to the Synthesis and Characterization of 5-Bromo-7-Azaindole Derivatives
The 7-azaindole framework, a heterocyclic system composed of fused pyridine and pyrrole rings, holds a privileged position in medicinal chemistry.[1] Its structure is a bioisostere of both indole and the purine core of ATP, allowing molecules incorporating this scaffold to effectively bind to the ATP-binding sites of various enzymes, particularly protein kinases.[1][2] This mimicry has led to the development of numerous potent therapeutic agents.
Within this class of compounds, 5-bromo-7-azaindole emerges as a cornerstone intermediate.[3] The bromine atom at the 5-position is not merely a substituent; it is a versatile chemical "handle." This strategically placed halogen provides a reactive site for a host of palladium-catalyzed cross-coupling reactions, enabling the systematic and modular construction of diverse molecular architectures.[2] This capability allows researchers to fine-tune a compound's potency, selectivity, and pharmacokinetic properties. The paramount importance of this building block is exemplified by its role as a key precursor in the synthesis of Vemurafenib, an FDA-approved kinase inhibitor for the treatment of BRAF V600E mutated melanoma.[2][4]
This guide provides a comprehensive overview of the synthesis of the 5-bromo-7-azaindole core, its detailed characterization, and the subsequent derivatization strategies that underscore its value in modern drug discovery.
Part 1: Synthesis of the 5-Bromo-7-Azaindole Core
The preparation of 5-bromo-7-azaindole can be approached through several distinct synthetic strategies, primarily differing in whether the bromination step occurs on a pre-formed azaindole ring or if the ring is constructed from an already brominated precursor.
Synthetic Strategies Overview
Three principal routes for synthesizing the 5-bromo-7-azaindole core are:
-
Direct Electrophilic Bromination: This is often the most straightforward approach, involving the direct bromination of the parent 7-azaindole. The challenge lies in controlling the regioselectivity, as the azaindole ring has multiple positions susceptible to electrophilic attack.
-
Ring Construction from a Brominated Pyridine: This method offers excellent control over the bromine's position. It involves a multi-step synthesis that builds the pyrrole ring onto a pre-existing brominated pyridine fragment.[4]
-
Dihydro-Azaindole Intermediate Route: This patented method involves protecting the pyrrole double bond via addition of sodium bisulfite, followed by bromination and subsequent elimination to restore the aromatic system. This approach provides high yield and mild reaction conditions.[5]
The choice of strategy often depends on the availability of starting materials, scalability, and the desired purity profile. For laboratory-scale synthesis, direct bromination is common, while for industrial production, a more controlled, multi-step approach may be favored.[4]
Experimental Protocol: Dihydro Intermediate Route
This protocol is adapted from a patented method and is chosen for its high yield and mild conditions.[5]
Step 1: Synthesis of Dihydro-7-azaindole-2-sodium sulfonate
-
To a 100 L reaction vessel, add 7-azaindole (5 kg) and ethanol (10 kg).
-
Prepare an aqueous solution of sodium bisulfite (10 kg in 40 kg of water).
-
Add the sodium bisulfite solution to the reaction vessel at room temperature.
-
Stir the mixture for 24 hours. Monitor the reaction by HPLC until the starting material is consumed (typically <5% remaining).
-
The aqueous layer containing the product is used directly in the next step without isolation.
Step 2: Bromination
-
Cool the aqueous solution from Step 1 to 10-15 °C in a suitable reaction vessel.
-
Slowly add liquid bromine (molar ratio of intermediate to bromine is approx. 1:1.4) dropwise, maintaining the temperature below 20 °C.
-
Allow the reaction to stir at this temperature until HPLC analysis shows complete consumption of the starting material.
-
Quench any residual bromine by adding a 10% aqueous sodium thiosulfate solution. The resulting solution, containing dihydro-5-bromo-7-azaindole-2-sodium sulfonate, is used directly in the final step.
Step 3: Elimination to form 5-Bromo-7-azaindole
-
To the reaction mixture from Step 2, add sodium hydroxide (2.5 kg) at room temperature.
-
Stir for 2 hours. Monitor by HPLC until the sulfonate intermediate is fully consumed (<0.5%).
-
The product, 5-bromo-7-azaindole, will precipitate as a solid.
-
Filter the solid, wash with water, and dry to yield the crude product.
-
Recrystallize from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to obtain the final product with high purity (>99%).[6]
Part 2: In-Depth Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized 5-bromo-7-azaindole. A combination of spectroscopic and analytical techniques provides a complete profile of the molecule.
Characterization Workflow
A standard workflow for characterization involves initial purity and identity checks, followed by detailed structural elucidation.
Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the molecular structure in solution.
-
¹H NMR: The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. For 5-bromo-7-azaindole, characteristic signals are observed for the pyrrole and pyridine ring protons. A representative spectrum in CDCl₃ shows a broad singlet for the N-H proton around 11.37 ppm.[7]
-
¹³C NMR: The carbon NMR spectrum reveals the number and type of carbon atoms in the molecule.
| Data Type | Parameter | Typical Value / Observation | Reference |
| Physical | Molecular Formula | C₇H₅BrN₂ | [8] |
| Molecular Weight | 197.03 g/mol | [8] | |
| Melting Point | 176-180 °C | [9] | |
| Appearance | White to yellow crystalline powder | [9] | |
| ¹H NMR | δ (N-H) | ~11.37 ppm (s, br) | [7] |
| δ (Aromatic H) | 6.50 - 9.10 ppm | [7] | |
| Mass Spec | Isotopic Pattern | Characteristic 1:1 ratio for Br isotopes (⁷⁹Br, ⁸¹Br) | [10] |
| FT-IR | ν(N-H) | 3300–2500 cm⁻¹ (broad, red-shifted) | [11] |
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental formula.[10] A key diagnostic feature is the isotopic signature of bromine; the presence of two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br) is definitive proof of a monobrominated compound.[10]
X-ray Crystallography and Vibrational Spectroscopy: Single-crystal X-ray diffraction provides unambiguous proof of structure and reveals how molecules pack in the solid state.[3] Studies have shown that in the crystal lattice, 5-bromo-7-azaindole molecules form centrosymmetric dimers linked by strong, dual N–H···N hydrogen bonds between the pyrrole and pyridine rings.[3][11] This strong hydrogen bonding is also evident in FT-IR and FT-Raman spectra, which show a characteristic broad and red-shifted N-H stretching band between 3300 and 2500 cm⁻¹.[11]
Part 3: Derivatization via Palladium-Catalyzed Cross-Coupling
The true synthetic utility of 5-bromo-7-azaindole lies in its capacity to undergo a variety of palladium-catalyzed cross-coupling reactions. The electron-rich nature of the azaindole ring and the reactivity of the C-Br bond make it an ideal substrate for constructing new carbon-carbon and carbon-heteroatom bonds at the 5-position.[2]
Overview of Key Cross-Coupling Reactions
These reactions provide a powerful toolkit for rapidly building molecular diversity from a common intermediate.
-
Suzuki-Miyaura Coupling: This reaction is arguably the most widely used method for forming C-C bonds, coupling the bromo-azaindole with an organoboron reagent (e.g., a boronic acid or ester) to introduce aryl or heteroaryl substituents.[2][12]
-
Sonogashira Coupling: This reaction forms a C-C bond between 5-bromo-7-azaindole and a terminal alkyne, providing access to 5-alkynylindoles.[12][13] These products are valuable intermediates for further transformations.
-
Heck Coupling: The Heck reaction creates a C-C bond between the aryl halide and an alkene, yielding vinyl-substituted azaindoles.[12][14]
-
Buchwald-Hartwig Amination: This powerful method is used to form C-N bonds, allowing for the direct synthesis of 5-amino-7-azaindole derivatives by coupling with various primary or secondary amines.[12]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a typical Suzuki coupling to synthesize a 5-aryl-7-azaindole derivative, a key step in the synthesis of many kinase inhibitors.[1][2]
Materials:
-
5-bromo-7-azaindole
-
Arylboronic acid (e.g., phenylboronic acid) (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2-3 equivalents)
-
Solvent (e.g., Dioxane/Water or DMF)
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-bromo-7-azaindole, the arylboronic acid, and the base.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 5-aryl-7-azaindole derivative.
Conclusion
5-Bromo-7-azaindole is far more than a simple halogenated heterocycle; it is a master key for unlocking vast areas of chemical space relevant to drug discovery and materials science.[15] Its synthesis, while achievable through multiple routes, provides a robust starting point for extensive derivatization. The strategic placement of the bromine atom facilitates a suite of reliable and high-yielding palladium-catalyzed cross-coupling reactions, allowing for the precise installation of a wide array of functional groups. The characterization of these molecules, underpinned by powerful analytical techniques like NMR and MS, provides the necessary confirmation of structure and purity required for advanced applications. As researchers continue to target complex biological systems, the versatility and strategic importance of the 5-bromo-7-azaindole scaffold ensure it will remain an indispensable tool in the development of next-generation therapeutics.
References
-
Eureka | Patsnap. (n.d.). Synthetic process of 5-bromo-7-azaindole. Retrieved from [Link]
-
RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Retrieved from [Link]
-
ACS Publications. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters. Retrieved from [Link]
-
Preprints.org. (n.d.). 5-Bromo-7-azaindole:Synthesis,XRD analysis and solubility under different condition. Retrieved from [Link]
- Google Patents. (n.d.). US7652137B2 - Synthesis of 5 substituted 7-azaindoles and 7-azaindolines.
-
PubMed Central. (n.d.). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Retrieved from [Link]
-
PubMed Central. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Practical Regioselective Bromination of Azaindoles and Diazaindoles. Retrieved from [Link]
- Google Patents. (n.d.). WO2004078757A2 - Synthesis of 5-substituted 7-azaindoles and 7-azaidonines.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemistry of Innovation: Exploring the Synthesis and Applications of 5-Bromo-7-azaindole. Retrieved from [Link]
-
Semantic Scholar. (2001). Synthesis of 5‐Substituted 7‐Azaoxindoles via Palladium‐Catalyzed Reactions. Retrieved from [Link]
- Google Patents. (n.d.). CN102584820A - Preparation method for 5-bromo-7-azaindole.
- Google Patents. (n.d.). CN109081840B - Preparation method of 5-bromo-7-azaindole.
-
ResearchGate. (n.d.). A Practical, Efficient Synthesis of 5Amino7-azaindole. Retrieved from [Link]
-
MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Retrieved from [Link]
-
ChemWhat. (n.d.). 5-Bromo-7-azaindole CAS#: 183208-35-7. Retrieved from [Link]
-
Molecules. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
MDPI. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Retrieved from [Link]
-
PubMed Central. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Nanochemistry Research. (2019). Efficient Suzuki and Sonogashira coupling reactions catalyzed by Pd/DNA@MWCNTs in green solvents under mild conditions. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. Retrieved from [Link]
-
YouTube. (2021). 22.5 Sandmeyer Reactions | Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (2024). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Organic Letters. Retrieved from [Link]
-
Organic Chemistry Portal. (2006). Efficient Access to Azaindoles and Indoles. Retrieved from [Link]
-
ChemRxiv. (2024). Electrochemical Cascade Amidation and C-H Halogenation of Azaindoles. Retrieved from [Link]
Sources
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 5-Bromo-7-azaindole:Synthesis,XRD analysis and solubility under different condition_Chemicalbook [chemicalbook.com]
- 4. Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN102584820A - Preparation method for 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 6. chemwhat.com [chemwhat.com]
- 7. CN109081840B - Preparation method of 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 8. biosynth.com [biosynth.com]
- 9. nbinno.com [nbinno.com]
- 10. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemimpex.com [chemimpex.com]
Molecular weight and formula of Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
An In-Depth Technical Guide to Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. It belongs to the 7-azaindole class of compounds, a scaffold recognized for its versatile biological activities. The strategic placement of the bromine atom at the C5 position provides a reactive handle for further chemical modification, primarily through cross-coupling reactions, enabling the synthesis of diverse compound libraries. This guide provides a comprehensive overview of its core chemical properties, a representative synthetic approach, key applications in drug development, and essential safety protocols.
Core Compound Identity and Physicochemical Properties
The fundamental characteristics of a compound are critical for its application in synthesis and biological screening. This compound is a solid, typically appearing as a white to yellow or orange powder. Its core structure consists of a fused pyrrole and pyridine ring system, forming the 7-azaindole skeleton.[1][2]
Structural and Molecular Data
The key quantitative descriptors for the title compound are summarized below.
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₉BrN₂O₂ | [3][] |
| Molecular Weight | 269.09 g/mol | [3] |
| Synonyms | Ethyl 5-bromo-7-azaindole-2-carboxylate | [5] |
| Core Scaffold | 5-Bromo-1H-pyrrolo[2,3-b]pyridine (5-Bromo-7-azaindole) |
Chemical Structure
The structure features an ethyl ester at the C2 position of the pyrrole ring and a bromine atom at the C5 position of the pyridine ring.
Caption: Chemical structure of the title compound.
Synthesis and Characterization
While specific, published protocols for the direct synthesis of this compound are proprietary, a general and logical synthetic route can be conceptualized based on established methodologies for related indole and azaindole scaffolds.[6]
Representative Synthetic Workflow
A common strategy involves the construction of the indole ring system from a substituted aniline precursor, such as the Fischer indole synthesis. For the 7-azaindole core, a substituted aminopyridine serves as the starting material.
Caption: Generalized synthetic workflow for azaindole carboxylates.
Causality Behind Experimental Choices:
-
Hydrazine Formation: The conversion of the aminopyridine to its corresponding hydrazine derivative is a critical first step. This is typically achieved via diazotization with sodium nitrite in an acidic medium, followed by reduction, for instance with tin(II) chloride. This creates the nucleophilic nitrogen required for the subsequent condensation.[6]
-
Condensation: The hydrazine is then condensed with an α-ketoester, such as ethyl pyruvate. This reaction forms a hydrazone intermediate, which is the direct precursor for the cyclization step.[6]
-
Cyclization: The key ring-forming step is the Fischer indole synthesis, where the hydrazone is treated with an acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or a Lewis acid). The acid promotes a[7][7]-sigmatropic rearrangement, followed by tautomerization and elimination of ammonia to yield the aromatic pyrrolo[2,3-b]pyridine core.[6]
Characterization
The identity and purity of the synthesized compound would be confirmed using a standard suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by analyzing the chemical shifts, integration, and coupling constants of the protons and carbons. For the parent 5-bromo-1H-pyrrolo[2,3-b]pyridine scaffold, distinct signals for the protons on the heterocyclic rings have been fully assigned.[1][2]
-
Mass Spectrometry (MS): Provides the exact mass of the molecule, confirming its elemental composition. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature, showing two major peaks separated by 2 Da.
-
Elemental Analysis: Determines the percentage composition of carbon, hydrogen, and nitrogen, which should align with the calculated values for the molecular formula C₁₀H₉BrN₂O₂.[1][2]
Applications in Research and Drug Development
The 1H-pyrrolo[2,3-b]pyridine scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to bind to a wide range of biological targets.[8][9] Its structural similarity to indole allows it to act as a bioisostere, while the pyridine nitrogen introduces a hydrogen bond acceptor site, which can significantly alter binding affinity, selectivity, and pharmacokinetic properties.
-
Kinase Inhibition: Many derivatives of this scaffold are potent inhibitors of various protein kinases, which are crucial targets in oncology. The 7-azaindole core has been incorporated into inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and SGK-1 kinase, among others.[8][10]
-
PDE4B Inhibition: 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, synthesized from the corresponding ethyl esters, have been identified as potent and selective inhibitors of phosphodiesterase 4B (PDE4B).[11] PDE4B is a key enzyme in regulating inflammatory responses, making its inhibitors promising candidates for treating central nervous system (CNS) and inflammatory diseases.[11]
-
Antibacterial Agents: The broader pyrrole class of compounds, including pyrrole-2-carboxylates, has shown significant potential in the development of new antibacterial agents.[12]
-
Synthetic Handle: The C5-bromo substituent is a versatile functional group for further elaboration. It readily participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide array of aryl, heteroaryl, or alkyl groups to explore the structure-activity relationship (SAR) of a lead compound.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound. The following guidelines are based on safety data sheets for structurally related compounds.[5][13][14][15]
Personal Protective Equipment (PPE)
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[15]
-
Hand Protection: Use chemical-resistant nitrile gloves. Gloves must be inspected before use and disposed of properly after handling.[5][16]
-
Body Protection: A standard laboratory coat should be worn.[5]
Handling and Engineering Controls
-
Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[13]
-
General Hygiene: Avoid contact with skin, eyes, and clothing.[15] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[14]
-
Ignition Sources: Keep away from heat, sparks, and open flames.[13]
First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[5][14]
-
Skin Contact: In case of skin contact, immediately wash with plenty of water. Remove contaminated clothing and wash it before reuse.[5]
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[5]
Storage
-
Conditions: Store in the original container in a cool, dry, and well-ventilated place.[5] Keep the container tightly sealed to prevent moisture ingress.
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.[13]
References
- Sunway Pharm Ltd. Ethyl 5-bromo-1H-pyrrolo-[2,3-c]-pyridine-2-carboxylate.
- TCI AMERICA. Safety Data Sheet for 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
- Guidechem. ethyl 5-broMo-2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate.
- Fisher Scientific. Safety Data Sheet for 1H-Pyrrole.
- INDOFINE Chemical Company, Inc. Safety Data Sheet for Methyl 6-bromonicotinate.
- BOC Sciences. Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate.
-
Štarha, J., et al. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 4), o381. Available at: [Link]
- BLD Pharm. Ethyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate.
- BLD Pharmatech. Safety Data Sheet for 5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid.
- CDN. Safety Data Sheet for Pyrrole.
- PubChem. 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid.
-
Xu, R., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(9), 1330–1335. Available at: [Link]
- Manchester Organics. Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate.
- ResearchGate. (PDF) 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
- PubChem. 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid.
-
Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(1), 1-10. Available at: [Link]
- TCI Chemicals. 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
- Sigma-Aldrich. 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.
- Google Patents. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
-
Popa, A., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 25(10), 5289. Available at: [Link]
- Google Patents. WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
- Mothe, T., et al. (2025). Novel 1H-pyrrolo[2,3-b]pyridine sulfonamide analogues: Design, synthesis, in-vitro anticancer and molecular docking studies. Journal of Molecular Structure, 140319.
- Sigma-Aldrich. 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.
- D. Yogesh, et al. (2018). 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. Heterocyclic Communications, 24(1), 5-10.
-
Liu, K., et al. (2015). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 20(2), 2355–2368. Available at: [Link]
Sources
- 1. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl 5-bromo-1H-pyrrolo-[2,3-c]-pyridine-2-carboxylate - CAS:800401-70-1 - Sunway Pharm Ltd [3wpharm.com]
- 5. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 6. d-nb.info [d-nb.info]
- 7. guidechem.com [guidechem.com]
- 8. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 9. Novel 1H-pyrrolo[2,3-b]pyridine sulfonamide analogues: Design, synthesis, in-vitro anticancer and molecular docking stu… [ouci.dntb.gov.ua]
- 10. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. file.bldpharm.com [file.bldpharm.com]
- 15. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 16. indofinechemical.com [indofinechemical.com]
An In-Depth Technical Guide to the IUPAC Nomenclature of Substituted 1H-Pyrrolo[2,3-b]pyridines
This guide provides a comprehensive overview of the systematic IUPAC nomenclature for substituted 1H-pyrrolo[2,3-b]pyridines, a core heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2] Commonly known as 7-azaindole, this bicyclic system is a key building block in a wide array of pharmacologically active compounds.[1][2] A thorough understanding of its nomenclature is paramount for unambiguous communication and documentation in research and development.
The 1H-Pyrrolo[2,3-b]pyridine Core: Understanding the Fused System
The systematic name "1H-pyrrolo[2,3-b]pyridine" designates a fused heterocyclic compound. According to IUPAC rules for fused ring systems, the name is derived by combining the names of the constituent rings.[3][4] In this case, a pyrrole ring is fused to a pyridine ring.
-
Base Component: In the fusion nomenclature, one ring system is chosen as the "base component." For 1H-pyrrolo[2,3-b]pyridine, pyridine is the base component due to IUPAC priority rules, which generally favor the larger ring and the ring containing nitrogen.[5]
-
Attached Component: The pyrrole ring is the "attached component" and is indicated by the prefix "pyrrolo."
-
Fusion Locants: The "[2,3-b]" designation specifies how the two rings are fused. The numbers '2' and '3' refer to the atoms of the pyrrole ring, and the letter 'b' refers to the face of the pyridine ring where the fusion occurs.
-
Indicated Hydrogen: The "1H" prefix indicates the position of a hydrogen atom on the nitrogen at position 1 of the pyrrolo[2,3-b]pyridine ring system, which is necessary to specify the tautomeric form.[6][7]
The common name, 7-azaindole, arises from its structural similarity to indole, where a nitrogen atom replaces the carbon at the 7-position.[1]
Numbering the 1H-Pyrrolo[2,3-b]pyridine Ring System
Correct numbering of the bicyclic scaffold is the foundation for accurately naming its substituted derivatives. The numbering follows the established IUPAC rules for fused heterocyclic systems.[8] The numbering starts from an atom adjacent to the bridgehead atoms and proceeds around the periphery of the entire ring system. For 1H-pyrrolo[2,3-b]pyridine, the numbering is as follows:
It is crucial to note that the bridgehead carbons (3a and 7a) are included in the numbering sequence.
Naming Substituted 1H-Pyrrolo[2,3-b]pyridines: A Step-by-Step Approach
The systematic naming of substituted derivatives follows a clear set of rules based on the principles of substitutive nomenclature.[9]
Step 1: Identify the Parent Hydride The parent hydride is the unsubstituted 1H-pyrrolo[2,3-b]pyridine ring system.
Step 2: Identify and Name the Substituents All groups attached to the parent hydride are treated as substituents. These are named using standard IUPAC prefixes (e.g., "methyl," "chloro," "nitro") or suffixes for principal functional groups.
Step 3: Assign Locants to Substituents The position of each substituent on the ring is indicated by the number of the carbon or nitrogen atom to which it is attached, based on the numbering scheme in Figure 1.
Step 4: Alphabetize the Substituents The substituent prefixes are arranged in alphabetical order. Multiplicative prefixes (di, tri, etc.) are not considered for alphabetization.
Step 5: Assemble the Full IUPAC Name The final name is constructed by listing the alphabetized substituents with their locants, followed by the name of the parent hydride.
Prioritization of Functional Groups
When multiple functional groups are present, IUPAC has established a priority order to determine which group is named with a suffix (the principal functional group) and which are named as prefixes.[10][11]
| Priority Order | Functional Group | Suffix (if principal) | Prefix (if substituent) |
| High | Carboxylic Acid | -oic acid / -carboxylic acid | carboxy- |
| Ester | -oate / -carboxylate | alkoxycarbonyl- | |
| Amide | -amide / -carboxamide | carbamoyl- | |
| Nitrile | -nitrile / -carbonitrile | cyano- | |
| Aldehyde | -al / -carbaldehyde | formyl- | |
| Ketone | -one | oxo- | |
| Alcohol | -ol | hydroxy- | |
| Amine | -amine | amino- | |
| Low | Alkyl, Halo, Nitro | (prefix only) | methyl-, chloro-, nitro- |
Table 1: Simplified Priority of Common Functional Groups.[10]
Worked Examples
To illustrate the application of these rules, consider the following examples:
Example 1: 3-Bromo-1H-pyrrolo[2,3-b]pyridine
-
Parent Hydride: 1H-pyrrolo[2,3-b]pyridine
-
Substituent: A bromine atom at position 3.
-
Name: The prefix for bromine is "bromo-". The locant is "3-".
-
Final Name: 3-Bromo-1H-pyrrolo[2,3-b]pyridine
Example 2: 5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
-
Parent Hydride: 1H-pyrrolo[2,3-b]pyridine
-
Substituents: A chlorine atom at position 5 and a methyl group at position 2.
-
Names and Locants: "5-chloro-" and "2-methyl-".
-
Alphabetical Order: "chloro" comes before "methyl".
-
Final Name: 5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
Example 3: 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid
-
Parent Hydride: 1H-pyrrolo[2,3-b]pyridine
-
Principal Functional Group: A carboxylic acid group at position 2.
-
Suffix: The suffix for a carboxylic acid is "-carboxylic acid".
-
Final Name: 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid
Example 4: 4-Amino-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
-
Parent Hydride: 1H-pyrrolo[2,3-b]pyridine
-
Principal Functional Group: A nitrile group at position 6 (higher priority than the amine).
-
Suffix: "-carbonitrile"
-
Substituent: An amino group at position 4.
-
Prefix: "4-amino-"
-
Final Name: 4-Amino-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Experimental Protocols: A Note on Characterization
While this guide focuses on nomenclature, it is imperative to note that the unambiguous identification of substituted 1H-pyrrolo[2,3-b]pyridines relies on robust analytical techniques. The following workflow is standard in the field for structure elucidation:
Conclusion
A systematic and consistent application of IUPAC nomenclature is essential for clarity and precision in the scientific discourse surrounding substituted 1H-pyrrolo[2,3-b]pyridines. By following the principles of identifying the parent hydride, correctly numbering the ring system, prioritizing functional groups, and alphabetizing substituents, researchers can confidently and accurately name these important heterocyclic compounds.
References
-
ACD/Labs. Rule B-3. Fused Heterocyclic Systems. Available from: [Link]
-
Chemistry LibreTexts. (2024). 2.4: IUPAC Naming of Organic Compounds with Functional Groups. Available from: [Link]
-
Chemistry Stack Exchange. (2019). How do I use the priority list of substituent groups to decide the parent chain for this compound?. Available from: [Link]
-
IUPAC. (1998). Nomenclature of Fused and Bridged Fused Ring Systems. Available from: [Link]
-
IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Available from: [Link]
-
IUPAC. (2019). Brief Guide to the Nomenclature of Organic Chemistry. Available from: [Link]
-
Pearson. (2024). Nomenclature of Heterocycles: Videos & Practice Problems. Available from: [Link]
-
Scribd. SCH 402 Nomenclature of Fused Heterocycles PDF. Available from: [Link]
-
PubChem. 1H-Pyrrolo(2,3-b)pyridine. Available from: [Link]
-
PubChem. 1H-Pyrrolo[2,3-b]pyridine-2,3-dione. Available from: [Link]
-
University of Calgary. How to name organic compounds using the IUPAC rules. Available from: [Link]
-
Wikipedia. IUPAC nomenclature of organic chemistry. Available from: [Link]
-
NIST. 1H-Pyrrolo[2,3-b]pyridine. Available from: [Link]
-
PubChem. 3-benzyl-1H-pyrrolo[2,3-b]pyridine. Available from: [Link]
-
Alkali Metals. Best 7-Azaindole Manufacturers & Suppliers in USA. Available from: [Link]
Sources
- 1. 7-Azaindole | 271-63-6 [chemicalbook.com]
- 2. alkalimetals.com [alkalimetals.com]
- 3. acdlabs.com [acdlabs.com]
- 4. Introduction [iupac.qmul.ac.uk]
- 5. oc2.chemie.uni-tuebingen.de [oc2.chemie.uni-tuebingen.de]
- 6. 1H-Pyrrolo(2,3-b)pyridine | C7H6N2 | CID 9222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1H-Pyrrolo[2,3-b]pyridine [webbook.nist.gov]
- 8. www.chim.lu [chim.lu]
- 9. iupac.org [iupac.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]
Introduction to the chemistry of 7-azaindole scaffolds
An In-Depth Technical Guide to the Chemistry of 7-Azaindole Scaffolds
Abstract
In the landscape of medicinal chemistry, the 7-azaindole scaffold has emerged as a cornerstone in modern drug discovery, transitioning from a rare chemical curiosity to a "privileged structure" integral to numerous therapeutic agents.[1][2] This guide provides an in-depth exploration of the core chemistry of 7-azaindole, designed for researchers, scientists, and drug development professionals. We will dissect its unique physicochemical properties, survey key synthetic and functionalization strategies with an emphasis on the causality behind experimental choices, and illuminate its mechanistic advantages as a pharmacophore, particularly in the realm of kinase inhibition. Supported by detailed protocols, comparative data, and mechanistic diagrams, this document serves as an authoritative resource for harnessing the full potential of the 7-azaindole core.
The Ascendancy of a Privileged Scaffold
7-Azaindole, or 1H-pyrrolo[2,3-b]pyridine, is a bicyclic heteroaromatic compound, structurally analogous to indole but with a nitrogen atom replacing the carbon at the 7-position.[1] This seemingly minor substitution profoundly alters the molecule's electronic landscape, hydrogen-bonding capabilities, and metabolic stability, making it a superior bioisostere for indole and purine systems in many biological contexts.[2][3][4] Its utility is most pronounced in the design of kinase inhibitors, where its unique geometry facilitates high-affinity interactions with the enzyme's hinge region.[1][5] The FDA-approved drug Vemurafenib, a B-RAF kinase inhibitor for melanoma treatment, stands as a testament to the scaffold's power, having been developed from a 7-azaindole fragment.[2][5]
Physicochemical & Spectroscopic Landscape
The strategic placement of the N7 nitrogen atom fundamentally differentiates 7-azaindole from indole, conferring advantageous properties for drug design.
-
Hydrogen Bonding: Unlike indole, which primarily acts as a hydrogen bond donor via its N1-H, 7-azaindole possesses both a hydrogen bond donor (N1-H) and a geometrically precise hydrogen bond acceptor (N7).[5] This bidentate character is the cornerstone of its success in kinase inhibition.
-
Aqueous Solubility: The introduction of the pyridine nitrogen generally increases the polar surface area and can lead to improved aqueous solubility compared to indole counterparts, a critical parameter for drug development.[2][6]
-
Tautomerism and Photophysics: 7-Azaindole is a well-studied model for excited-state proton transfer (ESPT) processes.[7][8] It can exist in two tautomeric forms, the 1H and the 7H forms, with the 1H tautomer being more stable in the ground state.[9][10] This property makes it a sensitive fluorescent probe for its local environment.[11] Its absorption and emission spectra are red-shifted compared to tryptophan, making it a useful fluorescent analog in protein studies.[11][12]
Comparative Physicochemical Properties
| Property | Indole | 7-Azaindole | Rationale for Difference |
| pKa (conjugate acid) | ~ -2.4 | ~ 4.6 | The pyridine N7 is significantly more basic than any carbon position. |
| LogP | ~ 2.1 | ~ 1.2 | Increased polarity due to the N7 atom reduces lipophilicity. |
| H-Bond Donors | 1 | 1 | Both possess the N1-H pyrrolic proton. |
| H-Bond Acceptors | 0 | 1 | The lone pair on the N7 pyridine nitrogen acts as an H-bond acceptor. |
| Aqueous Solubility (LogS) | Lower | Higher | Increased polarity and H-bonding capacity enhance water interaction.[3] |
Synthesis of the 7-Azaindole Core
The construction of the 7-azaindole scaffold has been a subject of intense research. While classical indole syntheses can sometimes be adapted, the electron-deficient nature of the pyridine ring often necessitates specialized methods.[2][13] Modern strategies heavily rely on metal-catalyzed cross-coupling reactions.
Building from Pyridine Precursors
This is the most common approach, where the pyrrole ring is constructed onto a pre-existing, functionalized pyridine.
-
Sonogashira/Heck Coupling and Cyclization: A powerful and versatile strategy involves the palladium-catalyzed Sonogashira or Heck coupling of an ortho-amino-halopyridine with a terminal alkyne or alkene, respectively.[13][14] The resulting intermediate undergoes a subsequent cyclization, often promoted by a base or a copper catalyst, to form the pyrrole ring.[13] The choice of an amino-halopyridine is critical; the halogen provides a handle for the cross-coupling, while the adjacent amino group is essential for the final ring-closing step.
-
Rhodium-Catalyzed C-H Activation: More advanced methods involve the Rh(III)-catalyzed coupling of 2-aminopyridines with internal alkynes.[15][16] This approach is highly efficient, proceeding via C-H activation of the pyridine ring, but often requires an external oxidant like a silver salt to regenerate the active catalyst.[15]
Building from Pyrrole Precursors
An alternative, though less common, strategy is to construct the pyridine ring onto a functionalized pyrrole. This can be achieved through [3+3] cycloaddition reactions where a 2- or 3-aminopyrrole derivative provides three atoms for the new ring.[17]
Reactivity and Strategic Functionalization
Once the core is synthesized, its decoration with various substituents is paramount for tuning its biological activity. The scaffold presents multiple sites for functionalization, with reactivity influenced by the interplay between the electron-rich pyrrole ring and the electron-deficient pyridine ring.
-
N1-Substitution/Protection: The pyrrolic nitrogen (N1) is readily deprotonated and can be alkylated or acylated. In many multi-step syntheses, this position is protected using groups like Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) to prevent unwanted side reactions.[18]
-
Electrophilic Substitution (C3 Position): The C3 position is the most nucleophilic carbon and is the primary site for electrophilic aromatic substitution reactions such as Vilsmeier-Haack formylation, halogenation, and Friedel-Crafts acylation.[19] This reactivity is analogous to that of indole.
-
Metal-Catalyzed Cross-Coupling: Halogenated 7-azaindoles are invaluable intermediates. Bromine or iodine atoms, typically installed at the C3, C4, C5, or C6 positions, serve as versatile handles for introducing aryl, alkyl, or amino groups via Suzuki, Stille, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.[20][21][22] This is the most powerful method for building molecular complexity.
-
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is susceptible to nucleophilic attack, especially when activated by an electron-withdrawing group or when a good leaving group (like a halogen) is present. For instance, 6-chloro-7-azaindole can react with amines in the presence of a palladium catalyst to form 6-amino-7-azaindole derivatives.[18][23]
Mechanistic Insight: 7-Azaindole in Kinase Inhibition
The preeminence of 7-azaindole in drug discovery is exemplified by its role as a "hinge-binding" motif for ATP-competitive kinase inhibitors.[5] Kinases are a class of enzymes that catalyze phosphorylation, and their dysregulation is a hallmark of many cancers.
The ATP binding site of a kinase contains a flexible "hinge region" that forms key hydrogen bonds with the adenine base of ATP. The 7-azaindole scaffold is a near-perfect mimic of this adenine interaction. The N1-H proton acts as a hydrogen bond donor, while the N7 nitrogen acts as a hydrogen bond acceptor. This creates a bidentate hydrogen bonding pattern with the kinase hinge backbone that is highly favorable and difficult for the parent indole scaffold to replicate.[1] This enhanced binding affinity often translates directly into superior potency (lower IC50 values).[1]
Case Study: Vemurafenib
Vemurafenib (Zelboraf®) is an inhibitor of the B-RAF V600E mutant kinase. Its discovery validated the fragment-based drug discovery (FBDD) approach, starting from a simple 7-azaindole core.[2] The 7-azaindole moiety anchors the molecule in the ATP binding site through the critical bidentate hydrogen bonds, while other substituents were optimized to occupy adjacent pockets and provide selectivity and potency.
| Inhibitor | Target Kinase | IC50 (nM) | Core Scaffold |
| Vemurafenib | B-RAF V600E | 31 | 7-Azaindole |
| Pexidartinib | CSF1R | 13 | 7-Azaindole |
| Fevipiprant | CRTh2 Antagonist | N/A (non-kinase) | 7-Azaindole |
Experimental Protocols
The following protocols are representative of common, field-proven methodologies for the synthesis and functionalization of the 7-azaindole scaffold.
Protocol 1: Synthesis of a 2-Substituted 7-Azaindole via Sonogashira Coupling and Cyclization[14]
Objective: To synthesize 2-phenyl-7-azaindole from 2-amino-3-iodopyridine and phenylacetylene.
Materials:
-
2-Amino-3-iodopyridine (1.0 mmol, 220 mg)
-
Phenylacetylene (1.2 mmol, 122 mg, 132 µL)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh3) (0.08 mmol, 21 mg)
-
Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)
-
Triethylamine (Et3N) (5 mL)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N2 or Argon), add 2-amino-3-iodopyridine, Pd(OAc)2, PPh3, and CuI.
-
Add DMF (5 mL) and triethylamine (5 mL) via syringe.
-
Add phenylacetylene dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and add saturated aqueous ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the 2-phenyl-7-azaindole product.
Causality: The palladium/phosphine system catalyzes the C-C bond formation between the sp-hybridized carbon of the alkyne and the sp2-hybridized carbon of the iodopyridine. Copper(I) acts as a co-catalyst, facilitating the transmetalation step. Triethylamine serves as both the solvent and the base to neutralize the HI generated. The subsequent intramolecular cyclization of the amino group onto the alkyne is often promoted by the residual catalyst or heat.
Protocol 2: Palladium-Catalyzed C6-Arylation of a 7-Azaindole Core[22]
Objective: To couple a 6-chloro-7-azaindole derivative with phenylboronic acid (Suzuki Coupling).
Materials:
-
1-(SEM)-6-chloro-7-azaindole (1.0 mmol, 285 mg)
-
Phenylboronic acid (1.5 mmol, 183 mg)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 mmol, 41 mg)
-
Potassium carbonate (K2CO3) (3.0 mmol, 414 mg)
-
1,4-Dioxane (8 mL) and Water (2 mL)
Procedure:
-
Combine the 1-(SEM)-6-chloro-7-azaindole, phenylboronic acid, Pd(dppf)Cl2, and K2CO3 in a microwave vial or Schlenk tube.
-
Add dioxane and water.
-
Degas the mixture by bubbling argon through the solution for 10-15 minutes.
-
Seal the vessel and heat the reaction to 100 °C (or via microwave irradiation at 120 °C) for 1-2 hours, monitoring by LC-MS.
-
Upon completion, cool the reaction, dilute with water (15 mL), and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the C6-arylated product. The SEM protecting group can be subsequently removed under acidic conditions (e.g., TFA or HCl).
Causality: The Pd(0) species, generated in situ, undergoes oxidative addition into the C-Cl bond of the azaindole. Transmetalation with the boronic acid (activated by the base) followed by reductive elimination forms the new C-C bond and regenerates the Pd(0) catalyst. Dppf is a robust ligand that stabilizes the palladium catalyst and promotes efficient coupling.
Conclusion and Future Perspectives
The 7-azaindole scaffold has cemented its status as a highly valuable tool in the medicinal chemist's arsenal.[1] Its unique capacity to act as a bidentate hydrogen bonding motif, coupled with its favorable physicochemical properties, makes it an exceptional platform for designing potent and selective ligands, particularly for the kinase family.[1][5] The continued development of novel synthetic methodologies to access diverse and highly functionalized 7-azaindole derivatives promises to accelerate the discovery of next-generation therapeutics for cancer, inflammatory disorders, and a host of other diseases.[24][25]
References
-
G, S., Thomas, A., & V, S. (2018). 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. [Link]
-
Wang, Z., et al. (2022). Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Lee, S., & Kim, D. (2011). Excited-State Tautomerization in the 7-Azaindole-(H2O)n (n = 1 and 2) Complexes in the Gas Phase and in Solution: A Theoretical Study. ACS Publications. [Link]
-
Unknown. (n.d.). Synthesis of 7-azaindole via enamine formation and subsequent Heck reaction[14]. Semantic Scholar. [Link]
-
Dakshanamurthy, S. (2026). The Role of 7-Azaindole Intermediates in Modern Drug Discovery. DC Fine Chemicals. [Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Organic Chemistry Portal. [Link]
-
Reddy, T. S., & T, M. (2021). Azaindole Therapeutic Agents. PubMed Central. [Link]
-
Zhang, Y., et al. (2021). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PubMed Central. [Link]
-
Belasri, K., et al. (2018). Synthesis of 7-azaindole derivatives, starting from different cyclic imines. ResearchGate. [Link]
-
Wang, Y., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]
-
Fernandes, C., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]
-
Ryu, H., et al. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. PubMed Central. [Link]
-
Merour, J-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Bentham Science. [Link]
-
Wang, S., et al. (2018). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters. [Link]
-
Sharma, N., Chaudhary, A., & Sachdeva, M. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. PubMed. [Link]
-
Fernandes, C., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]
-
Petrich, J. W., & Zhong, D. (2004). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. [Link]
-
Merour, J-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]
-
Huang, Y., Arnold, S., & Sulkes, M. (1996). Spectroscopy and Fluorescence Lifetimes of Jet-Cooled 7-Azaindole: Electronic States and Solvent Complex Geometry. ACS Publications. [Link]
-
Fernandes, C., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. PubMed. [Link]
-
Ryu, H., et al. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis. RSC Publishing. [Link]
-
Banerjee, A., & Basu, S. (2006). Inhibition of Light-Induced Tautomerization of 7-Azaindole by Phenol: Indications of Proton-Coupled Electron/Energy Transfer Quenching. ACS Publications. [Link]
-
Chong, D. P. (2020). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. MDPI. [Link]
-
Unknown. (n.d.). Nucleophilic substitutions at the 3'-position of substituted indoles. ResearchGate. [Link]
-
Schirok, H. (2015). Access to Highly Substituted 7-Azaindoles from 2-Fluoropyridines via 7-Azaindoline Intermediates. ACS Publications. [Link]
-
Kleinermanns, K., et al. (2005). Structures and atomic numbering of the two 7-azaindole tautomers and their n = 1, 2 water clusters. ResearchGate. [Link]
-
Reddy, T. S., et al. (2013). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals. [Link]
-
Chapman, C. F., & Maroncelli, M. (1991). Excited-state tautomerization of 7-azaindole in water. The Journal of Physical Chemistry. [Link]
-
Singh, R., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]
-
Pratt, D. W., et al. (2005). High resolution electronic spectra of 7-azaindole and its Ar atom van der Waals complex. AIP Publishing. [Link]
-
Sakota, K., et al. (2008). Electronic spectra of 7-azaindole/ammonia clusters and their photochemical reactivity. AIP Publishing. [Link]
-
He, X., & Farrer, B. T. (2012). Excited state tautomerization of azaindole. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Fernandes, C., et al. (2018). Metal-catalyzed cross-coupling reactions on azaindole synthesis and functionalization. Universidade NOVA de Lisboa. [Link]
-
Wheeler, S. E., et al. (2016). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A. [Link]
-
Joseph, B., & Queguiner, G. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central. [Link]
-
Cianci, C., et al. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. National Institutes of Health. [Link]
-
Abdel-Mohsen, H. T. (2013). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 6. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Excited state tautomerization of azaindole - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. nbinno.com [nbinno.com]
- 21. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Microwave-assisted acid-catalyzed nucleophilic heteroaromatic substitution: the synthesis of 7-amino-6-azaindoles - Enamine [enamine.net]
- 24. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architectural Blueprint of a Privileged Scaffold: An In-depth Technical Guide to the Crystal Structure of 5-bromo-1H-pyrrolo[2,3-b]pyridine
Abstract
The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, recognized for its role as a "privileged structure" in the design of a multitude of therapeutic agents.[1][2] This guide provides a comprehensive technical overview of the crystal structure of a key derivative, 5-bromo-1H-pyrrolo[2,3-b]pyridine (also known as 5-bromo-7-azaindole). We will delve into the critical aspects of its solid-state architecture, from the foundational synthetic and crystallization protocols to a detailed analysis of its molecular geometry and the intricate network of intermolecular forces that govern its crystal packing. This document is intended to serve as an essential resource for researchers, medicinal chemists, and materials scientists engaged in the development of novel therapeutics and functional materials based on the 7-azaindole framework.
Introduction: The Significance of the 7-Azaindole Core
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, ring system is a bioisostere of indole, where a nitrogen atom replaces the C7 carbon. This seemingly subtle modification imparts a profound influence on the molecule's physicochemical properties, including its hydrogen bonding capabilities, dipole moment, and metabolic stability. Consequently, 7-azaindole derivatives have emerged as pivotal components in a wide array of clinically successful drugs and investigational candidates, particularly in the realm of protein kinase inhibitors for oncology.[1]
The introduction of a bromine atom at the 5-position of the 7-azaindole scaffold, yielding 5-bromo-1H-pyrrolo[2,3-b]pyridine, provides a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions.[3] Understanding the precise three-dimensional arrangement of this key intermediate in the solid state is paramount for predicting its behavior in different environments and for the rational design of next-generation derivatives with optimized pharmacological profiles. This guide aims to provide that fundamental understanding by elucidating its crystal structure in detail.
Synthesis and Crystallization: From Powder to High-Quality Single Crystals
The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals suitable for X-ray diffraction analysis.
Synthetic Pathway
5-bromo-1H-pyrrolo[2,3-b]pyridine is a commercially available compound.[4] However, for the purpose of this guide, we will outline a common synthetic approach. One established method involves the direct bromination of 7-azaindole. A general procedure is as follows: 7-azaindole is dissolved in a suitable solvent, and a brominating agent, such as N-bromosuccinimide (NBS), is added portion-wise at a controlled temperature. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is worked up, and the crude product is purified, typically by column chromatography or recrystallization.[5]
Experimental Protocol for Single Crystal Growth
The quality of the crystal is a critical determinant of the success and resolution of the X-ray diffraction experiment. Based on literature precedents for the purification of 5-bromo-7-azaindole, a slow evaporation or vapor diffusion method using a toluene-based solvent system is a promising approach for growing single crystals.[6][7]
Protocol: Slow Evaporation from Toluene
-
Dissolution: In a clean glass vial, dissolve approximately 10-20 mg of purified 5-bromo-1H-pyrrolo[2,3-b]pyridine in a minimal amount of hot toluene. Ensure complete dissolution.
-
Hot Filtration (Optional): If any particulate matter is observed, perform a hot filtration through a pre-warmed pipette with a small cotton plug into a clean vial. This step is crucial to remove any potential nucleation sites that could lead to the formation of multiple small crystals instead of a few large ones.
-
Slow Cooling and Evaporation: Cover the vial with a cap that has a few small perforations to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment at a constant, controlled temperature (e.g., room temperature).
-
Crystal Growth: Allow the solvent to evaporate slowly over several days to weeks. As the solution becomes supersaturated, single crystals should begin to form.
-
Crystal Harvesting: Once crystals of suitable size (typically 0.1-0.3 mm in each dimension) are observed, carefully decant the mother liquor and gently wash the crystals with a small amount of cold toluene. The crystals can then be mounted for X-ray diffraction analysis.
Diagram: Experimental Workflow for Crystallization and Structure Determination
Caption: Workflow from synthesis to structural analysis.
X-ray Crystallography: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Experimental Protocol for Single-Crystal X-ray Diffraction
The following is a generalized protocol for the collection of diffraction data from a single crystal of 5-bromo-1H-pyrrolo[2,3-b]pyridine.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil and a cryo-loop.
-
Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal vibrations. The diffractometer, equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector, collects a series of diffraction images as the crystal is rotated.
-
Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. The data is then corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield the final, high-resolution crystal structure.
Crystallographic Data
The crystal structure of 5-bromo-1H-pyrrolo[2,3-b]pyridine has been determined and the data deposited in the Cambridge Crystallographic Data Centre (CCDC) under deposition number 935486.[7][8][9][10][11][12] The key crystallographic parameters are summarized in the table below.[4][13]
| Parameter | Value | Reference |
| Chemical Formula | C₇H₅BrN₂ | [4][13] |
| Formula Weight | 197.04 | [4][13] |
| Crystal System | Monoclinic | [4][13] |
| Space Group | P2₁/c | [4][13] |
| a (Å) | 8.9082 (4) | [4][13] |
| b (Å) | 13.3632 (6) | [4][13] |
| c (Å) | 5.8330 (3) | [4][13] |
| β (°) | 103.403 (5) | [4][13] |
| Volume (ų) | 675.47 (6) | [4][13] |
| Z | 4 | [4][13] |
| Temperature (K) | 100 | [4][13] |
| Radiation | Mo Kα (λ = 0.71073 Å) | [4][13] |
Molecular and Crystal Structure Analysis: A Detailed Perspective
Molecular Geometry
The 5-bromo-1H-pyrrolo[2,3-b]pyridine molecule consists of a fused pyridine and pyrrole ring system, forming an essentially planar azaindole skeleton.[4][13] The root-mean-square deviation (r.m.s.d.) from planarity for the non-hydrogen atoms is a mere 0.017 Å, indicating a high degree of flatness.[4][13] This planarity is a key feature that facilitates π-π stacking interactions within the crystal lattice.
Intermolecular Interactions and Crystal Packing
The supramolecular architecture of 5-bromo-1H-pyrrolo[2,3-b]pyridine in the solid state is dictated by a hierarchy of non-covalent interactions.
4.2.1. N-H···N Hydrogen Bonding: The Primary Supramolecular Synthon
The most prominent intermolecular interaction is the formation of centrosymmetric dimers through pairs of N-H···N hydrogen bonds.[4][13] The pyrrolic N-H group of one molecule acts as a hydrogen bond donor to the pyridinic nitrogen atom of a neighboring molecule. This interaction is a robust and predictable supramolecular synthon that is commonly observed in the crystal structures of 7-azaindole derivatives. These dimers are the fundamental building blocks of the crystal lattice.
Diagram: N-H···N Hydrogen Bonding and Dimer Formation
Caption: Formation of a centrosymmetric dimer via N-H···N hydrogen bonds.
4.2.2. Halogen Bonding and Other Weak Interactions
While N-H···N hydrogen bonding is the dominant force, other weaker interactions play a crucial role in the overall crystal packing. The presence of the bromine atom introduces the possibility of halogen bonding, a directional non-covalent interaction between the electrophilic region of the bromine atom (the σ-hole) and a nucleophilic site.[5] In the crystal structure of 5-bromo-1H-pyrrolo[2,3-b]pyridine, potential Br···N or Br···Br interactions contribute to the stability of the three-dimensional lattice.
Furthermore, C-H···π and π-π stacking interactions are also likely to be present, arising from the planar, aromatic nature of the azaindole core. These interactions, although weaker than conventional hydrogen bonds, are numerous and collectively contribute significantly to the cohesion of the crystal. The interplay of these various non-covalent forces results in the formation of a stable, well-ordered crystalline solid.
Conclusion and Future Perspectives
This in-depth technical guide has provided a comprehensive examination of the crystal structure of 5-bromo-1H-pyrrolo[2,3-b]pyridine. From the practical aspects of synthesis and crystallization to a detailed analysis of its molecular geometry and the intricate network of intermolecular interactions, we have painted a complete picture of its solid-state architecture.
The foundational role of the N-H···N hydrogen-bonded dimer, complemented by a suite of weaker non-covalent interactions including potential halogen bonds and π-stacking, dictates the supramolecular assembly of this important synthetic intermediate. A thorough understanding of this crystal structure provides a critical framework for medicinal chemists and materials scientists. It enables the prediction of solid-state properties, aids in the design of new co-crystals and polymorphs with tailored characteristics, and ultimately, facilitates the development of novel 7-azaindole-based compounds with enhanced therapeutic efficacy and desired material properties. The structural insights presented herein serve as a valuable platform for future innovation in this exciting and impactful area of chemical science.
References
-
Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(3), o381. [Link]
-
5-Bromo-1H-pyrrolo[2,3-b]pyridine. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
-
Synthesis, crystal structure and dft study of 5-bromo-1-tosyl- 1h-pyrrolo[2,3 -b]pyridine. (2023). ProQuest. [Link]
-
Experimental methods for x-ray diffraction. (n.d.). Crystallographic Growth. Retrieved January 16, 2026, from [Link]
- Preparation method for 5-bromo-7-azaindole. (2012).
-
CCDC: Structural Chemistry Data, Software, and Insights. (n.d.). Cambridge Crystallographic Data Centre. Retrieved January 16, 2026, from [Link]
-
Silva, R. A. L., da Silva Filho, D. A., Moberg, M. E., Pappenfus, T. M., & Janzen, D. E. (2021). Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions. Molecules, 26(18), 5487. [Link]
- Preparation method of 5-bromo-7-azaindole. (2018).
-
Hanging Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research. Retrieved January 16, 2026, from [Link]
-
Guide for crystallization. (n.d.). Retrieved January 16, 2026, from [Link]
-
Cambridge Crystallographic Data Centre. (2020). CoreTrustSeal. [Link]
- Preparation method for 5-bromo-7-azaindole. (2012).
-
Deposit - The Cambridge Crystallographic Data Centre (CCDC). (n.d.). CCDC. Retrieved January 16, 2026, from [Link]
-
Deposit a Structure in the CSD. (n.d.). CCDC. Retrieved January 16, 2026, from [Link]
-
Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo-[2,3-b]pyridine. Acta crystallographica. Section E, Structure reports online, 69(Pt 3), o381. [Link]
-
Silva, R. A. L., da Silva Filho, D. A., Moberg, M. E., Pappenfus, T. M., & Janzen, D. E. (2021). Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions. SciSpace. [Link]
-
5-Bromo-1H-pyrrolo[2,3-b]pyridine. (2013). ResearchGate. [Link]
-
Lin, M. C. (2019). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. MDPI. [Link]
-
Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. (2020). NIH. [Link]
-
CCDC. (n.d.). DATACC. Retrieved January 16, 2026, from [Link]
- Synthetic method of 5-bromo-7-azaindole. (2018).
-
NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION Khaled M.H. (n.d.). Retrieved January 16, 2026, from [Link]
-
The nature of the C-Br···Br-C intermolecular interactions found in molecular crystals: A general theoretical-database study. (2015). ResearchGate. [Link]
-
Design, Synthesis, Molecular Modeling Study, and Antimicrobial Activity of Some Novel Pyrano[2,3‐ b ]pyridine and Pyrrolo[2,3 -b ]pyrano[2,3‐ d ]pyridine Derivatives. (2018). ResearchGate. [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2020). PMC. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Publishing. [Link]
-
Interactions of Pyridine‐Based Organic Cations as Structure‐Determining Factors in Perovskite‐Related Compounds AxPb(II)yBrz. (2020). ResearchGate. [Link]
-
Probing the O⋯Br–Br halogen bonding in X-ray crystal structures with ab initio calculations. (2015). RSC Publishing. [Link]
-
5-bromo-1H-pyrrolo[2,3-b]pyridine. (n.d.). Ascendex Scientific, LLC. Retrieved January 16, 2026, from [Link]
-
How to Grow Crystals. (n.d.). Retrieved January 16, 2026, from [Link]
-
Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. (2023). PubMed. [Link]
-
Azaindole Therapeutic Agents. (2016). PMC. [Link]
Sources
- 1. 5-bromo-4-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine CAS#: 267875-37-6 [m.chemicalbook.com]
- 2. hamptonresearch.com [hamptonresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. CN102584820A - Preparation method for 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 5. CN102584820B - Preparation method for 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 6. coretrustseal.org [coretrustseal.org]
- 7. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]
- 8. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]
- 9. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 10. Cambridge Crystallographic Data Centre (CCDC) - DATACC [datacc.org]
- 11. researchgate.net [researchgate.net]
- 12. 5-Bromo-1H-pyrrolo-[2,3-b]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrrolopyridine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Versatile Heterocycle
Pyrrolopyridines, also known as azaindoles, are a class of bicyclic heterocyclic compounds composed of a fused pyrrole and pyridine ring. Their structural resemblance to endogenous purines allows them to effectively interact with a wide array of biological targets, particularly ATP-binding sites within kinases. This inherent bioactivity, coupled with their synthetic tractability, has positioned the pyrrolopyridine scaffold as a "privileged structure" in medicinal chemistry. From naturally occurring alkaloids with potent anti-tumor properties to rationally designed kinase inhibitors that have transformed cancer therapy, the journey of pyrrolopyridine compounds is a compelling narrative of chemical innovation meeting biological necessity. This guide provides a comprehensive overview of the discovery, synthesis, and profound significance of this remarkable chemical entity in contemporary research and development.
A Spectrum of Biological Activities: Beyond Kinase Inhibition
The therapeutic potential of pyrrolopyridine derivatives extends across a remarkable range of diseases, a testament to their ability to modulate diverse biological pathways. While their application as kinase inhibitors in oncology is most prominent, their utility is far from monolithic.
Table 1: Diverse Biological Activities of Pyrrolopyridine Derivatives
| Biological Activity | Therapeutic Area | Key Molecular Targets/Mechanisms | Reference(s) |
| Anticancer | Oncology | Kinase Inhibition (e.g., BRAF, CSF-1R, Met) | [1][2][3] |
| Anti-inflammatory | Immunology | Inhibition of SYK, FMS kinases | [1][3] |
| Antiviral | Infectious Disease | Inhibition of viral replication (e.g., HIV-1) | [3] |
| Antibacterial | Infectious Disease | Activity against resistant bacterial strains | [3] |
| Antidiabetic | Endocrinology | Aldose reductase inhibition | [3] |
| Analgesic & Sedative | Neurology | Modulation of the nervous system | [3] |
The Pinnacle of Success: FDA-Approved Pyrrolopyridine Kinase Inhibitors
The transformative impact of pyrrolopyridine-based drugs is best exemplified by the FDA approval of potent and selective kinase inhibitors for cancer treatment. Two landmark drugs, Vemurafenib and Pexidartinib, highlight the successful translation of fundamental chemical insights into life-saving therapies.
Vemurafenib: Targeting the Mutated BRAF Kinase in Melanoma
Vemurafenib (Zelboraf®) is a pioneering example of personalized medicine, specifically designed to inhibit the BRAF V600E mutation, a key driver in approximately 50% of metastatic melanomas.[2][4][5]
In BRAF-mutated melanoma, the V600E mutation leads to constitutive activation of the BRAF kinase, resulting in uncontrolled signaling through the mitogen-activated protein kinase (MAPK) pathway and promoting cell proliferation and survival.[2][5] Vemurafenib selectively binds to the ATP-binding site of the mutated BRAF V600E kinase, effectively blocking its activity and halting the downstream signaling cascade.[4]
Caption: Pexidartinib inhibits the CSF-1 receptor, blocking macrophage proliferation.
The approval of pexidartinib was based on the results of the pivotal Phase III ENLIVEN study, which demonstrated a statistically significant improvement in the overall response rate (39%) in patients treated with pexidartinib compared to placebo. This provided a much-needed therapeutic option for patients with TGCT who are not amenable to surgical resection. [1] Table 3: Pharmacokinetic Properties of Pexidartinib
| Parameter | Value | Reference(s) |
| Bioavailability | ~44% (unchanged in feces) | [6] |
| Time to Peak (Tmax) | ~2.5 hours | [6] |
| Half-life (t1/2) | ~24.8 - 26.7 hours | [6] |
| Metabolism | Oxidation and glucuronidation | [6] |
| Excretion | Feces (~65%) and urine (~27%) | [6][7] |
Synthetic Strategies: Constructing the Pyrrolopyridine Core
The synthesis of the pyrrolopyridine scaffold is a well-explored area of organic chemistry, with numerous methodologies developed to access its various isomers. Multicomponent reactions (MCRs) have emerged as a particularly efficient and atom-economical approach for the construction of complex pyrrolopyridine derivatives from simple starting materials in a single step.
Multicomponent Synthesis of Polycyclic Pyrrolopyridines
A notable example is a two-step process for the synthesis of polycyclic pyrrolopyridines. [8][9][10]The first step involves a multicomponent reaction of an aryl glyoxal, a cyclohexane-1,3-dione derivative, and 2-amino-1,4-naphthoquinone to form a 1,5-diketone. The subsequent reaction of this diketone with ammonium acetate yields the final polycyclic pyrrolopyridine.
Caption: Two-step synthesis of polycyclic pyrrolopyridines via a multicomponent reaction.
Experimental Protocol: Ugi Reaction for the Synthesis of Pyrrolo[3,4-c]pyridine Derivatives
The Ugi four-center three-component reaction (U-4C-3CR) provides a powerful and versatile method for the synthesis of pyrrolo[3,4-c]pyridine-3-carboxamides. [3][11][12]This reaction involves the combination of an isonitrile, an amine, and a bifunctional pyridine derivative containing both a carbonyl and a carboxyl group.
Materials:
-
Bifunctional pyridine derivative (e.g., 2-formyl-3-pyridinecarboxylic acid)
-
Amine (e.g., aniline)
-
Isonitrile (e.g., tert-butyl isocyanide)
-
Methanol (solvent)
Procedure:
-
To a solution of the bifunctional pyridine derivative (1.0 mmol) in methanol (5 mL), add the amine (1.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the isonitrile (1.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 24-48 hours, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired pyrrolo[3,4-c]pyridine-3-carboxamide.
Structure-Activity Relationships (SAR) and Future Directions
The extensive research into pyrrolopyridine derivatives has generated a wealth of structure-activity relationship (SAR) data, providing crucial insights for the rational design of next-generation inhibitors with improved potency and selectivity. For instance, in the development of Cdc7 kinase inhibitors, the modification of substituents on the 1H-pyrrolo[2,3-b]pyridine core led to a significant increase in potency, with the most active compounds exhibiting IC50 values in the low nanomolar range. [13] Table 4: Representative SAR Data for Pyrrolopyridine-based Kinase Inhibitors
| Scaffold | R1 | R2 | Kinase Target | IC50 (nM) | Reference(s) |
| 1H-Pyrrolo[2,3-b]pyridine | 3-methylenethiazolone | 2-(benzylamino) | Cdc7 | 7 | [13] |
| 1H-Pyrrolo[2,3-b]pyridine | 3-methyleneimidazolone | 2-phenyl | Cdc7 | >1000 | [13] |
| Pyrrolo[2,3-d]pyrimidine | - | - | EGFR | 40 | [14] |
| Pyrrolo[2,3-d]pyrimidine | - | - | Her2 | 80 | [14] |
The future of pyrrolopyridine research lies in the continued exploration of their diverse biological activities and the development of novel synthetic methodologies to access new chemical space. The application of advanced computational techniques, such as molecular docking and machine learning, will undoubtedly accelerate the discovery of new lead compounds with optimized pharmacological profiles. Furthermore, the investigation of pyrrolopyridine derivatives as modulators of emerging drug targets, including epigenetic enzymes and protein-protein interactions, holds immense promise for addressing unmet medical needs.
Conclusion
The pyrrolopyridine scaffold has unequivocally established itself as a cornerstone of modern medicinal chemistry. Its journey from natural product constituent to the core of blockbuster drugs is a testament to the power of heterocyclic chemistry in addressing complex biological challenges. The continued ingenuity of researchers in synthesizing and evaluating novel pyrrolopyridine derivatives ensures that this remarkable chemical entity will remain at the forefront of drug discovery for years to come, offering hope for the treatment of a wide spectrum of human diseases.
References
-
Pexidartinib: first approved systemic therapy for patients with tenosynovial giant cell tumor. (URL: [Link])
-
Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies. (URL: [Link])
-
What is the mechanism of Vemurafenib? (URL: [Link])
-
Pexidartinib - Wikipedia. (URL: [Link])
-
Vemurafenib | Drug Guide - MedSchool. (URL: [Link])
-
Clinical Pharmacokinetics of Vemurafenib - Semantic Scholar. (URL: [Link])
-
Clinical Pharmacokinetics of Vemurafenib. (URL: [Link])
-
Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor. (URL: [Link])
-
Pexidartinib mechanism of actiona. The proliferation and survival of... (URL: [Link])
-
Vemurafenib - StatPearls - NCBI Bookshelf. (URL: [Link])
-
Vemurafenib: a new treatment for BRAF-V600 mutated advanced melanoma. (URL: [Link])
-
Vemurafenib (PLX4032): an orally available inhibitor of mutated BRAF for the treatment of metastatic melanoma. (URL: [Link])
-
Randomized Phase II Trial of Vemurafenib (PLX4032/RG7204) / Cobimetinib (GDC-0973) with or without Bevacizumab in Patients with Stage IV BRAFV600 Mutant Melanoma. (URL: [Link])
-
Synthesis of Polycyclic Pyrrolopyridine Derivatives via Multicomponent Synthesis of 1,5‐Diketones. (URL: [Link])
-
Synthesis of Polycyclic Pyrrolopyridine Derivatives via Multicomponent Synthesis of 1,5‐Diketones. (URL: [Link])
-
Pharmacokinetics of the Multi‐kinase Inhibitor Pexidartinib: Mass Balance and Dose Proportionality. (URL: [Link])
-
(PDF) Pharmacokinetics of the Multi‐kinase Inhibitor Pexidartinib: Mass Balance and Dose Proportionality. (URL: [Link])
-
The Ugi reaction in the synthesis of pyrrolo[3,4- c]pyridine derivatives. (URL: [Link])
-
FDA Approves Vemurafenib for Treatment of Metastatic Melanoma. (URL: [Link])
-
Population Pharmacokinetic Analysis of Pexidartinib in Healthy Subjects and Patients With Tenosynovial Giant Cell Tumor or Other Solid Tumors. (URL: [Link])
-
Clinical Pharmacokinetics of Vemurafenib. (URL: [Link])
-
Vemurafenib pharmacokinetics and its correlation with efficacy and safety in outpatients with advanced BRAF-mutated melanoma. (URL: [Link])
-
Results from Phase I Extension Study Assessing Pexidartinib Treatment in Six Cohorts with Solid Tumors including TGCT, and Abnormal CSF1 Transcripts in TGCT. (URL: [Link])
-
Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. (URL: [Link])
-
Synthesis of polycyclic pyrrolopyridine derivatives through 1,5‐diketones. (URL: [Link])
-
The Ugi reaction in the synthesis of pyrrolo[3,4-c]pyridine derivatives. (URL: [Link])
-
NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION Khaled M.H. (URL: [Link])
-
Synthesis of Polycyclic Pyrrolopyridine Derivatives via Multicomponent Synthesis of 1,5‐Diketones | Request PDF. (URL: [Link])
-
Summary of Plasma Pexidartinib Pharmacokinetic Parameters by Dose. (URL: [Link])
-
Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. (URL: [Link])
-
The Ugi reaction in the synthesis of pyrrolo[3,4-c]pyridine derivatives. (URL: [Link])
- Preparation method for 4-substituted-7-azaindole. (URL: )
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (URL: [Link])
-
Synthesis of bis-furyl-pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu reaction and in vitro activity assays against human SARS-CoV-2 and in silico studies on its main proteins. (URL: [Link])
-
Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. (URL: [Link])
-
Synthesis of 7-azaindole derivatives, starting from different cyclic imines. (URL: [Link])
-
One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. (URL: [Link])
-
Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. (URL: [Link])
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (URL: [Link])
-
Synthesis of pyrrolo[2,3‐b]pyridine derivatives bearing 1,2,3‐triazole ring. (URL: [Link])
-
Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. (URL: [Link])
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (URL: [Link])
-
Structure-Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials. (URL: [Link])
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. io.nihr.ac.uk [io.nihr.ac.uk]
- 3. The Ugi reaction in the synthesis of pyrrolo[3,4- c]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. metrumrg.com [metrumrg.com]
- 6. Pharmacokinetics of the Multi‐kinase Inhibitor Pexidartinib: Mass Balance and Dose Proportionality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Polycyclic Pyrrolopyridine Derivatives via Multicomponent Synthesis of 1,5‐Diketones | Scilit [scilit.com]
- 9. Synthesis of Polycyclic Pyrrolopyridine Derivatives via Multicomponent Synthesis of 1,5‐Diketones | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. The Ugi reaction in the synthesis of pyrrolo[3,4-c]pyridine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Synthesis and Evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives as Potent and Selective PDE4B Inhibitors
Introduction: Targeting PDE4B for Next-Generation Therapeutics
The cyclic adenosine monophosphate (cAMP) signaling pathway is a cornerstone of cellular communication, regulating a vast array of physiological processes. The enzymes responsible for terminating this signal are phosphodiesterases (PDEs), which hydrolyze cAMP to its inactive form, 5'-AMP.[1] The PDE4 family, comprising four subtypes (PDE4A, B, C, and D), is the predominant regulator of cAMP in immune and central nervous system (CNS) cells, making it a prime target for therapeutic intervention in inflammatory and neurological diseases.[2]
While pan-PDE4 inhibitors have shown clinical efficacy, their use is often limited by side effects like nausea and emesis, which are primarily attributed to the inhibition of the PDE4D subtype.[3][4] In contrast, the PDE4B subtype is highly expressed in inflammatory cells and is considered the key driver of the anti-inflammatory effects.[5][6] Therefore, the development of inhibitors with high selectivity for PDE4B over PDE4D is a critical goal in modern drug discovery, promising to retain therapeutic benefits while improving the safety profile.[3][7]
This guide details the synthesis and evaluation of a novel class of potent and selective PDE4B inhibitors based on the 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) scaffold.[8][9] This core structure serves as a versatile platform for exploring structure-activity relationships (SAR) to achieve high affinity and selectivity. We present a comprehensive workflow, from the chemical synthesis of the carboxamide derivatives to their biological characterization in enzymatic and cell-based assays.
Mechanistic Rationale: How PDE4B Inhibition Modulates Inflammation
Inhibition of PDE4B elevates intracellular cAMP levels, which in turn activates two primary downstream effectors: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC).[10] PKA activation leads to the phosphorylation of the cAMP Response Element-Binding protein (CREB), a transcription factor that upregulates the expression of anti-inflammatory cytokines. Concurrently, elevated cAMP suppresses the production of pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins.[2][10] This dual action—promoting anti-inflammatory pathways while inhibiting pro-inflammatory ones—is the basis for the therapeutic potential of PDE4B inhibitors.
Figure 1: The PDE4B signaling pathway and the mechanism of inhibition.
Part 1: Synthetic Protocol for 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives
The synthesis of the target compounds is achieved through a robust and modular three-step sequence. This approach allows for the systematic variation of two key regions of the molecule: the N1-aryl substituent (the "northern" portion) and the C2-carboxamide group, facilitating comprehensive SAR studies.[8]
Figure 2: General synthetic workflow for the target compounds.
Step A: N-Arylation via Chan-Lam Coupling
This step installs the desired aryl group at the N1 position of the 7-azaindole core.
-
Reagents & Materials:
-
Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate (1.0 eq)
-
Substituted Arylboronic Acid (ArB(OH)₂) (1.5 eq)
-
Copper(II) Acetate (Cu(OAc)₂) (1.2 eq)
-
Pyridine (4.0 eq)
-
Dichloromethane (CH₂Cl₂) (0.1 M)
-
Molecular Sieves (4Å)
-
-
Protocol:
-
To a round-bottom flask, add methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate, the corresponding arylboronic acid, copper(II) acetate, and activated 4Å molecular sieves.
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous dichloromethane followed by anhydrous pyridine via syringe.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of Celite to remove solids.
-
Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure N-arylated intermediate.
-
Step B: Saponification to Carboxylic Acid
This step hydrolyzes the methyl ester to the key carboxylic acid intermediate required for amide coupling.[8][11]
-
Reagents & Materials:
-
Methyl 1-aryl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (from Step A) (1.0 eq)
-
Sodium Hydroxide (NaOH) (3.0 eq)
-
Methanol (MeOH)
-
Water (H₂O)
-
1M Hydrochloric Acid (HCl)
-
-
Protocol:
-
Dissolve the ester intermediate in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add a solution of sodium hydroxide and stir the mixture at 60-70 °C for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to pH 3-4 by the slow addition of 1M HCl. A precipitate will form.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain the desired carboxylic acid intermediate, which is often used in the next step without further purification.
-
Step C: Amide Coupling to Final Derivatives
This final step couples the carboxylic acid with a diverse range of primary or secondary amines to generate the target carboxamide library.
-
Reagents & Materials:
-
1-Aryl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (from Step B) (1.0 eq)
-
Desired Amine (NHR₁R₂) (1.2 eq)
-
Propanephosphonic Acid Anhydride (T3P®, 50 wt% in EtOAc) (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Protocol:
-
In a dry flask under an inert atmosphere, dissolve the carboxylic acid intermediate in anhydrous DMF.
-
Add the desired amine, followed by DIPEA.
-
Add the T3P® solution dropwise to the mixture at room temperature.
-
Stir the reaction for 30 minutes to 4 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivative.
-
Part 2: Biological Evaluation Protocols
To validate the activity and selectivity of the synthesized compounds, a tiered screening approach is employed, moving from a biochemical enzyme assay to cell-based functional assays.
Figure 3: Tiered workflow for biological evaluation of PDE4B inhibitors.
Protocol 2.1: PDE4B Enzymatic Inhibition Assay (Fluorescence Polarization)
This homogeneous assay measures the ability of a compound to inhibit the hydrolysis of a fluorescently labeled cAMP substrate by recombinant human PDE4B.[12]
-
Materials:
-
Recombinant human PDE4B1 (e.g., BPS Bioscience, #60041)
-
PDE Assay Buffer
-
FAM-cAMP substrate (fluorescein-labeled cAMP)
-
Binding Agent (phosphate-binding nanoparticles)
-
Test compounds and positive control (e.g., Rolipram)
-
384-well, low-volume, black assay plates
-
Microplate reader capable of measuring fluorescence polarization (FP)
-
-
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds in DMSO. Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 100 nL) of each compound dilution to the assay plate. Include "no inhibitor" (DMSO only) and "positive control" wells.
-
Enzyme Preparation: Dilute the PDE4B1 enzyme to the desired concentration (e.g., 4 ng/well) in 1x PDE Assay Buffer.
-
Enzyme Addition: Add 5 µL of the diluted PDE4B1 solution to each well containing the test compounds and "no inhibitor" controls. Add 5 µL of assay buffer to the "no enzyme" control wells.
-
Reaction Initiation: Prepare the FAM-cAMP substrate solution in 1x PDE Assay Buffer (final concentration e.g., 100 nM). Add 5 µL of the substrate solution to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Reaction Termination & Detection: Add 10 µL of the Binding Agent solution to all wells. This stops the reaction and binds to the hydrolyzed FAM-monophosphate product.
-
Final Incubation: Incubate for an additional 30 minutes at room temperature to allow the binding to reach equilibrium.
-
Data Acquisition: Read the fluorescence polarization (mP) of each well.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls. Fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2.2: Cell-Based TNF-α Release Assay
This assay quantifies the functional anti-inflammatory effect of the inhibitors by measuring their ability to suppress TNF-α production in lipopolysaccharide (LPS)-stimulated immune cells.[8]
-
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., THP-1).
-
RPMI-1640 cell culture medium with 10% FBS.
-
Lipopolysaccharide (LPS) from E. coli.
-
Test compounds.
-
Human TNF-α ELISA kit.
-
96-well cell culture plates.
-
-
Procedure:
-
Cell Seeding: Seed PBMCs or differentiated THP-1 cells into a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the synthesized inhibitors for 1 hour at 37°C. Include a vehicle control (DMSO).
-
Inflammatory Stimulation: Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value from the resulting dose-response curve.
-
Part 3: Data Presentation and Interpretation
The data generated from the synthetic and biological workflows should be tabulated to facilitate a clear understanding of the structure-activity relationship (SAR).
| Compound ID | N1-Aryl Group (Ar) | Amide Group (NR₁R₂) | PDE4B IC₅₀ (nM) | PDE4D IC₅₀ (nM) | Selectivity Index (PDE4D/PDE4B) | TNF-α IC₅₀ (nM) |
| Rolipram | - | - | 150 | 120 | 0.8 | 180 |
| 11a | 3,4-Dichlorophenyl | Azetidin-1-yl | 1100 | >10000 | >9 | 1250 |
| 11h | 3,4-Dichlorophenyl | 3,3-Difluoroazetidin-1-yl | 140 | 840 | 6.0 | 165 |
| 11k | 3,4-Dichlorophenyl | 3-Fluoroazetidin-1-yl | 210 | 1500 | 7.1 | 250 |
| 11o | 3,4-Dichlorophenyl | Pyrrolidin-1-yl | 650 | 8500 | 13.1 | 710 |
Table 1: Representative data for a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives. Data is illustrative and based on findings reported in ACS Med. Chem. Lett. 2020, 11, 4, 559–565.[8]
Interpretation: From the data, clear SAR trends emerge. For instance, holding the 3,4-dichlorophenyl group constant, modification of the amide portion significantly impacts potency and selectivity. The introduction of fluorine atoms onto the azetidine ring (comparing 11a to 11h and 11k ) dramatically improves PDE4B inhibitory activity.[8] Compound 11h , with a 3,3-difluoroazetidine moiety, was identified as a potent and selective lead compound, with activity comparable to the standard, Rolipram, in the cellular TNF-α assay but with 6-fold selectivity for PDE4B over PDE4D.[8]
Conclusion and Future Outlook
The protocols described herein provide a comprehensive framework for the design, synthesis, and evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as a promising new class of selective PDE4B inhibitors. The modular synthetic route allows for rapid library generation, and the tiered biological screening cascade efficiently identifies potent and functionally active compounds. The lead compound 11h demonstrates excellent potency and selectivity, warranting further investigation.[8] Future efforts will focus on optimizing the pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this series to advance these promising candidates toward preclinical and clinical development for the treatment of inflammatory and CNS disorders.
References
-
BPS Bioscience. PDE4B Cell-Based Activity Assay Kit. BPS Bioscience. [Link]
-
Gogoi, K., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 11(4), 559–565. [Link]
-
Zhang, X., et al. (2009). Discovery of selective PDE4B inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(12), 3174-6. [Link]
-
Patsnap Synapse. (2024). What are PDE4B inhibitors and how do they work?. Patsnap. [Link]
-
Singh, S., et al. (2023). PDE4B Inhibition: Exploring the Landscape of Chemistry Behind Specific PDE4B Inhibitors, Drug Design, and Discovery. Semantic Scholar. [Link]
-
Wikipedia. PDE4 inhibitor. Wikipedia. [Link]
-
ACS Publications. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
ResearchGate. (2009). Discovery of selective PDE4B inhibitors. ResearchGate. [Link]
-
Maher, T. M., et al. (2021). Phosphodiesterase 4B inhibition: a potential novel strategy for treating pulmonary fibrosis. European Respiratory Review, 30(161), 210058. [Link]
-
Pokharel, Y. R., et al. (2020). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. ACS Omega, 5(2), 1086–1097. [Link]
-
Zheng, W., et al. (2008). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. Journal of Biomolecular Screening, 13(7), 609-618. [Link]
-
National Center for Biotechnology Information. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. PubMed Central. [Link]
-
National High School Journal of Science. (2024). A Comprehensive Review of Phosphodiesterase 4B: Functions, Structure, Disease Association, Therapeutic Applications & Potential. NHSJS. [Link]
-
Su, X., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(22), 13327-13337. [Link]
-
Li, H., et al. (2018). Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases. Frontiers in Pharmacology, 9, 1048. [Link]
-
BPS Bioscience. Phosphodiesterase (PDE) Cell-Based Screening Services. BPS Bioscience. [Link]
-
da Silva, G. N., et al. (2020). Identification of a Selective PDE4B Inhibitor From Bryophyllum pinnatum by Target Fishing Study and In Vitro Evaluation of Quercetin 3-O-α-L-Arabinopyranosyl-(1→2)-α-L-rhamnopyranoside. Frontiers in Pharmacology, 11, 575. [Link]
-
BPS Bioscience. PDE4B1 Assay Kit. BPS Bioscience. [Link]
-
Reaction Biology. PDE4B Phoshodiesterase Assay Service. Reaction Biology. [Link]
-
Wang, J., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-picoline and Aldehydes. Organic & Biomolecular Chemistry, 20, 2697-2702. [Link]
-
Cugola, M., et al. (2011). Synthesis of pyrrolo[2,3-d]pyridazinones as potent, subtype selective PDE4 inhibitors. Bioorganic & Medicinal Chemistry, 19(1), 350-61. [Link]
Sources
- 1. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of pyrrolo[2,3-d]pyridazinones as potent, subtype selective PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PDE4B Inhibition: Exploring the Landscape of Chemistry Behind Specific PDE4B Inhibitors, Drug Design, and Discovery | Semantic Scholar [semanticscholar.org]
- 6. nhsjs.com [nhsjs.com]
- 7. Discovery of selective PDE4B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. What are PDE4B inhibitors and how do they work? [synapse.patsnap.com]
- 11. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Introduction: The Strategic Importance of the 7-Azaindole Scaffold and its Functionalization
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged heterocyclic motif in modern medicinal chemistry and drug discovery.[1][2][3] Its structural resemblance to purines and indoles allows it to interact with a wide range of biological targets, including protein kinases, making it a cornerstone in the development of therapeutics for oncology, neurodegenerative diseases, and inflammatory conditions.[1][3][4] The ability to selectively introduce molecular complexity at various positions of the 7-azaindole core is paramount for fine-tuning the pharmacological properties of drug candidates.
Among the various methods for carbon-carbon bond formation, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of a diverse array of boronic acid and ester coupling partners.[5][6][7] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate as a key intermediate in Suzuki cross-coupling reactions. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step protocol, and provide insights into reaction optimization and troubleshooting.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[6][7][8] The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate.[6][8] The choice of a sufficiently electron-rich and sterically bulky phosphine ligand is crucial to facilitate this often rate-limiting step, especially with heteroaromatic halides.[8][9][10]
-
Transmetalation: In this step, the organic moiety from the boronic acid (or ester) is transferred to the palladium center.[5][9] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[11] The nature of the base can significantly impact the reaction rate and yield.
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic groups on the palladium center are coupled, regenerating the active Pd(0) catalyst which then re-enters the catalytic cycle.[5][6][9]
Below is a graphical representation of the Suzuki-Miyaura catalytic cycle:
Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.
Experimental Protocol: General Procedure for Suzuki Cross-Coupling
This protocol provides a general starting point for the Suzuki cross-coupling of this compound with a variety of boronic acids. Optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, may be necessary for specific substrates.[12][13][14]
Materials and Reagents
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (if using a catalyst precursor like Pd₂(dba)₃, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or reaction vial)
-
Magnetic stirrer and heating plate
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Solvents for workup and purification (e.g., ethyl acetate, hexanes, water, brine)
Step-by-Step Protocol
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) and, if necessary, the phosphine ligand.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL) via syringe. The use of a co-solvent like water can aid in the dissolution of the inorganic base.[6]
-
Reaction Execution: Place the reaction flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. A typical reaction time is 4-24 hours.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.[15][16]
Optimization and Troubleshooting
The success of a Suzuki cross-coupling reaction is highly dependent on the careful selection of reaction parameters. The following table provides a summary of key variables and their impact on the reaction outcome.
| Parameter | Common Choices | Rationale and Considerations | Potential Issues |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃/Ligand | Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ are convenient. Pd(II) pre-catalysts like Pd(dppf)Cl₂ are often more air-stable. Pd₂(dba)₃ requires an external ligand.[17] | Catalyst decomposition, low activity. |
| Ligand | PPh₃, P(t-Bu)₃, Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) | Electron-rich and bulky ligands facilitate oxidative addition and reductive elimination, which is often beneficial for heteroaromatic substrates.[8][10][18] | Ligand degradation, steric hindrance preventing coupling. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | The base activates the boronic acid for transmetalation. Stronger bases like K₃PO₄ or Cs₂CO₃ can accelerate the reaction but may not be compatible with base-sensitive functional groups.[11] KF can be used for ester-containing substrates to prevent hydrolysis.[19] | Incomplete reaction, side reactions (e.g., ester hydrolysis), protodeboronation.[6] |
| Solvent | Toluene, 1,4-Dioxane, DMF, THF, often with water as a co-solvent | The solvent system must be able to dissolve the reactants and be stable at the reaction temperature. Aprotic polar solvents are common. The addition of water often improves the solubility of the base.[6][20] | Poor solubility of reagents, side reactions with the solvent. |
| Temperature | Room Temperature to 120 °C | Higher temperatures generally increase the reaction rate but can also lead to catalyst decomposition and side reactions.[13][21] | Low yield, product decomposition. |
Troubleshooting Common Issues
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the catalyst is not degraded and that the reaction was set up under a strictly inert atmosphere.
-
Insufficiently Active Conditions: Consider a more electron-rich and bulky ligand, a stronger base, or a higher reaction temperature.[22]
-
Poor Solubility: Try a different solvent system or add a co-solvent to improve the solubility of the reactants.[23]
-
-
Protodeboronation of the Boronic Acid:
-
This side reaction, where the boronic acid is replaced by a hydrogen atom, can be a significant issue, especially with electron-rich or heteroaromatic boronic acids.[6]
-
Mitigation: Use a less aqueous solvent system, a milder base, or consider using a boronic ester (e.g., a pinacol ester) which can be more stable.[24]
-
-
Homocoupling of the Boronic Acid:
-
This side reaction forms a biaryl from two molecules of the boronic acid. It is often promoted by the presence of oxygen.[6]
-
Mitigation: Thoroughly degas all solvents and ensure the reaction is maintained under an inert atmosphere.
-
-
Difficult Purification:
-
Residual palladium catalysts and ligand byproducts can complicate purification.
-
Mitigation: After the reaction, consider a filtration through a pad of celite or treatment with a palladium scavenger. Careful optimization of the chromatographic conditions is also essential.[15]
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the functionalization of the 7-azaindole core, and this compound serves as an excellent starting material for the synthesis of a diverse range of derivatives. By understanding the underlying mechanism and carefully selecting and optimizing the reaction conditions, researchers can efficiently generate novel molecules with significant potential in drug discovery and development. This guide provides a solid foundation for the successful implementation of this important transformation.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Suzuki Coupling of Boronic Acids with 2-(Chloromethyl)benzoic Acid.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Wikipedia. (n.d.). Suzuki reaction.
- PubMed. (n.d.). 7-Azaindole Analogues as Bioactive Agents and Recent Results.
- PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry.
- Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms.
- Benchchem. (n.d.). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions.
- YouTube. (2020, June 5). Suzuki Cross-Coupling Mechanism | Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- PubMed Central. (n.d.). Azaindole Therapeutic Agents.
- PubMed Central. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 7-Azaindole in Modern Pharmaceutical Synthesis.
- Atlanchim Pharma. (n.d.). Palladium-catalysed couplings to 7-azaindoles with formation of C-C bonds.
- MDPI. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
- ResearchGate. (2025, August 5). Palladium-Catalysed Functionalisation at 4- and 6-Position of the 7-Azaindole System.
- Royal Society of Chemistry. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling.
- ACS Publications. (n.d.). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes.
- Wiley Online Library. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?.
- ACS Publications. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
- Thieme. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- Reddit. (2018, November 5). Suzuki purification problem.
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?.
- ResearchGate. (n.d.). Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions.
- ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of....
- PubMed Central. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- Benchchem. (n.d.). Technical Support Center: Suzuki Coupling Reactions.
- ACS Publications. (2026, January 14). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity.
- Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction.
- ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki-Miyaura coupling of....
- MDPI. (n.d.). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions.
- MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- ResearchGate. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
- PubMed Central. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
- Google Patents. (n.d.). CN108997340B - Synthetic method of 5-bromo-7-azaindole.
- DOI. (n.d.). 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method.
- BOC Sciences. (n.d.). CAS 1255098-82-8 Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate.
Sources
- 1. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. mt.com [mt.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 15. reddit.com [reddit.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. thieme-connect.com [thieme-connect.com]
- 18. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. reddit.com [reddit.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes & Protocols: Strategic Functionalization of the 7-Azaindole Ring System
Introduction: The Privileged Scaffold in Modern Drug Discovery
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework has cemented its status as a "privileged scaffold" in medicinal chemistry, driving the development of numerous clinical candidates and approved therapeutics.[1][2][3][4] Its significance stems from its role as a bioisostere of the natural indole nucleus, where the strategic replacement of a carbon atom with nitrogen at the 7-position introduces a unique constellation of electronic and steric properties.[5][6] This modification provides an additional hydrogen bond acceptor in close proximity to the pyrrolic N-H donor, an arrangement that has proven exceptionally effective for creating bidentate hydrogen bonds with the hinge region of protein kinases.[4][7] Consequently, 7-azaindole is a cornerstone motif in the design of potent and selective kinase inhibitors for oncology and inflammatory diseases.[3][6][7][8]
The reactivity of the 7-azaindole ring is dichotomous. The five-membered pyrrole ring is electron-rich and thus susceptible to electrophilic attack and C-H functionalization, particularly at the C-3 position. Conversely, the six-membered pyridine ring is electron-deficient, making direct functionalization more challenging and often requiring strategies like metal-catalyzed cross-coupling of pre-halogenated substrates, directed metalation, or N-oxide activation.[1][2][9] This guide provides an in-depth analysis of field-proven strategies and detailed protocols for the regioselective functionalization of the 7-azaindole core, empowering researchers to navigate its synthetic complexities and unlock its full potential in drug development.
Functionalization at the N-1 Position: N-Arylation
The pyrrolic nitrogen (N-1) is a common site for modification to modulate a compound's physicochemical properties or to occupy specific pockets within a biological target. While N-alkylation is straightforward, N-arylation often requires catalytic methods to overcome the lower nucleophilicity of the azaindole nitrogen compared to simple amines.
Mechanistic Rationale: Iron-Catalyzed C-N Coupling
Traditional palladium- and copper-catalyzed N-arylation methods are effective but often rely on expensive and potentially toxic heavy metals. An emerging, more sustainable approach utilizes iron catalysis.[10][11] A ligand-assisted iron-catalyzed system, for example using FeBr₃ and a diamine ligand like N,N'-dimethylethylenediamine (dmeda) in water, provides an economical and environmentally benign method for C-N bond formation.[10][11] The proposed mechanism involves the formation of an iron(II)-dmeda complex, which coordinates the 7-azaindole. This is followed by oxidative addition of the aryl halide and subsequent reductive elimination to yield the N-arylated product and regenerate the active iron catalyst.[10][11]
Experimental Protocol: Iron-Catalyzed N-Arylation of 7-Azaindole
This protocol describes the N-arylation of 7-azaindole with iodobenzene using an iron/dmeda catalytic system in water.[10][11]
Workflow: Iron-Catalyzed N-Arylation
Sources
- 1. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
Application in the Synthesis of Fibroblast Growth Factor Receptor (FGFR) Inhibitors: A Technical Guide
Introduction: The Therapeutic Imperative of Targeting FGFR
Fibroblast Growth Factor Receptors (FGFRs) are a family of four highly conserved receptor tyrosine kinases (FGFR1-4) that play a pivotal role in a multitude of cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1][2] Under normal physiological conditions, the FGF/FGFR signaling axis is tightly regulated.[3] However, aberrant activation of this pathway—driven by gene amplification, activating mutations, or chromosomal translocations—is a key oncogenic driver in a variety of solid tumors, including urothelial, breast, gastric, and lung cancers, as well as cholangiocarcinoma.[4][5][6] This has firmly established the FGFR family as a compelling target for therapeutic intervention in oncology.[7][8]
The development of small-molecule FGFR inhibitors represents a significant advancement in precision medicine.[6] These inhibitors are designed to compete with ATP for the binding site within the kinase domain, thereby blocking receptor autophosphorylation and the subsequent activation of downstream signaling cascades.[4][9] Early-generation inhibitors were often multi-kinase inhibitors, targeting FGFRs alongside other kinases like VEGFR and PDGFR, which could lead to off-target toxicities.[5][9] This has spurred the development of more selective, potent, and, in some cases, irreversible FGFR inhibitors to improve therapeutic outcomes and minimize adverse effects.[5][10]
This technical guide provides an in-depth exploration of the synthesis of FGFR inhibitors, intended for researchers, medicinal chemists, and drug development professionals. We will delve into the key chemical scaffolds, provide a detailed synthetic protocol for a representative inhibitor, outline essential characterization and evaluation techniques, and explain the causality behind the experimental choices, grounding our discussion in established scientific principles.
The FGFR Signaling Pathway: A Target for Inhibition
The binding of an FGF ligand, in concert with a heparan sulfate proteoglycan (HSPG) cofactor, induces FGFR dimerization and subsequent trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[3][11][12] This phosphorylation event creates docking sites for adaptor proteins, primarily Fibroblast Growth Factor Receptor Substrate 2 (FRS2).[11] Phosphorylated FRS2 recruits a complex of proteins including GRB2 and SOS, which in turn activates the RAS-RAF-MEK-ERK (MAPK) pathway, a critical signaling cascade for cell proliferation.[4][11] Concurrently, FGFR activation can also trigger other key pathways such as the PI3K-AKT pathway, which is crucial for cell survival, and the PLCγ pathway.[3][4]
Caption: Convergent synthetic workflow for the preparation of Erdafitinib.
Part 1: Synthesis of Intermediate A - 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline
This step employs a Suzuki-Miyaura cross-coupling reaction, a powerful palladium-catalyzed method for forming C-C bonds between an organoboron compound and an organic halide. [13][14][15]The choice of a palladium catalyst with appropriate ligands is critical for achieving high efficiency, especially with heteroaryl substrates. [16] Materials:
-
7-bromo-2-chloroquinoxaline (1.0 equiv)
-
1-methylpyrazole-4-boronic acid pinacol ester (1.2 equiv)
-
Pd(dppf)Cl₂ (Palladium(II) bis(diphenylphosphino)ferrocene dichloride) (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.5 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 7-bromo-2-chloroquinoxaline, 1-methylpyrazole-4-boronic acid pinacol ester, Pd(dppf)Cl₂, and K₂CO₃.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is crucial to prevent catalyst degradation.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heating: Heat the reaction mixture to 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield Intermediate A as a solid.
Part 2: Synthesis of Intermediate B - N¹-(3,5-dimethoxyphenyl)-N²-isopropylethane-1,2-diamine
This multi-step synthesis builds the crucial side chain. A key step often involves reductive amination to introduce the isopropyl group. The use of 3,5-dimethoxyaniline is a common feature in many potent FGFR inhibitors. [17] Materials:
-
3,5-dimethoxyaniline (1.0 equiv) [17]* 2-bromoethylamine hydrobromide (1.1 equiv)
-
Acetone (excess, as both reagent and solvent)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Dichloromethane (DCM)
Procedure (Simplified Representation):
-
Initial Alkylation: React 3,5-dimethoxyaniline with 2-bromoethylamine hydrobromide in the presence of a base to form the initial diamine precursor. [18]2. Reductive Amination: Dissolve the resulting diamine in DCM. Add acetone in excess. Cool the mixture in an ice bath and add sodium triacetoxyborohydride portion-wise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. The mild reducing agent NaBH(OAc)₃ is selective for the iminium ion formed in situ, minimizing side reactions.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM. Combine the organic layers, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product via column chromatography to obtain Intermediate B.
Part 3: Final Assembly - Synthesis of Erdafitinib
The final step is another critical palladium-catalyzed cross-coupling reaction, a Buchwald-Hartwig amination, to form the C-N bond between the quinoxaline core and the diamine side chain. [19] Materials:
-
Intermediate A (1.0 equiv)
-
Intermediate B (1.1 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine Intermediate A, Intermediate B, Pd₂(dba)₃, Xantphos, and NaOtBu in a dry Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Heating: Seal the tube and heat the mixture to 110 °C with stirring.
-
Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst.
-
Purification: Concentrate the filtrate and purify the crude residue by column chromatography to yield Erdafitinib as a solid.
Characterization and Quality Control
Ensuring the identity, purity, and stability of the synthesized inhibitor is paramount. A panel of analytical techniques is employed for comprehensive characterization. [20]
| Technique | Purpose | Expected Outcome for Erdafitinib |
|---|---|---|
| ¹H and ¹³C NMR | Structural Elucidation | The spectra should show characteristic peaks corresponding to all protons and carbons in the molecule, confirming the correct structure. |
| LC-MS | Purity and Molecular Weight Confirmation | A single major peak in the LC chromatogram (purity >99%) and a mass spectrum showing the correct molecular ion peak for Erdafitinib. |
| HPLC | Quantitative Purity Analysis | High-performance liquid chromatography provides a precise quantification of the compound's purity. |
| HRMS | Exact Mass Determination | High-Resolution Mass Spectrometry provides the exact mass, confirming the elemental composition. |
In Vitro Evaluation of Inhibitor Activity
Once synthesized and characterized, the inhibitor must be evaluated for its biological activity. This involves assessing its ability to inhibit the target kinase and its effect on cancer cells. [7][21][22]
Protocol: In Vitro Biochemical Kinase Assay
This assay directly measures the ability of the synthesized compound to inhibit the enzymatic activity of the FGFR kinase. [2] Rationale: This is a primary screen to determine the potency of the inhibitor against the isolated kinase enzyme, typically measured as the half-maximal inhibitory concentration (IC₅₀). [23]Various formats exist, including fluorescence-based, luminescence-based, or radiometric assays. [23]
Sources
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nbinno.com [nbinno.com]
- 18. tandfonline.com [tandfonline.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Small Molecule Purification | Hanbon [jshanbon.com]
- 21. Developing FGFR4 inhibitors as potential anti-cancer agents via in silico design, supported by in vitro and cell-based testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. reactionbiology.com [reactionbiology.com]
Preparation of Janus kinase (JAK3) inhibitors from 1H-pyrrolo[2,3-b]pyridine derivatives
An In-Depth Guide to the Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Selective JAK3 Inhibitors
Authored by a Senior Application Scientist
Introduction: Targeting JAK3 for Immunomodulation
The Janus kinase (JAK) family, comprising four intracellular non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), are central players in cytokine signaling pathways that govern immune cell development, activation, and homeostasis.[1] Specifically, JAK3 is predominantly expressed in hematopoietic cells and plays a pivotal role in signaling for cytokines that utilize the common gamma chain (γc), such as interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[1][2] This restricted expression profile and critical function within the immune system make JAK3 an attractive therapeutic target for a host of autoimmune diseases—including rheumatoid arthritis and psoriasis—and for preventing organ transplant rejection.[2][3]
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a privileged scaffold in the design of JAK inhibitors.[4] This heterocyclic system effectively mimics the purine core of ATP, enabling it to bind to the hinge region of the kinase's ATP-binding site.[4] By strategically modifying this core, medicinal chemists can develop potent and selective inhibitors. This guide provides a comprehensive overview of the synthetic strategies, purification protocols, and biological evaluation methods for preparing novel JAK3 inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold.
The JAK/STAT Signaling Pathway: The Mechanism of Inhibition
JAK inhibitors function by blocking the signal transduction cascade initiated by cytokine binding to their receptors. This interruption prevents the downstream activation of Signal Transducers and Activators of Transcription (STATs), which are responsible for modulating gene expression related to inflammation and immune response.[2][4]
Part 1: Chemical Synthesis of 1H-Pyrrolo[2,3-b]pyridine Derivatives
The synthesis of these inhibitors is a multi-step process that involves the initial construction of the core heterocyclic scaffold, followed by strategic functionalization to enhance potency and selectivity.
Overall Synthetic Workflow
A common and effective strategy involves a convergent synthesis where the core scaffold and key side chains are prepared separately and then coupled. The final steps often involve deprotection and purification.
Protocol 1: Synthesis of 4-Substituted-1H-pyrrolo[2,3-b]pyridine Intermediate
This protocol details a key C-N cross-coupling reaction to install the amine sidechain at the C4 position, a critical determinant of inhibitor selectivity and potency.[5][6] We begin with a commercially available or previously synthesized N-protected 4-chloro-1H-pyrrolo[2,3-b]pyridine.
-
Objective: To perform a Buchwald-Hartwig amination to couple a desired amine with the 4-chloro-7-azaindole core.
-
Causality: The palladium catalyst and ligand system (e.g., Pd₂(dba)₃ and XPhos) is crucial for efficiently forming the C-N bond, which is otherwise difficult.[6] The base is required to activate the amine and facilitate the catalytic cycle. An inert atmosphere is essential as the palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen.
Materials and Reagents:
-
N-protected 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq)
-
Desired amine sidechain (e.g., (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine) (1.2 eq)[1][7]
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.1 eq)
-
Sodium tert-butoxide (NaOtBu) (1.5 eq)
-
Anhydrous toluene or 1,4-dioxane
-
Nitrogen or Argon gas supply
-
Standard reflux apparatus with magnetic stirring
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-protected 4-chloro-1H-pyrrolo[2,3-b]pyridine, the amine sidechain, NaOtBu, Pd₂(dba)₃, and XPhos.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and quench by adding water carefully.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product is then purified by flash column chromatography.
Safety Precautions:
-
Palladium catalysts and phosphine ligands are toxic and air-sensitive. Handle them in a fume hood under an inert atmosphere.[8]
-
Sodium tert-butoxide is a strong base and corrosive. Avoid contact with skin and eyes.[9]
-
Toluene is a flammable and toxic solvent. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.[8][9]
Protocol 2: C5-Carboxamide Installation
The introduction of a carboxamide group at the C5 position has been shown to significantly enhance JAK3 inhibitory activity, likely by forming key hydrogen bond interactions within the active site.[10][11] This transformation is typically achieved via directed ortho-metalation followed by quenching with an appropriate electrophile and subsequent amidation.
-
Objective: To introduce a carboxamide functional group at the C5 position of the pyrrolopyridine ring.
-
Causality: sec-Butyllithium (s-BuLi) is a strong base used to selectively deprotonate the C5 position, which is the most acidic proton on the ring system after C4 is substituted. The reaction is performed at a very low temperature (-78 °C) to prevent side reactions and decomposition of the lithiated intermediate. Ethyl chloroformate serves as the electrophile to install an ester, which is a stable precursor to the desired amide.
Materials and Reagents:
-
C4-substituted pyrrolo[2,3-b]pyridine intermediate from Protocol 1 (1.0 eq)
-
sec-Butyllithium (s-BuLi) (1.1 eq, solution in cyclohexanes)
-
Ethyl chloroformate (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Ammonium hydroxide (NH₄OH) or desired amine for amidation
-
Carbonyldiimidazole (CDI) or similar coupling agent
-
Anhydrous dimethylformamide (DMF)
-
Dry ice/acetone bath
Procedure:
-
Ester Formation: a. Dissolve the C4-substituted intermediate in anhydrous THF in a flame-dried flask under an inert atmosphere. b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Add s-BuLi dropwise, maintaining the temperature below -70 °C. Stir for 1 hour. d. Add ethyl chloroformate dropwise and stir for an additional 2 hours at -78 °C. e. Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature. f. Extract with ethyl acetate, wash with brine, dry, and concentrate. Purify the resulting C5-ester if necessary.
-
Saponification (if needed): a. Dissolve the ester in a mixture of ethanol and 1M NaOH. b. Heat to 60 °C until hydrolysis is complete (monitored by TLC/LC-MS). c. Cool, acidify with 1M HCl to precipitate the carboxylic acid, filter, and dry.
-
Amidation: a. To the C5-carboxylic acid (or C5-ester) in anhydrous DMF, add CDI and stir at room temperature until activation is complete (CO₂ evolution ceases). b. Add concentrated ammonium hydroxide (for the primary amide) and stir overnight. c. Dilute with water and extract the product with ethyl acetate. d. Wash, dry, and concentrate the organic layers. Purify the final product by chromatography or recrystallization.
Safety Precautions:
-
sec-Butyllithium is a pyrophoric reagent that can ignite spontaneously on contact with air or moisture. It must be handled by trained personnel using proper syringe/cannula techniques under an inert atmosphere.[12]
-
Low-temperature reactions require careful handling of cryogenic baths (dry ice/acetone). Wear appropriate thermal gloves.
Part 2: Purification and Analytical Characterization
Rigorous purification and characterization are mandatory to ensure the compound's identity, purity, and suitability for biological testing.
Protocol 3: Purification and Quality Control
1. Purification by Reverse-Phase HPLC (RP-HPLC):
-
System: A preparative HPLC system with a C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water, often with 0.1% formic acid or trifluoroacetic acid (TFA) as a modifier to improve peak shape.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 230 nm).[13]
-
Procedure: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO or methanol), filter, and inject onto the column. Collect fractions corresponding to the product peak and lyophilize to obtain the pure compound.
2. Analytical Characterization: Final compound integrity is confirmed using a suite of analytical techniques. A multiplex HPLC-MS/MS method can be developed for high-throughput analysis.[14]
| Technique | Purpose | Typical Parameters & Expected Outcome |
| LC-MS | Purity Assessment & Mass Confirmation | Column: C18 (e.g., Xselect HSS T3, 2.5 µm). Mobile Phase: Gradient of water (+0.1% Formic Acid) and Acetonitrile (+0.1% Formic Acid). MS: ESI positive mode. Expected outcome: A single major peak in the chromatogram (>95% purity) with a mass corresponding to the [M+H]⁺ of the target compound.[14][15] |
| ¹H NMR | Structural Elucidation | Solvent: DMSO-d₆ or CDCl₃. Frequency: 400 MHz or higher. Expected outcome: Resonances with chemical shifts, integration, and coupling patterns consistent with the proposed structure. |
| ¹³C NMR | Carbon Skeleton Confirmation | Solvent: DMSO-d₆ or CDCl₃. Expected outcome: The number of signals should correspond to the number of unique carbon atoms in the molecule, with chemical shifts in expected regions. |
Part 3: Biological Evaluation Protocols
Once a pure compound is obtained, its biological activity must be quantified. This involves determining its potency against the target kinase (JAK3) and its selectivity against other JAK family members.
Protocol 4: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of JAK3. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of potency.
-
Objective: To determine the IC₅₀ value of the synthesized compound against JAK3, JAK1, and JAK2 to assess potency and selectivity.
-
Principle: A common method is the Transcreener® ADP² Assay, which quantifies the ADP produced during the kinase's phosphorylation of a substrate.[16] The amount of ADP produced is inversely proportional to the level of kinase inhibition.
-
Materials:
-
Recombinant human JAK1, JAK2, and JAK3 enzymes.[17]
-
Poly(Glu, Tyr) 4:1 peptide substrate.[16]
-
ATP.
-
Test compound serially diluted in DMSO.
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Transcreener® ADP² FI Assay Kit (or similar detection system).[16]
-
384-well plates.
-
Plate reader capable of fluorescence intensity measurement.
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 µM.
-
In a 384-well plate, add the assay buffer, substrate, and test compound.
-
Initiate the kinase reaction by adding a mixture of the JAK enzyme and ATP.
-
Incubate at room temperature for a set time (e.g., 60 minutes).
-
Stop the reaction and add the ADP detection mixture as per the kit manufacturer's instructions.
-
Incubate for the recommended detection time.
-
Read the fluorescence intensity on a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Presentation: The selectivity of the compound is a critical parameter. Results are best presented in a table comparing the inhibitory activity across the JAK family.
| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | Selectivity (JAK1/JAK3) | Selectivity (JAK2/JAK3) |
| Tofacitinib¹ | 100 | 20 | 2 | 50x | 10x |
| Compound 14c² | 47 | 30 | 5.1 | 9.2x | 5.9x |
| Your Compound | TBD | TBD | TBD | TBD | TBD |
Protocol 5: Cell-Based Functional Assay
Cell-based assays are essential to confirm that the inhibitor is active in a more physiologically relevant context, assessing its ability to penetrate cell membranes and inhibit JAK3 signaling.
-
Objective: To measure the inhibition of IL-2-stimulated T-cell proliferation.
-
Principle: JAK3 is essential for IL-2 signaling, which drives T-cell proliferation. An effective JAK3 inhibitor will block this process. Proliferation can be measured by the incorporation of a thymidine analog like BrdU or by using a dye that dilutes with each cell division (e.g., CFSE).[5][10]
-
Materials:
-
Isolated primary T-cells or a T-cell line (e.g., CTLL-2).
-
Recombinant human IL-2.
-
Test compound.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Cell proliferation assay kit (e.g., BrdU or CellTiter-Glo®).
-
96-well cell culture plates.
-
High-Level Procedure:
-
Seed T-cells in a 96-well plate.
-
Pre-incubate the cells with serial dilutions of the test compound for 1-2 hours.
-
Stimulate the cells with a sub-maximal concentration of IL-2.
-
Incubate for 48-72 hours to allow for proliferation.
-
Add the proliferation detection reagent (e.g., BrdU) for the final few hours of incubation.
-
Lyse the cells and perform the detection step according to the manufacturer's protocol (e.g., ELISA for BrdU incorporation).
-
Calculate the IC₅₀ value from the dose-response curve, similar to the kinase assay.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold is a versatile and highly effective starting point for the development of potent and selective JAK3 inhibitors. The successful preparation of these compounds relies on a robust synthetic strategy, meticulous purification and characterization, and comprehensive biological evaluation. The protocols and insights provided in this guide offer a framework for researchers to synthesize and validate novel candidates for the treatment of immune-mediated diseases. Careful attention to reaction conditions, safety protocols, and analytical rigor is paramount to advancing these promising therapeutics from the laboratory to the clinic.
References
-
Nakajima, Y., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 341-353. [Link]
-
Nakajima, Y., et al. (2015). Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3. Bioorganic & Medicinal Chemistry, 23(15), 4871-4883. [Link]
-
Vazquez-Cervantes, G.I., et al. (2021). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules, 26(16), 4893. [Link]
-
Nakajima, Y., et al. (2015). Synthesis and Evaluation of 1 H -Pyrrolo[ 2, 3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate. [Link]
-
Wikipedia contributors. (2023). Janus kinase inhibitor. Wikipedia, The Free Encyclopedia. [Link]
-
Gong, Y., et al. (2021). Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. 2021 5th International Conference on Biomedical Engineering and Applications (ICBEA). [Link]
-
Liddle, J., et al. (2011). In Vitro JAK Kinase Activity and Inhibition Assays. In: JAK-STAT Signaling. Methods in Molecular Biology, vol 693. Humana Press. [Link]
-
Shi, J.G., et al. (2022). Design of Rational JAK3 Inhibitors Based on the Parent Core Structure of 1,7-Dihydro-Dipyrrolo [2,3-b:3′,2′-e] Pyridine. Molecules, 27(10), 3121. [Link]
-
BellBrook Labs. JAK3 Activity Assay | Inhibitor Screening Application. BellBrook Labs Website. [Link]
-
Lisure, S., et al. (2014). Novel hinge-binding motifs for Janus kinase 3 inhibitors: a comprehensive structure-activity relationship study on tofacitinib bioisosteres. ChemMedChem, 9(10), 2249-2257. [Link]
-
SynCrest Inc. Handling of reagents. SynCrest Website. [Link]
-
BPS Bioscience. JAK3 (Janus Kinase 3) Assay Kit. BPS Bioscience Website. [Link]
-
Girardin, F., et al. (2023). Development and validation of a multiplex HPLC-MS/MS assay for the monitoring of JAK inhibitors in patient plasma. Journal of Chromatography B, 1231, 123917. [Link]
-
Central BioHub. (2023). Safety First: Essential Guidelines for Handling Research Reagents and Equipment. Central BioHub Blog. [Link]
-
Ampliqon. Safety considerations for chemical reagents. Ampliqon Website. [Link]
-
Columbia University Environmental Health & Safety. The Safe Use of Pyrophoric Reagents. Columbia Research. [Link]
-
Nielsen, M.K., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(18), 4293. [Link]
-
Ilko Pharmaceuticals. (2023). A validated RP-HPLC assay method for Tofacitinib in pharmaceutical drug products. ACG Publications. [Link]
-
Sparidans, R.W., et al. (2012). Liquid chromatography-tandem mass spectrometric assay for the JAK2 inhibitor CYT387 in plasma. Journal of Chromatography B, 895-896, 174-177. [Link]
Sources
- 1. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. mdpi.com [mdpi.com]
- 4. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 9. Safety considerations for chemical reagents [ampliqon.com]
- 10. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. research.columbia.edu [research.columbia.edu]
- 13. acgpubs.org [acgpubs.org]
- 14. Development and validation of a multiplex HPLC-MS/MS assay for the monitoring of JAK inhibitors in patient plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Liquid chromatography-tandem mass spectrometric assay for the JAK2 inhibitor CYT387 in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Development of Antitumor Agents in Cancer Research
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the key methodologies and protocols involved in the discovery and preclinical development of novel antitumor agents. It is structured to provide not only step-by-step instructions but also the scientific rationale behind these experimental choices, ensuring a robust and well-validated approach to cancer drug discovery.
Section 1: The Landscape of Anticancer Drug Discovery
The development of a new anticancer drug is a multi-stage process that begins with identifying a valid biological target and culminates in a compound that is safe and effective for clinical use.[1][2] This journey can be broadly categorized into target identification and validation, lead discovery and optimization, and preclinical development.[2] A crucial aspect of this process is the use of a diverse array of in vitro and in vivo models to evaluate the efficacy and safety of potential drug candidates.[3][4]
Pillars of a Successful Antitumor Agent Development Program
A successful drug discovery program is built on a foundation of rigorous scientific validation at each step. The key pillars include:
-
A well-validated target: The biological target of the drug should be critical for cancer cell survival, proliferation, or metastasis.
-
Potent and selective lead compounds: The identified compounds should exhibit high potency against the target with minimal off-target effects.
-
Favorable pharmacokinetic and pharmacodynamic properties: The drug must be able to reach the tumor in sufficient concentrations to exert its effect and have a predictable dose-response relationship.
-
Demonstrable in vivo efficacy: The compound must show significant antitumor activity in relevant animal models of the disease.
The following sections will provide detailed protocols and the underlying principles for key stages in this process.
Section 2: Target Identification and Validation
The first step in developing a targeted anticancer therapy is to identify and validate a molecular target that plays a crucial role in tumor development or maintenance.[5]
Application Note: The Rationale for Target Validation
Target validation is the process of demonstrating that a specific molecular target is critically involved in the disease process and is amenable to therapeutic modulation.[6] Robust target validation is essential to increase the probability of success in the later, more resource-intensive stages of drug development.[6][7] Genetic methods like CRISPR/Cas9 and RNA interference (RNAi) are powerful tools for this purpose.[5][6][8]
-
CRISPR/Cas9-mediated knockout: This technology allows for the precise and permanent disruption of a gene, providing strong evidence for its role in a particular phenotype.[5][6] Observing a loss of cancer cell viability or proliferation upon gene knockout strongly validates that gene as a potential drug target.
-
RNA interference (RNAi): RNAi utilizes small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to degrade target mRNA, leading to a transient knockdown of the corresponding protein.[7][8] This method is valuable for assessing the effects of reduced, but not completely absent, protein expression, which can mimic the action of a therapeutic inhibitor.[7]
Protocol: Target Validation using CRISPR/Cas9
This protocol outlines a general workflow for validating a candidate cancer target gene using CRISPR/Cas9-mediated knockout in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Lentiviral or plasmid vector encoding Cas9 nuclease and a single guide RNA (sgRNA) targeting the gene of interest
-
Control vector (e.g., non-targeting sgRNA)
-
Transfection or transduction reagents
-
Cell culture medium and supplements
-
Antibiotics for selection (e.g., puromycin)
-
Reagents for Western blotting or qPCR to confirm knockout
-
Reagents for a cell viability assay (e.g., MTT, CellTiter-Glo)
Procedure:
-
sgRNA Design and Cloning: Design and clone at least two independent sgRNAs targeting the gene of interest into a suitable Cas9 expression vector.
-
Cell Transduction/Transfection: Introduce the Cas9/sgRNA expression vector and the control vector into the cancer cell line using an appropriate method (e.g., lentiviral transduction, lipid-based transfection).
-
Selection: If the vector contains a selection marker, apply the corresponding antibiotic to select for cells that have successfully incorporated the vector.
-
Verification of Knockout: After selection, expand the cell populations and confirm the knockout of the target protein by Western blotting or a reduction in mRNA levels by qPCR.
-
Phenotypic Analysis: Plate the knockout and control cells at the same density and assess cell viability and proliferation over a time course (e.g., 3-7 days) using a suitable assay.
-
Data Analysis: Compare the viability/proliferation of the knockout cells to the control cells. A significant reduction in the viability of the knockout cells validates the target gene's importance for cancer cell survival.
Section 3: In Vitro Screening of Antitumor Agents
Once a target is validated, the next step is to screen for compounds that can modulate its activity. In vitro assays are the workhorse of this stage, allowing for the high-throughput screening of large compound libraries.[9]
Application Note: Assessing Cell Viability and Cytotoxicity
The most fundamental question in anticancer drug screening is whether a compound can kill or inhibit the growth of cancer cells.[3] Cell viability assays are designed to answer this question by measuring the metabolic activity or membrane integrity of a cell population.[10][11]
-
MTT Assay: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[10][11] The amount of formazan produced is proportional to the number of viable cells.[10][11]
-
Apoptosis Assays: Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.[12][13] Detecting markers of apoptosis, such as caspase activation or the externalization of phosphatidylserine (measured by Annexin V staining), can provide mechanistic insights into a compound's mode of action.[14][15] It is recommended to use more than one assay to confirm apoptosis.[7]
Protocol: MTT Cell Viability Assay
This protocol provides a step-by-step guide for performing an MTT assay to determine the cytotoxic effects of a compound on a cancer cell line.
Materials:
-
Adherent or suspension cancer cell line
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Test compound(s) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Incubate the plate overnight in the incubator.[10] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10] A reference wavelength of >650 nm can be used to subtract background absorbance.[11]
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
| Parameter | Description | Typical Value Range |
| Cell Seeding Density | Number of cells per well in a 96-well plate. | 2,000 - 20,000 cells/well |
| Compound Incubation Time | Duration of cell exposure to the test compound. | 24 - 72 hours |
| MTT Incubation Time | Time for viable cells to metabolize MTT. | 2 - 4 hours |
| IC50 Value | Concentration of a drug that gives half-maximal response. | Varies (nM to µM) |
Advanced In Vitro Models: Patient-Derived Organoids
While 2D cell cultures are invaluable for initial high-throughput screening, they lack the complexity of a tumor in vivo.[16] Patient-derived organoids (PDOs) are three-dimensional (3D) cultures that better recapitulate the cellular heterogeneity and architecture of the original tumor.[17][18] Drug screening on PDOs is a promising tool for personalized medicine and can provide more clinically relevant data.[3][17]
Protocol: Drug Screening in Patient-Derived Organoids
This protocol provides a general workflow for screening anticancer drugs using patient-derived organoids.
Materials:
-
Established patient-derived organoid cultures
-
Basement membrane matrix (e.g., Matrigel)
-
Organoid growth medium
-
Test compounds
-
384-well plates
-
Reagents for a viability assay suitable for 3D cultures (e.g., CellTiter-Glo 3D)
-
Automated liquid handler and plate reader
Procedure:
-
Organoid Dissociation: Dissociate established organoids into small fragments or single cells.
-
Plating: Resuspend the organoid fragments/cells in basement membrane matrix and plate into 384-well plates.[10]
-
Organoid Formation: Add organoid growth medium and incubate for several days to allow for organoid formation and growth.
-
Compound Treatment: Use an automated liquid handler to add a dilution series of the test compounds to the wells.
-
Incubation: Incubate the plates for a defined period (e.g., 5-7 days).
-
Viability Assessment: Measure organoid viability using a 3D-compatible assay.
-
Data Analysis: Generate dose-response curves and calculate IC50 values for each compound.
Section 4: In Vivo Efficacy Studies
Promising compounds identified from in vitro screening must be evaluated in animal models to assess their efficacy and safety in a whole-organism context.
Application Note: The Importance of Clinically Relevant Animal Models
The choice of animal model is critical for the translational relevance of preclinical studies.[18]
-
Xenograft Models: These models involve the transplantation of human tumor cells or tissues into immunodeficient mice.[18]
-
Subcutaneous Xenografts: Tumor cells are injected under the skin. This model is technically simple and allows for easy monitoring of tumor growth.
-
Orthotopic Xenografts: Tumor cells are implanted into the corresponding organ of origin (e.g., breast cancer cells into the mammary fat pad).[18] These models better mimic the tumor microenvironment and metastatic potential of human cancers.[18]
-
-
Patient-Derived Xenograft (PDX) Models: These models involve the direct implantation of patient tumor tissue into immunodeficient mice. PDX models are thought to better preserve the heterogeneity and genetic characteristics of the original tumor.
Protocol: Orthotopic Xenograft Model for Efficacy Studies
This protocol describes a general procedure for establishing an orthotopic lung cancer model and evaluating the efficacy of a test compound.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID)
-
Human lung cancer cell line expressing luciferase
-
Surgical instruments
-
Anesthesia
-
Test compound formulated for in vivo administration
-
Bioluminescence imaging system
-
Calipers
Procedure:
-
Orthotopic Implantation: Under anesthesia, surgically implant luciferase-expressing lung cancer cells into the lung of each mouse.
-
Tumor Establishment: Monitor tumor engraftment and growth weekly using bioluminescence imaging.
-
Randomization and Treatment: Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to the planned dosing schedule and route.
-
Tumor Growth Monitoring: Monitor tumor growth throughout the study using bioluminescence imaging and/or other imaging modalities. Also, monitor the body weight and overall health of the animals.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: At specified time points, collect blood and tumor tissue samples to analyze drug concentration (PK) and target modulation (PD).
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors. Measure the final tumor volume and weight. Analyze tumors for biomarkers of drug response.
-
Data Analysis: Compare tumor growth inhibition in the treatment group to the control group. Analyze PK/PD relationships to understand the dose-response correlation.
| Parameter | Description | Example |
| Animal Strain | Immunodeficient mouse strain. | NOD/SCID, NSG |
| Tumor Model | Type of xenograft model. | Orthotopic lung cancer |
| Treatment Schedule | Dosing frequency and duration. | 5 days on, 2 days off for 3 weeks |
| Primary Endpoint | Main measure of efficacy. | Tumor Growth Inhibition (TGI) |
| Secondary Endpoints | Additional measures. | Survival, metastasis, biomarker modulation |
Section 5: Understanding and Overcoming Drug Resistance
A major challenge in cancer therapy is the development of drug resistance. Understanding the mechanisms of resistance is crucial for developing next-generation therapies and combination strategies.
Application Note: Mechanisms of Resistance to EGFR Inhibitors
Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) are effective treatments for non-small cell lung cancer (NSCLC) patients with activating EGFR mutations. However, acquired resistance almost inevitably develops. Key mechanisms of resistance include:
-
Secondary Mutations: The most common mechanism is the T790M "gatekeeper" mutation in the EGFR kinase domain, which reduces the binding affinity of first-generation TKIs.
-
Bypass Signaling Pathway Activation: Upregulation of alternative signaling pathways, such as MET amplification, can bypass the need for EGFR signaling and drive cell proliferation.[16]
-
Downstream Pathway Alterations: Mutations in downstream signaling molecules, such as KRAS, can render the cells independent of upstream EGFR inhibition.
Visualizations
Signaling Pathway: EGFR and Resistance Mechanisms
Caption: EGFR signaling pathway and mechanisms of TKI resistance.
Experimental Workflow: From Target to In Vivo Efficacy
Caption: General workflow for anticancer drug discovery.
References
Sources
- 1. ascopubs.org [ascopubs.org]
- 2. Protocol for generation of and high-throughput drug testing with patient-derived colorectal cancer organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. biocompare.com [biocompare.com]
- 5. researchgate.net [researchgate.net]
- 6. A Pipeline for Drug Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Protocol for drug screening of patient-derived tumor organoids using high-content fluorescent imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Establishment of patient-derived cancer organoids for drug-screening applications | COLAAB [animalmethodsbias.org]
- 10. scispace.com [scispace.com]
- 11. communities.springernature.com [communities.springernature.com]
- 12. molecularpost.altervista.org [molecularpost.altervista.org]
- 13. mdpi.com [mdpi.com]
- 14. Preclinical pharmacokinetic/pharmacodynamic models to predict synergistic effects of co-administered anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and Pharmacodynamics in Breast Cancer Animal Models | Springer Nature Experiments [experiments.springernature.com]
- 16. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Review on EGFR-Tyrosine Kinase Inhibitors and their Resistance Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2-Aryl-1H-pyrrolo[2,3-b]pyridin-4-amines via Palladium-Catalyzed C-N Cross-Coupling
Introduction: The Significance of the 7-Azaindole Scaffold in Medicinal Chemistry
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern drug discovery.[1][2] Its structural resemblance to purines and indoles allows it to act as a bioisostere, effectively mimicking these key biological building blocks and interacting with their respective enzymatic targets.[3] The 7-azaindole core is present in a multitude of biologically active molecules, including potent inhibitors of kinases, which are crucial targets in oncology and inflammatory diseases.[3][4] Specifically, the 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine framework is a key pharmacophore in the development of next-generation therapeutics, such as Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors.[5]
The construction of the C4-N bond on the 2-aryl-7-azaindole core is a non-trivial synthetic challenge. Traditional methods like nucleophilic aromatic substitution (SNAr) often require harsh reaction conditions, which can be incompatible with complex, functionalized molecules.[6] The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized the synthesis of aryl amines, offering a milder and more general route to these valuable compounds.[7][8][9] This application note provides a detailed, field-proven protocol for the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, grounded in the principles of the Buchwald-Hartwig C-N cross-coupling reaction.
The Cornerstone of C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[8][10] The reaction has become an indispensable tool for medicinal chemists due to its broad substrate scope and functional group tolerance.[4][11]
The Catalytic Cycle: A Mechanistic Overview
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves a series of key steps, each influenced by the choice of catalyst, ligand, base, and solvent.[8][12] Understanding this cycle is paramount for troubleshooting and optimizing the reaction.
Figure 2: Synthetic workflow for 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines.
Detailed Experimental Protocol: Buchwald-Hartwig Amination of 2-Aryl-4-chloro-1H-pyrrolo[2,3-b]pyridine
This protocol is adapted from established procedures for the amination of halo-7-azaindoles and related heterocycles. [3][5][6]
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| 2-Aryl-4-chloro-1H-pyrrolo[2,3-b]pyridine | >95% | In-house/Custom | Starting material. |
| Amine (e.g., morpholine, piperidine, aniline) | >98% | Sigma-Aldrich | Nucleophile. |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | >97% | Strem Chemicals | Palladium source. |
| Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) | >98% | Strem Chemicals | Ligand. |
| Cesium Carbonate (Cs₂CO₃) | >99% | Sigma-Aldrich | Base. |
| Anhydrous 1,4-Dioxane | >99.8% | Sigma-Aldrich | Anhydrous solvent is crucial for reaction success. |
| Nitrogen (N₂) or Argon (Ar) | High Purity | Airgas | For maintaining an inert atmosphere. |
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating capabilities
-
Inert gas (N₂ or Ar) manifold
-
Standard laboratory glassware
-
Syringes and needles for transfer of anhydrous solvents and reagents
-
Rotary evaporator
-
Silica gel for column chromatography
Reaction Setup and Procedure
Note: This reaction is sensitive to air and moisture. All glassware should be oven-dried, and the reaction should be performed under an inert atmosphere of nitrogen or argon.
-
Inert Atmosphere Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-aryl-4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv).
-
Addition of Reagents: To the same flask, add cesium carbonate (2.0 equiv), Xantphos (0.1 equiv), and Pd₂(dba)₃ (0.05 equiv).
-
Purging with Inert Gas: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Solvent and Amine Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane via syringe. Then, add the desired amine (1.2 equiv) via syringe.
-
Reaction Conditions: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
Work-up and Purification
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine.
Causality Behind Experimental Choices
-
Palladium Source (Pd₂(dba)₃): This is a stable Pd(0) source that is widely used in cross-coupling reactions. [10]* Ligand (Xantphos): The choice of ligand is critical for the success of the Buchwald-Hartwig amination, especially with challenging heterocyclic substrates. [2]Xantphos is a bulky, electron-rich bisphosphine ligand with a large natural bite angle, which promotes the reductive elimination step and prevents catalyst deactivation. [10]* Base (Cesium Carbonate): A strong, non-nucleophilic base is required to deprotonate the amine. Cesium carbonate is often effective in these couplings due to its high solubility in organic solvents. [2]* Solvent (Anhydrous 1,4-Dioxane): A polar aprotic solvent is typically used to facilitate the dissolution of the reagents and to achieve the required reaction temperature. The use of anhydrous solvent is crucial to prevent quenching of the base and deactivation of the catalyst. [10]* Inert Atmosphere: The Pd(0) catalyst and some ligands are sensitive to oxidation, necessitating the use of an inert atmosphere. [13]
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst, insufficient base, or presence of moisture/oxygen. | Ensure all reagents are pure and the solvent is anhydrous. Use a fresh bottle of Pd₂(dba)₃. Consider using a different, more active ligand like RuPhos or BrettPhos. [5][14] |
| Side product formation | Reductive dehalogenation of the starting material. | Optimize the ligand-to-palladium ratio. A different ligand may also suppress this side reaction. [13] |
| Difficulty in purification | Close polarity of the product and starting material. | Optimize the chromatography conditions (e.g., different solvent system, use of a different stationary phase). |
Conclusion
The palladium-catalyzed Buchwald-Hartwig C-N cross-coupling reaction is a robust and versatile method for the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. By carefully selecting the catalyst system, base, and reaction conditions, researchers can efficiently access these medicinally important compounds. The protocol described herein provides a solid foundation for the successful implementation of this powerful transformation in drug discovery and development programs.
References
-
de Mattos, M. C., et al. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2149-2152. Available at: [Link]
- Various Authors. (2025). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Molecules. This is a placeholder for a future publication, the provided link leads to a collection of articles on the topic.
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Available at: [Link]
-
Chemistry Lectures. (2021). Buchwald-Hartwig Coupling. YouTube. Available at: [Link]
-
Schultz, D. M., & Wolfe, J. P. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(4), 1136–1139. Available at: [Link]
-
Hegedűs, D., et al. (2024). Synthesis of 7-azaindole derivatives, starting from different cyclic imines. ANTCANCER RES. Available at: [Link]
-
Yan, C.-G., et al. (2016). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. ACS Combinatorial Science, 18(9), 546–553. Available at: [Link]
- Organ, M. G., et al. (2008). Pd-catalyzed aryl amination mediated by well defined, N-heterocyclic carbene (NHC)-Pd precatalysts, PEPPSI. Chemistry, 14(8), 2443-52.
-
Verbiscar, A. J. (1969). The Synthesis of 7-Azaindole Derivatives as Antimalarial Drugs. DTIC. Available at: [Link]
-
Sjöberg, J. Y., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(21), 5183. Available at: [Link]
- Valente, C., et al. (2010). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)
- Altenhoff, G., et al. (2004). New ligands for a general palladium-catalyzed amination of aryl and heteroaryl chlorides. Chemistry, 10(12), 2983-90.
-
Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. J. Am. Chem. Soc., 146(29), 19414–19424. Available at: [Link]
- Altenhoff, G., et al. (2004). New Ligands for a General Palladium‐Catalyzed Amination of Aryl and Heteroaryl Chlorides. Chemistry – A European Journal, 10(12), 2983-2990.
-
Fors, B. P., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. J. Am. Chem. Soc., 132(44), 15914–15917. Available at: [Link]
-
Henderson, J. L., & Buchwald, S. L. (2011). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. Organic Letters, 13(24), 6544–6547. Available at: [Link]
-
Plas, A., et al. (2015). Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole. Organic Letters, 17(15), 3810–3813. Available at: [Link]
- Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
-
Liu, W.-B., et al. (2022). A General C-N Cross-Coupling to Synthesize Heteroaryl Amines Using a Palladacyclic N-Heterocyclic Carbene Precatalyst. Organic Letters, 24(49), 9094–9099. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Henderson, J. L., & Buchwald, S. L. (2011). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. Organic Letters, 13(24), 6544–6547. Available at: [Link]
-
Plas, A., et al. (2015). Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole. Organic Letters, 17(15), 3810–3813. Available at: [Link]
- Szabó, I., et al. (2020).
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available at: [Link]
- Bacsa, I., et al. (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 9, 2190–2196.
-
Ghaffari, S., & Ganesan, A. (2022). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 12(35), 22699-22722. Available at: [Link]
- Tumkevicius, S., & Dodonova, J. (2012). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. Chemistry of Heterocyclic Compounds, 48(2), 260-274.
Sources
- 1. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. research.rug.nl [research.rug.nl]
- 10. jk-sci.com [jk-sci.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 14. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Suzuki Coupling for Brominated Heterocycles
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, synthetic chemists, and drug development professionals who are working with brominated heterocyclic substrates. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic to empower you to troubleshoot and optimize these often-challenging reactions effectively.
Heterocyclic motifs are cornerstones of modern pharmaceuticals, and the Suzuki-Miyaura reaction is a paramount tool for their elaboration.[1][2][3][4] However, the unique electronic properties and potential for catalyst inhibition by heteroatoms make these couplings a nuanced endeavor.[5][6][7] This guide addresses the most common issues encountered in the field, providing clear, actionable solutions grounded in mechanistic understanding.
Troubleshooting Guide: From Low Yields to Unwanted Byproducts
This section is structured to follow a logical diagnostic workflow. When a reaction underperforms, begin with the most common culprits (Issue 1) before diagnosing specific side reactions (Issue 2).
Issue 1: Low or No Product Yield
A low-yielding or failed reaction is the most frequent starting point for troubleshooting. The cause often lies in one of the core reaction components or conditions.
Q1: My reaction with a brominated heterocycle has failed or the yield is very low. Where do I begin my investigation?
A1: Start with a systematic review of the foundational parameters of your reaction. Before spending resources on extensive screening, verify the following:
-
Reagent Quality: Confirm the purity of your brominated heterocycle and boronic acid/ester. Boronic acids, in particular, can degrade upon storage or exist as anhydrides (boroxines), which can affect stoichiometry and reactivity.[8]
-
Catalyst Activity: The active Pd(0) species is susceptible to oxidation. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure your conditions are suitable for its reduction.[9] If using a Pd(0) source (e.g., Pd₂(dba)₃), be aware of its potential for degradation into inactive palladium black.[10] Using air-stable, well-defined precatalysts (see FAQ) can provide more consistent results.
-
Oxygen Exclusion: This is critical. Inadequate degassing is a primary reason for low yields. Oxygen can oxidize the active Pd(0) catalyst and promote unwanted boronic acid homocoupling.[5][9] Ensure your solvent is rigorously degassed and the reaction is maintained under a positive pressure of an inert atmosphere (Argon or Nitrogen).[5][11]
-
Reaction Time & Temperature: Have you monitored the reaction over time (e.g., by TLC or LC-MS)? Some couplings are slower than others. A reaction that is incomplete at 80 °C may proceed to completion at 100-110 °C.[9][11]
Q2: How do I select the optimal Palladium catalyst and ligand for my brominated heterocycle?
A2: Ligand selection is arguably the most critical parameter for success. For challenging heteroaryl couplings, simple ligands like triphenylphosphine (PPh₃) are often insufficient.[12] The choice depends on the electronic nature of your heterocycle.
-
The Mechanism Informs the Choice: The catalytic cycle involves oxidative addition of the Pd(0) to the C-Br bond, transmetalation with the boronate, and reductive elimination to form the product.[4][10][13] Electron-rich, bulky phosphine ligands generally accelerate both oxidative addition and reductive elimination, which are often the rate-limiting steps.[10][14]
-
Go-To Ligands for Heterocycles: For most applications involving brominated heterocycles, start with bulky, electron-rich biaryl monophosphine ligands (i.e., "Buchwald ligands").
-
Catalyst Poisoning: Nitrogen-containing heterocycles (e.g., pyridines, quinolines, pyrazoles) can coordinate to the palladium center, acting as an inhibitory ligand and deactivating the catalyst.[5][7][17] Using bulky ligands like XPhos helps to create a sterically hindered catalytic complex that is less susceptible to this poisoning effect.
Q3: Which base should I use and why does it matter so much?
A3: The base plays a crucial role in activating the boronic acid for the transmetalation step, but its choice can also dictate the prevalence of side reactions.
-
Mechanism of Action: The base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which is necessary for efficient transmetalation to the palladium complex.[9]
-
Recommended Bases: For heteroaryl bromide couplings, inorganic bases are most common.
-
Potassium Phosphate (K₃PO₄): An excellent, broadly applicable choice. It is strong enough to promote boronate formation without being overly harsh, which helps to suppress dehalogenation and other side reactions.[9][11][18]
-
Cesium Carbonate (Cs₂CO₃): Another highly effective but more expensive option. Its high solubility in many organic solvents can be advantageous.[9][19]
-
Potassium Carbonate (K₂CO₃): A standard, cost-effective choice that works well in many cases, though sometimes less effective than K₃PO₄ for more challenging substrates.[14]
-
-
Bases to Use with Caution: Strong hydroxide bases (e.g., NaOH, KOH) can promote side reactions. Milder bases like potassium fluoride (KF) or sodium bicarbonate (NaHCO₃) may be necessary for substrates with base-sensitive functional groups, but often require higher temperatures or more active catalysts.[9][14][18]
Q4: What is the best solvent and temperature for my reaction?
A4: The solvent must solubilize the organic substrates, the catalyst, and, to some extent, the base. The choice can significantly impact reaction rates.[20][21]
-
Common Solvents: Aprotic polar solvents are the standard.
-
1,4-Dioxane or Tetrahydrofuran (THF): Often used with a small amount of water (e.g., 4:1 or 10:1 ratio). The water helps to dissolve the inorganic base and can accelerate the transmetalation step.[19][22]
-
Toluene: A less polar option, often used for higher temperature reactions.
-
N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): Highly polar solvents that can be effective but may lead to more side reactions and can be difficult to remove during workup.[12][22]
-
-
Temperature: Most Suzuki couplings of brominated heterocycles are run at elevated temperatures, typically between 80 °C and 110 °C .[5][11] Start at 80-90 °C and increase if the reaction is sluggish. Be aware that excessively high temperatures can accelerate catalyst decomposition and side reactions like dehalogenation.[23]
Issue 2: Pervasive Side Reactions
If your starting materials are consumed but the product yield is low, side reactions are the likely culprit. Identifying the major byproduct is the key to solving the problem.
Q5: I'm observing significant dehalogenation (replacement of -Br with -H) of my heterocycle. How can I stop this?
A5: Dehalogenation is a common plague, especially with electron-deficient N-heterocyclic halides like bromopyridines.[11] It occurs when a palladium-hydride (Pd-H) species forms and reductively eliminates with your substrate.[11]
-
Source of the Hydride: The Pd-H species can arise from the base, solvent (especially alcohols), or residual water.
-
Mitigation Strategies:
-
Change the Base: This is the most effective first step. Switch to a non-nucleophilic, moderately strong base like K₃PO₄ . Avoid alkoxides or hydroxides if dehalogenation is severe.
-
Use a Pre-catalyst: Use a well-defined Pd(0) precatalyst that rapidly enters the catalytic cycle. This minimizes the time the palladium complex spends in states that can lead to Pd-H formation.
-
Ensure Anhydrous Conditions (Carefully): While some water is often beneficial, if dehalogenation is rampant, switching to a rigorously anhydrous solvent and a soluble anhydrous base like potassium trimethylsilanolate (TMSOK) can be a powerful solution, particularly for sensitive heteroaryl-heteroaryl couplings.[9][17]
-
Lower the Temperature: Run the reaction at the lowest temperature that affords a reasonable rate, as higher temperatures can promote dehalogenation.[23]
-
Q6: My boronic acid/ester is decomposing before it can couple (protodeboronation). What should I do?
A6: Protodeboronation is the replacement of the -B(OH)₂ or -Bpin group with a hydrogen atom. It is particularly problematic for electron-deficient and certain heteroaromatic boronic acids (e.g., 2-pyridyl, furan-2-yl) under aqueous basic conditions.[5][8][16]
-
Mitigation Strategies:
-
Use a More Stable Boron Reagent: This is the most robust solution. Switch from the boronic acid to its corresponding pinacol boronate ester (Bpin) , MIDA ester , or potassium trifluoroborate salt (BF₃K) .[9][24] These are significantly more stable towards protodeboronation. Neopentyl glycol boronic esters also show a good balance of stability and reactivity.[25]
-
Use Milder Bases: If you must use a boronic acid, switch to a milder base like KF .[9]
-
Anhydrous Conditions: As with dehalogenation, using anhydrous conditions with a base like TMSOK can prevent this water-mediated decomposition pathway.[9]
-
Q7: How can I prevent the homocoupling of my boronic acid?
A7: Homocoupling (two boronic acid molecules coupling to form a symmetrical biaryl) is typically caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) species that promote this side reaction.[5][10]
-
Mitigation Strategies:
-
Rigorous Degassing: This is the most important factor. Use a robust degassing method like three freeze-pump-thaw cycles or sparging the solvent with an inert gas for 15-30 minutes.[11]
-
Use Bulky Ligands: Ligands like XPhos or P(t-Bu)₃ create a sterically congested palladium center that disfavors the formation of the intermediates required for homocoupling.[14]
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source (e.g., Pd₂(dba)₃ or a G2/G3/G4 precatalyst) avoids having Pd(II) salts in the initial reaction mixture.
-
Visualizing the Process
Understanding the core mechanism and having a logical troubleshooting path are essential for success.
The Suzuki-Miyaura Catalytic Cycle
Caption: A decision-tree workflow for troubleshooting Suzuki reactions.
Frequently Asked Questions (FAQs)
Q8: Should I use a boronic acid, a pinacol ester (Bpin), or a trifluoroborate salt?
A8: While many boronic acids are commercially available and cost-effective, their stability can be an issue. [24]* Boronic Acids: Good starting point for robust, electron-rich substrates. Prone to protodeboronation with sensitive heterocycles.
-
Pinacol Boronate Esters (Bpin): Excellent choice for increasing stability and preventing protodeboronation. They are generally bench-stable and compatible with most Suzuki conditions. [24]* Potassium Trifluoroborate Salts (BF₃K): Highly stable, crystalline solids that are very resistant to protodeboronation. They often provide excellent yields where boronic acids fail, particularly with challenging heteroaryl partners. [16] Recommendation: For novel or sensitive substrates, starting with the Bpin ester or BF₃K salt can save significant optimization time by eliminating protodeboronation as a variable.
Q9: What are "precatalysts" and what are their advantages?
A9: Palladium precatalysts are stable, air-tolerant Pd(II) complexes that, under reaction conditions, reliably and rapidly generate the active Pd(0) species. Buchwald and others have developed several generations (G2, G3, G4) of precatalysts based on their ligands (e.g., XPhos Pd G3).
-
Advantages:
-
Air and Moisture Stability: They can be weighed out on the bench, simplifying reaction setup. [3] * Stoichiometric Precision: They ensure a precise ligand:palladium ratio (usually 1:1 or 2:1), which leads to more reproducible results compared to mixing a Pd source and ligand separately.
-
High Activity: They are designed to generate the highly active monoligated Pd(0) species, which is crucial for challenging couplings. [3] Q10: I have an N-H containing heterocycle (e.g., indole, pyrazole). Are there special considerations?
-
A10: Yes. The acidic N-H proton can be deprotonated by the base. This can alter the electronic properties of the heterocyclic ring, potentially increasing its susceptibility to dehalogenation. [11]In some cases, protecting the N-H group (e.g., with a Boc or SEM group) prior to the coupling can improve yields and consistency. After the coupling, the protecting group can be removed.
Reference Protocol and Parameter Tables
General Protocol for Suzuki Coupling of a Heteroaryl Bromide
This protocol is a robust starting point for optimization.
Materials:
-
Heteroaryl Bromide (1.0 equiv)
-
Boronic Acid Pinacol Ester (1.2 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Base (e.g., K₃PO₄, finely ground, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 10:1 ratio, degassed)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the heteroaryl bromide, boronic acid pinacol ester, and K₃PO₄.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to remove oxygen. [5]3. Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst.
-
Solvent Addition: Add the previously degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed. [5][11]7. Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Table 1: Common Ligands for Heteroaryl Bromide Coupling
| Ligand Name | Structure Type | Key Advantages for Heteroaryl Bromides | Considerations |
| XPhos | Bulky Biaryl Monophosphine | Excellent generality; high activity for electron-rich and -deficient systems; reduces catalyst poisoning. | High cost. |
| SPhos | Bulky Biaryl Monophosphine | Very high activity, often effective for challenging C-Cl activation and heteroaryl couplings. [3][15] | High cost. |
| RuPhos | Bulky Biaryl Monophosphine | Particularly effective for couplings involving heteroaryl boronic acids/esters. [16] | High cost. |
| dppf | Ferrocenyl Diphosphine | Good general-purpose ligand, often effective for less-demanding couplings. [26] | Can be less effective for sterically hindered or electron-deficient substrates compared to Buchwald ligands. |
| P(t-Bu)₃ | Trialkylphosphine | Highly electron-rich, promotes oxidative addition. | Air-sensitive (often handled as HBF₄ salt). Can be less effective if reductive elimination is slow. |
Table 2: Common Bases and Solvents
| Parameter | Reagent/System | Typical Use Case | Mechanistic Advantage/Consideration |
| Base | K₃PO₄ | General purpose, first choice | Strong, non-nucleophilic; minimizes dehalogenation. [18] |
| Cs₂CO₃ | Challenging couplings | High solubility and reactivity. | |
| K₂CO₃ | Standard, cost-effective | Effective for many systems, but may be less reactive. | |
| KF | Base-sensitive substrates | Mild base, can reduce protodeboronation of boronic acids. [9] | |
| Solvent | Dioxane / H₂O (10:1) | General purpose, first choice | Good balance of polarity; water aids base solubility. [22] |
| THF / H₂O (10:1) | Lower boiling point alternative | Similar to dioxane, but lower reaction temperature ceiling. | |
| Toluene | High-temperature reactions | Non-polar, allows for temperatures >100 °C. | |
| 2-MeTHF | "Green" alternative to THF | Higher boiling point than THF, more environmentally benign. [27] |
References
- BenchChem. (n.d.). How to avoid dehalogenation side reactions in Suzuki coupling.
- G. A. Molander & D. E. C. Canturk. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(21), 8255-8295. DOI:10.1039/C3CS60197H
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]
-
S. Mukai & Y. Yamada. (2023). Principles of the Suzuki Coupling Reaction. Encyclopedia.pub. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline.
- A. N. Brown, B. Li, & S.-Y. Liu. (2019). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 84(15), 9533-9541.
- BenchChem. (n.d.). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
- A. J. J. Lennox & G. C. Lloyd-Jones. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling.
-
ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki-Miyaura coupling of bromobenze with phenylboronic acid catalyzed by Pd-NHC@Eu-BCI. Retrieved from [Link]
-
ResearchGate. (n.d.). Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of different solvents on the Suzuki coupling reaction. Retrieved from [Link]
- D. C. Blakemore, P. M. Doyle, & Y. M. Fobian. (2016). Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
- T. J. Williams, et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6845-6853. DOI:10.1039/C6SC02118B
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- S. L. Buchwald, et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(45), 14769-14778.
-
S. Mukai & Y. Yamada. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. Retrieved from [Link]
- BenchChem. (n.d.). Overcoming low yields in Suzuki coupling with functionalized boronic acids.
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
- D. Perera, et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 613-619. DOI:10.1039/C6RE00153J
-
T. J. Williams, et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. Retrieved from [Link]
-
RSC Publishing. (2024). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of solvent on the Suzuki cross-coupling. Retrieved from [Link]
- J. D. Bailey, et al. (2021). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Retrieved from [Link]
-
Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from [Link]
- S. D. Dreher, et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4446-4449.
-
S. E. Denmark, et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids. Retrieved from [Link]
- S. P. Nolan, et al. (2002). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 67(25), 8969-8977.
-
ACS Publications. (2026). Promoting Photocatalytic Activity of Pd-Doped NH2-MIL-125(Ti) for Degradation of Pollutants and Cross-Coupling Reaction. Retrieved from [Link]
-
G. A. Molander & S. L. J. Trice. (2012). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. National Institutes of Health. Retrieved from [Link]
- S. P. Nolan, et al. (2009). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 74(18), 6885-6892.
-
N. K. Garg, et al. (2012). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. Retrieved from [Link]
-
Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Retrieved from [Link]
-
S. E. Denmark & N. D. Gould. (2022). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. National Institutes of Health. Retrieved from [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. Retrieved from [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. nbinno.com [nbinno.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. mt.com [mt.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 25. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Challenges and solutions in the synthesis of 7-azaindole derivatives
Welcome to the technical support center for the synthesis of 7-azaindole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for common challenges encountered during the synthesis of this critical heterocyclic scaffold. 7-Azaindoles are privileged structures in medicinal chemistry, but their synthesis is often hampered by issues related to regioselectivity, reactivity, and purification.[1][2][3] This guide, structured in a flexible question-and-answer format, offers in-depth, field-proven insights to help you navigate these complexities.
I. Troubleshooting Guide: Common Experimental Failures
This section addresses specific problems you might encounter at the bench. The answers provide not just solutions, but the chemical reasoning behind them, empowering you to make informed decisions in your future experiments.
Question 1: My Suzuki-Miyaura coupling with a halo-7-azaindole is giving low yields or failing completely. What are the likely causes and how can I fix it?
Answer:
Failure in Suzuki-Miyaura cross-coupling reactions involving 7-azaindole substrates is a frequent and frustrating issue. The electron-deficient nature of the pyridine ring and the coordinating ability of its nitrogen atom can significantly complicate the catalytic cycle.[1][4] Here’s a systematic approach to troubleshooting:
1. Catalyst and Ligand Choice is Critical:
-
The Problem: Standard palladium catalysts like Pd(PPh₃)₄ may be inefficient. The pyridine nitrogen of the 7-azaindole can coordinate to the palladium center, inhibiting the catalytic cycle.[5] Furthermore, unprotected N-H groups in the pyrrole ring can react with the base or interfere with the catalyst.[5]
-
The Solution:
-
Use Electron-Rich, Bulky Ligands: Ligands like SPhos, XPhos, or DavePhos are often superior.[6][7] They accelerate the rate-limiting oxidative addition and reductive elimination steps and can mitigate catalyst inhibition by the substrate.
-
Employ Modern Pre-catalysts: Air-stable Pd(II) pre-catalysts (e.g., Buchwald G3 or G4 palladacycles) are highly recommended for their reliability and efficiency in forming the active Pd(0) species.[8]
-
N-Protection Strategy: Protecting the pyrrole nitrogen with groups like benzenesulfonyl (Bs), tosyl (Ts), or 2-(trimethylsilyl)ethoxymethyl (SEM) can prevent side reactions and improve solubility.[9][10] However, some modern catalyst systems are robust enough to work with unprotected azaindoles.[5]
-
2. Base and Solvent System Optimization:
-
The Problem: The choice of base is not trivial. Strong bases like NaOH or K₃PO₄ can promote protodeboronation of the boronic acid, a common side reaction.[8] The solvent must be appropriate for both the organic substrate and the inorganic base.
-
The Solution:
-
Base Selection: A moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is often a good starting point.[7][11] For sensitive boronic acids prone to decomposition, milder bases like KF can be effective.[8]
-
Solvent System: A biphasic solvent system such as dioxane/water or toluene/ethanol/water is commonly used to dissolve both the organic substrates and the inorganic base.[7][8] Ensure vigorous stirring to maximize the interface between the phases. Anhydrous conditions can sometimes suppress protodeboronation.[8]
-
3. Reaction Conditions and Setup:
-
The Problem: Oxygen can irreversibly oxidize the active Pd(0) catalyst, leading to reaction failure. Boronic acids can also undergo homocoupling in the presence of oxygen.[8]
-
The Solution:
-
Thorough Degassing: It is absolutely essential to degas the solvent and reaction mixture. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.[8]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.
-
Troubleshooting Workflow: Suzuki-Miyaura Coupling
Caption: Decision tree for troubleshooting Suzuki-Miyaura coupling reactions.
Question 2: I am struggling with regioselectivity during the functionalization of the 7-azaindole core. How can I control where my substituent adds?
Answer:
Controlling regioselectivity is a central challenge in 7-azaindole chemistry. The electronic properties of the bicyclic system do not always lead to predictable outcomes with standard electrophilic substitution reactions. Directed metalation and C-H activation strategies offer powerful solutions.
1. C-3 Functionalization (Pyrrole Ring):
-
The Default: The C-3 position is the most electron-rich and generally the most reactive site for electrophilic substitution (e.g., halogenation, sulfenylation).[12][13][14] For instance, reactions with N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) often proceed smoothly at C-3, especially after N-protection.[9]
-
Protocol Example (C-3 Sulfenylation): An iodine-catalyzed reaction between a 7-azaindole and a thiol in DMSO can provide the C-3 sulfenylated product in high yield.[12][13]
2. C-2 Functionalization (Pyrrole Ring):
-
The Challenge: Directing functionalization to C-2 requires overcoming the intrinsic reactivity of C-3.
-
The Solution (Directed ortho-Metalation - DoM):
-
A directing metalation group (DMG), such as a carbamoyl group, can be installed on the N-1 position.
-
Treatment with a strong base like lithium diisopropylamide (LDA) at low temperature (e.g., -78 °C) selectively deprotonates the C-2 position.[15]
-
This lithiated intermediate can then be quenched with a wide variety of electrophiles to install substituents exclusively at C-2.[15]
-
3. Functionalization on the Pyridine Ring (C-4, C-5, C-6):
-
The Challenge: The pyridine ring is electron-deficient, making it resistant to electrophilic attack and favoring nucleophilic substitution on halo-derivatives. C-H functionalization on this ring is particularly difficult.
-
The Solution (DoM and "Group Dance" Isomerism):
-
A clever strategy involves placing a carbamoyl DMG on the N-7 nitrogen. DoM with a base like LDA directs lithiation to the C-6 position.[15][16]
-
After quenching with an electrophile at C-6, the carbamoyl group can be induced to "dance" or migrate from the N-7 to the N-1 position.[15][16]
-
This migration then opens up the C-2 position for a second, different functionalization via another DoM sequence, allowing for precise, iterative construction of polysubstituted 7-azaindoles.[15][17]
-
-
The Solution (C-H Activation via N-Oxide): Direct C-H arylation at the C-6 position can be achieved by first forming the 7-azaindole N-oxide. This activates the pyridine ring for palladium-catalyzed coupling with aryl bromides.[6]
Regioselectivity Control Diagram
Caption: Strategies for achieving regioselective functionalization of 7-azaindole.
Question 3: My Fischer indole synthesis to create a 7-azaindole is failing or giving complex mixtures. Why is this method so challenging for this scaffold?
Answer:
The Fischer indole synthesis, a classic method for making indoles, is notoriously difficult when applied to the synthesis of azaindoles.[3][18]
-
The Core Problem (Electronic Effects): The reaction relies on a[6][6]-sigmatropic rearrangement of a hydrazone intermediate. The electron-withdrawing nature of the pyridine ring in the pyridylhydrazine starting material disfavors this key step, often requiring harsh thermal conditions instead of the typical acid catalysis.[1][19] Many standard Brønsted or Lewis acid catalysts that work for regular indoles are ineffective or lead to decomposition.[20]
-
Substituent Effects: For the acid-mediated process to have any chance of success, the pyridylhydrazine often needs specific electron-donating substituents to improve its reactivity, but the reasons for these effects were not well understood until recently.[19]
-
Alternative Strategies are Preferred: Due to these fundamental limitations, methods starting from substituted aminopyridines are generally more reliable.[1] These include:
-
Sonogashira Coupling followed by Cyclization: Coupling an amino-halopyridine with a terminal alkyne, followed by a base- or metal-mediated cyclization, is a robust and widely used approach.[1][21]
-
Palladium-Catalyzed Annulation (Heck-type): Reacting an ortho-iodoarylamine with an alkene like allyl acetate can build the pyrrole ring in a palladium-catalyzed process.[1][21]
-
Modern C-H Activation Routes: Rhodium-catalyzed reactions can construct the 7-azaindole core from N-substituted aminopyridines and alkynes via C-H activation.[1]
-
If you must attempt a Fischer azaindolization, be prepared for extensive optimization of thermal conditions and accept that yields may be low. For most applications, switching to a modern cross-coupling-based route is the most efficient path forward.
II. Frequently Asked Questions (FAQs)
Q: What is the best way to protect the N-H of 7-azaindole?
A: The choice of protecting group depends on the subsequent reaction conditions.
-
For Metal-Catalyzed Cross-Coupling: A benzenesulfonyl (Bs) or tosyl (Ts) group is common. They are stable to many coupling conditions and can be removed with a base like NaOH or TBAF.[9][14]
-
For Lithiation/DoM Chemistry: A carbamoyl group is not just a protecting group but a required directing group.[15] The 2-(trimethylsilyl)ethoxymethyl (SEM) group is also effective as it can be stable to organolithium reagents and can be removed under acidic conditions (TFA) or with fluoride sources (TBAF).[10]
-
General Stability: For general purposes where strong basic or organometallic conditions are not used, a simple tert-butoxycarbonyl (Boc) group can be used, though it is labile to acid.
Q: Are there any special safety considerations when scaling up 7-azaindole syntheses?
A: Yes. Scale-up introduces new challenges.
-
Exothermic Reactions: Lithiation reactions (DoM) can be highly exothermic. When scaling up, ensure you have adequate cooling capacity and add reagents slowly to maintain temperature control.
-
Metal Catalysts: Palladium and other heavy metal catalysts must be efficiently removed from the final product, especially for pharmaceutical applications. This may require specialized purification techniques like treatment with metal scavengers or crystallization.
-
Nitration Reactions: The synthesis of derivatives like 5-nitro-7-azaindole often involves potent nitrating agents. These reactions can be highly energetic and require careful temperature control and specific safety protocols, making some lab-scale methods unsuitable for large-scale production.[22] Developing safer, metal-free cycloisomerization routes has been a key goal for scalable syntheses of such intermediates.[22]
Q: What are the main differences in reactivity between the pyrrole and pyridine rings of 7-azaindole?
A: The two rings have opposing electronic characteristics.
-
Pyrrole Ring (C2, C3): This ring is electron-rich and behaves similarly to an activated benzene ring (like phenol or aniline). It is susceptible to electrophilic attack , with the C3 position being the most reactive.[23]
-
Pyridine Ring (C4, C5, C6): This ring is electron-deficient due to the electronegative nitrogen atom. It is generally resistant to electrophilic attack but is activated towards nucleophilic aromatic substitution (SNAᵣ) if a leaving group (like a halide) is present. C-H functionalization on this ring typically requires advanced methods like directed metalation or C-H activation.[6]
III. Key Experimental Protocols
Protocol 1: Regioselective C-3 Iodination of N-SEM-7-Azaindole
This protocol is a foundational step for further functionalization, such as Suzuki or Sonogashira couplings, at the C-3 position.
-
Protection: To a solution of 7-azaindole (1.0 equiv) in anhydrous THF at 0 °C, add NaH (1.2 equiv, 60% dispersion in mineral oil) portion-wise. Stir for 30 minutes. Add SEM-Cl (1.1 equiv) dropwise and allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Work-up (Protection): Carefully quench the reaction with saturated aqueous NH₄Cl. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography (silica gel, hexanes/ethyl acetate).
-
Iodination: Dissolve the N-SEM-7-azaindole (1.0 equiv) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution for 1 hour at -78 °C.
-
Add a solution of iodine (I₂) (1.2 equiv) in anhydrous THF dropwise.
-
Work-up (Iodination): After stirring for 1-2 hours, quench the reaction at -78 °C with saturated aqueous Na₂S₂O₃ solution. Warm to room temperature and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield N-SEM-3-iodo-7-azaindole.
This protocol is adapted from general principles of azaindole functionalization.[9]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of 3-Iodo-7-Azaindole Derivatives
This protocol provides a robust starting point for coupling aryl or heteroaryl groups to the 7-azaindole core.
| Component | Stoichiometry | Example Reagent |
| 3-Halo-7-azaindole | 1.0 equiv | N-Bs-3-iodo-7-azaindole |
| Boronic Acid | 1.2 - 1.5 equiv | 4-Methoxyphenylboronic acid |
| Palladium Pre-catalyst | 2-5 mol% | SPhos Pd G3 |
| Ligand (if needed) | 2-10 mol% | SPhos |
| Base | 2.0 - 3.0 equiv | K₂CO₃ or Cs₂CO₃ |
| Solvent System | 0.1 - 0.2 M | Dioxane / H₂O (e.g., 4:1) |
-
Setup: To a reaction vessel, add the 3-halo-7-azaindole (1.0 equiv), boronic acid (1.2 equiv), and base (2.0 equiv).
-
Inerting: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., 3 mol%) and the degassed solvent system.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
This generalized protocol is based on best practices described in the literature.[7][8][24]
References
-
Dalziel, M. E., Patel, J. J., Kaye, M. K., Cosman, J. L., Kitching, M. O., & Snieckus, V. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Angewandte Chemie International Edition, 58(22), 7313-7317. [Link]
-
Andrade, J., & Pinho e Melo, T. M. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]
-
Boutureira, O., & Fagnou, K. (2009). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Chemistry - A European Journal, 15(15), 3682-3691. [Link]
-
Singh, R., et al. (2020). Regioseletive C–H functionalization of 7-azaindoles. New Journal of Chemistry, 44(35), 15031-15035. [Link]
-
Dalziel, M. E., et al. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. PubMed. [Link]
-
Reddy, G. J., et al. (2013). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. Organic Process Research & Development, 17(11), 1384-1388. [Link]
-
Li, B., et al. (2015). Rhodium(III)-Catalyzed Oxidative Annulation of 7-Azaindoles and Alkynes via Double C–H Activation. Organic Letters, 17(21), 5268-5271. [Link]
-
Various Authors. (2024). Transition‐metal‐catalyzed 7‐azaindole‐directed C−H activation. ResearchGate. [Link]
-
Andrade, J., & Pinho e Melo, T. M. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]
-
Motati, D. R., Amaradhi, R., & Ganesh, T. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers, 8(3), 466-513. [Link]
-
Guillon, J., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-496. [Link]
-
Laha, J. K., & Roy, P. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(80), 11953-11965. [Link]
-
Various Authors. (2011). Synthesis of Azaindoles. Chinese Journal of Chemistry. [Link]
-
Kordubailo, M. V., & Tolmachev, A. A. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Authorea Preprints. [Link]
-
Kumar, M., et al. (2024). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry. [Link]
-
Andrade, J., & Pinho e Melo, T. M. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. PubMed. [Link]
-
Kumar, M., et al. (2024). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. PubMed. [Link]
-
Kumar, A., et al. (2013). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 9, 2378-2386. [Link]
-
Kordubailo, M. V., et al. (2017). Scalable synthesis and properties of 7-methyl-4-azaindole. Heterocyclic Communications, 23(6), 441-445. [Link]
-
Various Authors. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
-
Various Authors. (n.d.). Azaindole synthesis. Organic Chemistry Portal. [Link]
-
Besson, T., et al. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 20(7), 11734-11766. [Link]
-
Andrade, J., & Pinho e Melo, T. M. (2018). Metal-catalyzed cross-coupling reactions on azaindole synthesis and functionalization. NOVA School of Science and Technology. [Link]
-
Dalziel, M. E., et al. (2019). Regioselective Functionalization of 7‐Azaindole by Controlled Annular Isomerism: The Directed Metalation‐Group Dance. ResearchGate. [Link]
-
Wang, B., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. [Link]
-
Ismail, M., et al. (2020). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Catalysis Science & Technology, 10(15), 5037-5042. [Link]
-
Singh, R., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. New Journal of Chemistry, 44(35), 15031-15035. [Link]
-
Douglas, C. J., & Mousseau, J. J. (2011). Understanding and Interrupting the Fischer Azaindolization Reaction. The Journal of organic chemistry, 76(11), 4543–4553. [Link]
-
Lindmark, T., et al. (2019). Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. Synlett, 30(20), 2263-2268. [Link]
-
Khurana, L., et al. (2017). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. ACS omega, 2(7), 3847–3853. [Link]
-
Kumar, A., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8683-8693. [Link]
-
Ciambrone, G. S., et al. (2019). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters, 21(17), 6773-6777. [Link]
-
Reddit User. (2021). Problems with Fischer indole synthesis. Reddit. [Link]
-
Reddit User. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]
-
Verbiscar, A. J. (1969). THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. DTIC. [Link]
-
Gallou, F., et al. (2005). Regioselective Halogenation of 6-Azaindoles: Efficient Synthesis of 3-Halo-2,3-disubstituted-6-azaindole Derivatives. Synlett, 2005(12), 1891-1894. [Link]
-
Tcyrulnikov, S., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. The Journal of organic chemistry, 78(15), 7520–7540. [Link]
-
Reddit User. (2023). Help needed with unreproducible Suzuki coupling. Reddit. [Link]
Sources
- 1. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Regioselective C–H sulfenylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06635D [pubs.rsc.org]
- 15. scispace.com [scispace.com]
- 16. Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 19. Understanding and Interrupting the Fischer Azaindolization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. mdpi.com [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. reddit.com [reddit.com]
Purification techniques for Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
An advanced technical support resource for researchers, scientists, and drug development professionals dedicated to the synthesis and purification of Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.
Introduction: The Challenge of Purity
This compound is a key heterocyclic building block in medicinal chemistry, frequently utilized in the development of novel therapeutics, including kinase inhibitors.[1][2][3] The integrity of subsequent synthetic steps and the reliability of biological data are critically dependent on the purity of this starting material. This guide provides in-depth troubleshooting advice and detailed protocols to address common purification challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing this compound?
A1: Impurities typically arise from the specific synthetic route employed. Based on common synthetic pathways for related 7-azaindole derivatives, you should anticipate the following:
-
Unreacted Starting Materials: Incomplete bromination can leave residual ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate.
-
Over-brominated Species: The presence of highly activating groups on the pyrrole ring can sometimes lead to di-brominated or other poly-halogenated byproducts.
-
Reagent-derived Impurities: Residual brominating agents (e.g., N-Bromosuccinimide) or catalysts.
-
Hydrolysis Products: The ester moiety can be susceptible to hydrolysis, leading to the corresponding carboxylic acid, particularly during aqueous workups or if acidic/basic conditions are not carefully controlled.
Q2: Which purification techniques are most effective for this compound?
A2: The two primary methods for purifying this compound are flash column chromatography and recrystallization.
-
Flash Column Chromatography is highly effective for removing a wide range of impurities with different polarities.[4][5]
-
Recrystallization is an excellent final step for achieving high purity, especially for removing minor, structurally similar impurities, provided a suitable solvent system can be identified.[4][6]
Q3: My compound appears as an oil and refuses to crystallize. What steps can I take?
A3: "Oiling out" is a common issue where the compound's solubility exceeds its saturation point above its melting point. To induce crystallization:
-
Introduce a Seed Crystal: If you have a small amount of pure, solid material, adding it to the supersaturated solution can initiate crystallization.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites.
-
Reduce Temperature Slowly: Rapid cooling often favors oil formation. Allow the solution to cool to room temperature slowly, then transfer it to a 0-4°C refrigerator, and finally to a freezer if necessary.
-
Re-evaluate Your Solvent System: The oil may be due to impurities depressing the melting point. Try re-purifying a small sample by column chromatography to obtain a purer solid, which can then be used to seed the bulk material.
Q4: How do I select the optimal mobile phase for flash column chromatography?
A4: The ideal solvent system is determined empirically using Thin Layer Chromatography (TLC).[5]
-
Start with a Standard System: A common starting point for compounds of this type is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[5][7]
-
Run Test TLCs: Spot your crude material on a TLC plate and develop it in various solvent ratios (e.g., 9:1, 4:1, 1:1 Hexanes:Ethyl Acetate).
-
Aim for an Optimal Rf: The target compound should have an Rf (retention factor) value between 0.2 and 0.4 for good separation on a column.[5] If the compound remains at the baseline, the eluent is not polar enough. If it runs with the solvent front, the eluent is too polar.
Troubleshooting Purification Workflows
This section provides a structured approach to resolving common issues encountered during the purification of this compound.
Guide 1: Flash Column Chromatography
| Problem | Potential Cause | Recommended Solution |
| Poor Separation / Overlapping Spots | 1. Inappropriate Solvent System: The polarity difference between your compound and impurities is insufficient in the chosen eluent.[5] 2. Column Overloading: Too much crude material was loaded onto the column. 3. Improper Column Packing: Channels or cracks in the silica bed lead to an uneven solvent front. | 1. Optimize Mobile Phase: Re-evaluate the solvent system with TLC. Consider using a gradient elution, starting with a low polarity and gradually increasing it. For highly polar impurities, switching to a dichloromethane/methanol system may be necessary.[5] 2. Reduce Sample Load: Use a larger column or reduce the amount of material. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight. 3. Repack the Column: Ensure the silica is packed as a uniform, homogenous slurry without any air bubbles or cracks.[8] |
| Low Recovery / Product Stuck on Column | 1. Compound is Too Polar: The chosen eluent is not strong enough to elute the compound from the silica gel. 2. Compound Degradation: The compound may be unstable on silica gel, which is slightly acidic. | 1. Increase Eluent Polarity: Flush the column with a highly polar solvent (e.g., 10-20% methanol in dichloromethane or ethyl acetate). 2. Use a Deactivated Stationary Phase: Consider using alumina (neutral or basic) or treating the silica gel with a small amount of triethylamine in the eluent to neutralize acidic sites. |
| Product Crystallizes in the Column/Tubing | 1. Poor Solubility: The compound has low solubility in the chosen mobile phase. 2. Concentration is Too High: The eluted fractions are too concentrated, leading to premature crystallization. | 1. Modify the Mobile Phase: Add a small amount of a more polar solvent in which your compound is highly soluble (e.g., a small percentage of acetone or methanol) to the eluent system. 2. Increase Flow Rate: A faster flow rate can sometimes prevent crystallization by reducing the residence time of the concentrated band in the column and tubing. |
Guide 2: Recrystallization
| Problem | Potential Cause | Recommended Solution |
| No Crystals Form Upon Cooling | 1. Solution is Not Supersaturated: Either too much solvent was used, or the compound is extremely soluble in the chosen solvent even at low temperatures. 2. Nucleation is Inhibited: The solution lacks sites for crystal growth to begin. | 1. Concentrate the Solution: Carefully evaporate some of the solvent under reduced pressure and attempt to cool again. 2. Induce Nucleation: Try scratching the flask with a glass rod or adding a seed crystal. 3. Change Solvent System: Find a solvent in which the compound is soluble when hot but poorly soluble when cold. A two-solvent system (one solvent in which it is soluble, and an "anti-solvent" in which it is not) can also be effective.[4] |
| Product "Oils Out" Instead of Crystallizing | 1. High Impurity Level: Impurities can depress the melting point of the compound, causing it to separate as a liquid below the boiling point of the solvent. 2. Solution is Too Concentrated or Cooled Too Quickly. | 1. Pre-Purify: First, run the material through a silica gel plug or a short column to remove the bulk of the impurities. 2. Dilute and Cool Slowly: Add a small amount of hot solvent to dissolve the oil, then allow it to cool very slowly without disturbance. |
| Crystals are Colored / Low Purity | 1. Colored Impurities are Trapped: Polar, colored impurities can co-precipitate or become trapped within the crystal lattice. 2. Incomplete Purification: The chosen solvent does not effectively exclude the impurities. | 1. Use Activated Carbon: Add a small amount of activated carbon (charcoal) to the hot solution, reflux for 5-10 minutes, and then filter the hot solution through celite to remove the carbon and adsorbed impurities.[6] 2. Re-crystallize: A second recrystallization from a different solvent system may be necessary to remove persistent impurities. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a general guideline and should be adapted based on TLC analysis.
-
Preparation:
-
Select a column of appropriate size.
-
Prepare the mobile phase determined from TLC analysis (e.g., 4:1 Hexanes:Ethyl Acetate).
-
Create a silica gel slurry using the mobile phase and carefully pack the column, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Apply pressure (using a flash chromatography system or regulated air/argon) to achieve a steady flow.
-
Collect fractions and monitor the elution using TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.
-
Protocol 2: Recrystallization
This protocol assumes a single-solvent system has been identified (e.g., Toluene).[6]
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., Toluene).
-
Heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. Add more solvent dropwise if needed to achieve full dissolution at the boiling point.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon.[6]
-
Reheat to boiling for 5-10 minutes, then perform a hot filtration through a fluted filter paper or a pad of celite to remove the carbon.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath or refrigerator (0-4°C) to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Visual Workflow and Troubleshooting Guides
General Purification Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting: Low Purity After Recrystallization
Caption: Decision tree for troubleshooting low purity results after a recrystallization procedure.
References
- CN102584820A - Preparation method for 5-bromo-7-azaindole - Google Patents.
-
3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method - DOI. Available at: [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC - PubMed Central. Available at: [Link]
-
5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC - NIH. Available at: [Link]
-
(PDF) 5-Bromo-1H-pyrrolo[2,3-b]pyridine - ResearchGate. Available at: [Link]
- WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents.
-
A novel convenient approach towards pyrrolo[1,2-b]pyridazines through a domino coupling-isomerization-condensation reaction. Available at: [Link]
-
Troubleshooting protein purification? - ResearchGate. Available at: [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. Available at: [Link]
-
Protein purification troubleshooting guide - Dutscher. Available at: [Link]
-
Intramolecular Addition of Heteroaryllithium Compounds onto Activated Alkenes: Access to Heterofused Indolizines and Pyrroloazepin - EHU. Available at: [Link]
- WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate - Google Patents.
-
Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate - Der Pharma Chemica. Available at: [Link]
Sources
- 1. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN102584820A - Preparation method for 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. addi.ehu.es [addi.ehu.es]
Technical Support Center: Strategies to Improve Yield and Purity in 7-Azaindole Synthesis
Welcome to the Technical Support Center for 7-Azaindole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical heterocyclic scaffold. 7-Azaindole is a privileged structure in medicinal chemistry, but its synthesis can present unique challenges that are distinct from those of traditional indoles.[1][2]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols based on established literature and field-proven insights. Our goal is to help you navigate the complexities of 7-azaindole synthesis to achieve higher yields and superior purity.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common and effective strategies for synthesizing the 7-azaindole core?
A1: Several classical and modern methods are employed, each with distinct advantages. The choice often depends on the desired substitution pattern and available starting materials. Key methods include:
-
Transition-Metal Catalysis (e.g., Larock, Sonogashira, Heck): These are highly versatile methods for constructing 2,3-disubstituted 7-azaindoles from halo-aminopyridines and alkynes or alkenes.[3][4][5][6] They often provide good to excellent yields and regioselectivity.[3][5]
-
Bartoli Indole Synthesis: This is a direct and efficient route for preparing 7-substituted indoles from ortho-substituted nitroarenes (like nitropyridines) and vinyl Grignard reagents.[7][8] It is particularly valuable as many classical methods struggle to functionalize the 7-position.[7][9]
-
Hemetsberger-Knittel Synthesis: This thermal decomposition of a 3-aryl-2-azido-propenoic ester is effective for creating 7-azaindole-2-carboxylic esters.[10][11] Studies show that for azaindoles, this reaction often requires higher temperatures and shorter reaction times compared to indole synthesis.[10][12]
-
Fischer Indole Synthesis: While a cornerstone of indole chemistry, the Fischer synthesis is less efficient for azaindoles due to the electron-deficient nature of the pyridine ring, which can hinder the key[7][7]-sigmatropic rearrangement.[13][14] Success often requires harsh thermal conditions or specific electron-donating substituents.[14]
Q2: What are the most critical parameters that control yield and purity in these syntheses?
A2: Across most methods, several parameters are critical:
-
Catalyst and Ligand Choice: In transition-metal catalyzed reactions, the choice of palladium or rhodium source and the phosphine ligand can dramatically affect catalyst stability, turnover, and reaction rate.[2][5][15]
-
Base Selection: The type and stoichiometry of the base (e.g., K₂CO₃, Cs₂CO₃, KOt-Bu) are crucial for both catalytic activity in cross-coupling reactions and for mediating cyclization steps.[4][16][17]
-
Solvent Polarity and Purity: Solvent choice impacts substrate solubility and catalyst performance. Anhydrous, degassed solvents are often required for organometallic reactions to prevent catalyst deactivation.[16][18]
-
Temperature Control: Many steps are temperature-sensitive. For example, Grignard additions in the Bartoli synthesis require low temperatures, while Hemetsberger cyclizations require high heat for thermolysis.[7][10]
Q3: Why are transition metal catalysts prone to deactivation in 7-azaindole synthesis?
A3: The nitrogen atom in the pyridine ring of the 7-azaindole precursor or product can act as a ligand, strongly coordinating to the transition metal center (e.g., Palladium, Rhodium). This coordination can deactivate the catalyst, preventing it from participating in the desired catalytic cycle.[2] Strategies to mitigate this include using more robust ligands, higher catalyst loading, or reaction conditions that minimize product inhibition.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during experiments in a question-and-answer format.
Problem Area: Low Yields & Incomplete Conversion
Q: My Larock heteroannulation to form a 2,3-disubstituted 7-azaindole is stalling, resulting in low yields. What are the likely causes and solutions?
A: Low yields in Larock-type syntheses often point to issues with the palladium catalyst, reagents, or reaction conditions.
Potential Causes & Solutions:
-
Catalyst Deactivation: The Pd(0) active species may be oxidizing or coordinating too strongly with the pyridine nitrogen.
-
Solution: Ensure rigorous exclusion of oxygen by thoroughly degassing your solvent and running the reaction under an inert atmosphere (Argon or Nitrogen). Consider adding a phosphine ligand like PPh₃, which can stabilize the Pd(0) species.[4]
-
-
Suboptimal Base or Chloride Additive: The choice and amount of base and chloride source are critical for the catalytic cycle.
-
Poor Quality Starting Materials: Impurities in the o-iodo-aminopyridine or alkyne can interfere with the reaction.
-
Solution: Purify starting materials before use. Ensure the o-iodo-aminopyridine has not degraded (often indicated by discoloration).
-
Troubleshooting Workflow for Low Yield in Larock Synthesis
Caption: Decision tree for troubleshooting low yields in Larock synthesis.
Q: My Bartoli synthesis of a 7-substituted-azaindole gives a low yield with significant dark, tarry byproducts. How can I improve this?
A: Tar formation in the Bartoli synthesis is common and usually results from improper temperature control or side reactions of the highly reactive Grignard reagent.
Potential Causes & Solutions:
-
Reaction Temperature is Too High: The initial addition of the vinyl Grignard reagent to the nitropyridine is highly exothermic. If the temperature rises, polymerization and decomposition pathways dominate.
-
Solution: Maintain a strict low temperature (e.g., -40 °C to -20 °C) during the Grignard addition.[7] Add the Grignard reagent slowly, dropwise, to a cooled solution of the nitropyridine to allow for effective heat dissipation.
-
-
Stoichiometry of Grignard Reagent: An incorrect amount of Grignard reagent can lead to incomplete reaction or side products. For nitroarenes, three equivalents are typically required.[8]
-
Mechanism Insight: The first equivalent adds to the nitro group, the second reacts with the resulting nitroso intermediate, and the third acts as a base in a later elimination step.[8]
-
Solution: Ensure you are using at least three full equivalents of an active, freshly titrated Grignard reagent.
-
-
Steric Hindrance: The Bartoli reaction works best with an ortho-substituent on the nitroarene, which facilitates the key[7][7]-sigmatropic rearrangement.[8] A lack of steric bulk can disfavor the desired pathway.
-
Solution: If your substrate lacks an ortho-substituent, this method may be inherently low-yielding. Consider alternative synthetic routes if optimization fails.
-
Problem Area: Product Purity and Isolation
Q: I am struggling to remove residual palladium from my 7-azaindole product after a Sonogashira or Larock coupling. What are the best purification methods?
A: Residual palladium is a common and critical impurity, especially for pharmaceutical applications. A multi-step purification strategy is often necessary.
Recommended Purification Workflow:
-
Aqueous Workup with a Chelating Agent: After the reaction is complete, quench and perform an aqueous workup. Wash the organic layer with a solution that can chelate palladium, such as aqueous ammonium chloride or a dilute solution of thiourea.
-
Treatment with a Metal Scavenger:
-
Protocol: After initial workup and solvent removal, redissolve the crude product in a suitable solvent (e.g., Toluene, DCM). Add a silica-based metal scavenger with thiol or amine functionality. Stir at room temperature or with gentle heating for several hours, then filter off the scavenger.
-
Rationale: These scavengers have a high affinity for palladium and will bind the residual metal, allowing it to be removed by simple filtration.
-
-
Recrystallization: If the product is a solid, recrystallization is a powerful final purification step.
-
Solution: See the question below for solvent system recommendations.
-
Q: Recrystallization of my final 7-azaindole product is failing. It either "oils out" or doesn't crystallize at all. What should I do?
A: Crystallization issues are often related to solvent choice, purity, and cooling rate.
Troubleshooting Steps:
-
Systematic Solvent Screening: 7-azaindole's polarity makes solvent selection key.
-
Action: On a small scale (10-20 mg), test a range of solvents from polar (Ethanol, Isopropanol, Ethyl Acetate) to less polar (Toluene, Heptane/EtOAc mixtures).[19] The goal is to find a solvent where the compound is soluble when hot but sparingly soluble when cold.
-
-
Addressing "Oiling Out": This occurs when the solute's saturation point is reached at a temperature above its melting point.[20]
-
Solution 1 (Lower Polarity): The solution may be too polar. Switch to a less polar solvent system or use a co-solvent system (e.g., dissolve in hot Ethyl Acetate, then slowly add Heptane as an anti-solvent until turbidity appears, then cool).[19]
-
Solution 2 (Slower Cooling): Rapid cooling promotes oiling. Allow the solution to cool slowly to room temperature before moving it to a refrigerator or ice bath.[20]
-
Solution 3 (Scratching/Seeding): Induce nucleation by scratching the inside of the flask with a glass rod or adding a seed crystal.[19]
-
-
Failure to Crystallize: This indicates the solution is not sufficiently supersaturated.
-
Solution: Carefully evaporate some of the solvent to increase the concentration, then attempt to cool again. Be cautious not to concentrate too much, which could lead to oiling or amorphous precipitation.[19]
-
Table 1: Recommended Solvent Systems for 7-Azaindole Crystallization
| Solvent/System | Polarity | Typical Use Case |
| Ethanol/Water | High | For more polar 7-azaindoles. Water acts as an anti-solvent. |
| Isopropanol (IPA) | Medium-High | Good general-purpose solvent for many functionalized azaindoles. |
| Ethyl Acetate (EtOAc) | Medium | Excellent single solvent for moderately polar compounds. |
| Ethyl Acetate/Heptane | Medium-Low | Highly tunable system. Good for inducing crystallization of soluble compounds. |
| Toluene | Low | Useful for less polar derivatives. |
Section 3: Optimized Protocol Example
Larock Heteroannulation for 2,3-Disubstituted 7-Azaindole
This protocol is an optimized example based on literature procedures.[3][4][5][21]
Experimental Workflow Diagram
Caption: Step-by-step workflow for a typical Larock heteroannulation.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 2-amino-3-iodopyridine (1.0 eq), Palladium(II) acetate (0.05 eq), Lithium Chloride (1.0 eq), and Potassium Carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask and cycle between vacuum and Argon (or Nitrogen) three times to establish an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous, degassed DMF via syringe. Begin stirring, then add the disubstituted alkyne (1.2 eq) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate and water. Separate the layers. Wash the organic layer sequentially with saturated aqueous NH₄Cl and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., Ethyl Acetate/Heptane).
References
- Vertex AI Search. Larock Reaction in the Synthesis of Heterocyclic Compounds.
-
Wikipedia. Larock indole synthesis. Available from: [Link]
- Grokipedia. Bartoli indole synthesis.
- Grokipedia. Larock indole synthesis.
-
SynArchive. Larock Indole Synthesis. Available from: [Link]
-
Sci-Hub. The Hemetsberger-Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles. Available from: [Link]
-
National Institutes of Health (NIH). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Available from: [Link]
-
Wikipedia. Bartoli indole synthesis. Available from: [Link]
-
Thieme. The Hemetsberger–Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles. Available from: [Link]
-
Duke Vertices. Application of Palladium Chemistry in Organic Synthesis Techniques: the Larock Indole Synthesis, a Literature Review. Available from: [Link]
-
ResearchGate. The Hemetsberger—Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles | Request PDF. Available from: [Link]
-
Hindawi. Synthesis of Azaindoles. Available from: [Link]
-
PubMed. Applications of Bartoli indole synthesis. Available from: [Link]
-
National Institutes of Health (NIH). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Available from: [Link]
-
International Journal of Chemical Studies. Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. Available from: [Link]
-
ResearchGate. Transition‐metal‐catalyzed 7‐azaindole‐directed C−H activation. Available from: [Link]
-
MDPI. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Available from: [Link]
-
ResearchGate. Different strategies for synthesis of 7-azaindoles. Available from: [Link]
-
ResearchGate. Synthesis of arylated indoles via Sonogashira cross-coupling. Available from: [Link]
-
Baran Lab, Scripps Research. Lecture 8 Bonus: Azaindole Survival Guide. Available from: [Link]
-
RosDok, University of Rostock. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Available from: [Link]
-
ACS Publications. Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Available from: [Link]
-
National Institutes of Health (NIH). An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions. Available from: [Link]
-
ChemRxiv. Optimized synthesis of 7-aza-indazoles by Diels–Alder cascade and associated process safety. Available from: [Link]
-
Wikipedia. Hemetsberger indole synthesis. Available from: [Link]
-
Organic Chemistry Portal. Azaindole synthesis. Available from: [Link]
-
MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Available from: [Link]
-
MDPI. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Available from: [Link]
-
Kingston University London Research Repository. Sonogashira Cross-Coupling Reactions and Construction of the Indole Ring System Using a Robust, Silica-Supported Palladium Catalyst. Available from: [Link]
-
National Institutes of Health (NIH). Understanding and Interrupting the Fischer Azaindolization Reaction. Available from: [Link]
-
Reddit. Problems with Fischer indole synthesis. Available from: [Link]
-
ResearchGate. Synthesis and Reactivity of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine). Available from: [Link]
-
ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Available from: [Link]
Sources
- 1. Synthesis of Azaindoles [manu56.magtech.com.cn]
- 2. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [diposit.ub.edu]
- 4. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
- 8. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Applications of Bartoli indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 14. Understanding and Interrupting the Fischer Azaindolization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. spuvvn.edu [spuvvn.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. synarchive.com [synarchive.com]
Technical Support Center: Troubleshooting Side Reactions in the Functionalization of the Pyrrolopyridine Core
Welcome to the Technical Support Center dedicated to navigating the complexities of pyrrolopyridine functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this privileged heterocyclic scaffold. Pyrrolopyridines, also known as azaindoles, are a cornerstone in modern drug discovery, but their synthesis is not without its challenges. This resource, presented in a practical question-and-answer format, provides in-depth troubleshooting strategies, mechanistic insights, and actionable protocols to overcome common side reactions and optimize your synthetic routes.
I. Halogenation Reactions: Taming Reactivity and Ensuring Regioselectivity
Halogenated pyrrolopyridines are crucial intermediates for cross-coupling reactions. However, the electron-rich nature of the pyrrole ring can lead to over-reaction and a lack of selectivity.
Q1: I'm attempting a bromination on my 7-azaindole using NBS, but I'm observing a mixture of mono-, di-, and even tri-brominated products. How can I achieve selective mono-bromination at the C3 position?
A1: Polyhalogenation is a frequent issue due to the high reactivity of the pyrrolopyridine core towards electrophilic halogenating agents. The key to achieving mono-selectivity lies in controlling the reaction conditions meticulously.
Mechanistic Insight: The pyrrole moiety of the azaindole is highly activated towards electrophilic aromatic substitution, often more so than benzene. Reagents like N-bromosuccinimide (NBS) can lead to a rapid cascade of brominations if the reaction is not carefully controlled.
Troubleshooting Strategies:
-
Stoichiometry and Temperature Control: The most straightforward approach is to use a stoichiometric amount (or a slight excess, e.g., 1.05-1.1 equivalents) of the halogenating agent. Running the reaction at a low temperature (e.g., 0°C to room temperature) can help to temper the reactivity and favor mono-substitution.
-
Choice of Halogenating Agent: For bromination, consider milder reagents than elemental bromine. NBS is a good choice, but for highly activated substrates, even milder sources might be necessary. Copper(II) bromide in acetonitrile has been shown to be effective for the regioselective C3-bromination of 6-azaindoles at room temperature.[1]
-
Solvent Effects: The choice of solvent can influence the reactivity of the halogenating agent. Less polar solvents can sometimes reduce the rate of reaction and improve selectivity.
-
Protecting Groups: If regioselectivity on the pyridine ring is also a concern, or if the pyrrole nitrogen interferes with the reaction, consider the use of a protecting group on the pyrrole nitrogen.
Experimental Protocol: Selective Mono-bromination of a 6-Azaindole Derivative
-
Dissolve the 6-azaindole starting material (1.0 equiv.) in acetonitrile in a round-bottom flask.
-
Add copper(II) bromide (1.1 equiv.) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommendation for Mono-halogenation | Potential Side Reaction |
| Halogenating Agent | NBS (1.05-1.1 equiv.), CuBr2 | Polyhalogenation |
| Temperature | 0°C to Room Temperature | Increased rate of side reactions at higher temperatures |
| Solvent | Acetonitrile, Dichloromethane | Solvent-mediated decomposition |
II. Lithiation and Metalation: Navigating Stability and Preventing Dimerization
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of the pyrrolopyridine core. However, the generated lithiated intermediates can be unstable and prone to side reactions.
Q2: I'm trying to perform a directed lithiation at the C6 position of a SEM-protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine using LDA, but I'm getting low yields and observing the formation of byproducts, including what appears to be a dimer.
A2: Low yields and side reactions in directed lithiations of pyrrolopyrimidines are often due to the instability of the lithiated intermediate and competing reaction pathways.
Mechanistic Insight: The lithiated intermediate of an electron-deficient N-heterocycle can be nucleophilic enough to add to a molecule of the non-metalated starting material, leading to dimerization or oligomerization.[2] Furthermore, the stability of the lithiated species is highly dependent on temperature.
Troubleshooting Strategies:
-
Temperature Control: Maintaining a very low temperature (typically -78°C) is critical for the stability of the lithiated intermediate.[3][4] Even slight warming can lead to decomposition or side reactions.
-
Choice of Base: While LDA is a common choice, other lithium amide bases or alkyllithiums can be screened. However, n-BuLi can sometimes lead to a complex mixture of products.[3] The choice of base can be crucial for achieving deprotonation at the desired position without unwanted side reactions.
-
Additives: The addition of chelating agents can improve the stability and reactivity of the lithiated species. Bis[2-(N,N-dimethylamino)ethyl] ether (BDMAE) has been shown to increase the degree of lithiation and the stability of the lithiated intermediate in the case of a protected 4-chloropyrrolopyrimidine.[3][4]
-
Inverse Addition: Adding the pyrrolopyrimidine solution slowly to the LDA solution at -78°C can help to maintain a low concentration of the starting material and minimize dimerization.
Experimental Protocol: Directed Lithiation of a Protected 4-Chloropyrrolopyrimidine
-
To a solution of diisopropylamine (1.6 equiv.) in anhydrous THF at -78°C under an inert atmosphere, add n-butyllithium (1.5 equiv.) dropwise. Stir for 30 minutes to generate LDA.
-
In a separate flask, dissolve the SEM-protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv.) and BDMAE (1.0 equiv.) in anhydrous THF.
-
Slowly add the pyrrolopyrimidine solution to the LDA solution at -78°C.
-
Stir the reaction mixture at -78°C for 1-2 hours.
-
Quench the reaction with the desired electrophile at -78°C.
-
Allow the reaction to warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry, and purify by column chromatography.
Troubleshooting Lithiation Workflow
Sources
- 1. Regioselective Ir(iii)-catalyzed C–H alkynylation directed by 7-azaindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Regioselective Ir(III)-catalyzed C-H alkynylation directed by 7-azaindoles. | Semantic Scholar [semanticscholar.org]
- 3. Sci-Hub. ChemInform Abstract: Regioselective Ir(III)‐Catalyzed C—H Alkynylation Directed by 7‐Azaindoles. / ChemInform, 2016 [sci-hub.box]
- 4. Palladium-catalyzed regioselective C-2 arylation of 7-azaindoles, indoles, and pyrroles with arenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Refinement of Reaction Conditions for Cross-Coupling with 5-Bromo-7-Azaindoles
Welcome to the technical support center for cross-coupling reactions involving 5-bromo-7-azaindoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile but often challenging heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic and field-proven insights to help you troubleshoot and optimize your reactions effectively.
The 7-azaindole core is a privileged scaffold in medicinal chemistry, but its unique electronic properties—an electron-rich pyrrole ring fused to an electron-deficient pyridine ring—present distinct challenges in cross-coupling reactions.[1] The proximity of the two nitrogen atoms can lead to catalyst chelation and inhibition, while the pyrrole N-H adds another layer of reactivity to consider.[2] This guide addresses the most common issues encountered when functionalizing the 5-position of this heterocycle.
General Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the most frequent and critical problems observed during cross-coupling reactions with 5-bromo-7-azaindole.
Question 1: My reaction shows low or no conversion to the desired product. What are the primary factors to investigate?
This is the most common issue and can stem from several sources. A systematic approach is crucial for diagnosis. The causality behind this failure usually lies in one of four areas: the catalyst system (palladium source and ligand), the base, the solvent, or substrate-specific issues.
A. Inactive Catalyst System
The active catalyst in most cross-coupling reactions is a Pd(0) species. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[3][4]
-
Expert Insight: Inefficient reduction is a frequent cause of reaction failure. While amines or phosphine ligands can act as reductants, this process can be unreliable.[5] Modern palladium precatalysts, particularly palladacycles (e.g., G3 and G4 precatalysts), are designed to generate the active LPd(0) catalyst cleanly and efficiently upon addition of a base, offering greater reliability.[4][5] Consider switching to a precatalyst if you suspect catalyst activation is the problem.
B. Suboptimal Ligand Choice
The ligand is arguably the most critical variable. It stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of oxidative addition and reductive elimination.
-
Causality: For an electron-rich heterocycle like 7-azaindole, coupling at the C5-Br position requires a ligand that is both bulky and electron-rich.
-
Bulkiness: Prevents the formation of inactive catalyst dimers and promotes the final reductive elimination step.
-
Electron-donating properties: Increase the electron density on the palladium center, which facilitates the oxidative addition of the aryl bromide bond—often the rate-determining step.
-
-
Recommended Ligands: For 5-bromo-7-azaindole, bulky biaryl phosphine ligands are the standard. See the table below for guidance.
| Coupling Type | Recommended Ligands | Rationale & Comments |
| Suzuki-Miyaura | SPhos, XPhos | Excellent for C-C bond formation. SPhos is often a good starting point for a wide range of boronic acids.[6] |
| Buchwald-Hartwig | Xantphos, BrettPhos, RuPhos | Xantphos is a versatile ligand for C-N coupling.[7] BrettPhos is often effective for primary amines, while RuPhos is a good choice for secondary amines.[5][8] |
| Sonogashira | PPh₃, dppf | Often performed with a Pd/Cu co-catalyst system. For challenging substrates, more specialized ligands may be needed.[1][9] |
| Heck Reaction | XPhos, P(o-tol)₃ | The choice depends on the specific alkene coupling partner. Bulky ligands are generally preferred.[10] |
C. Incorrect Base or Solvent System
The base and solvent are interdependent and crucial for reaction success. The base's primary role is to facilitate the transmetalation step, but its strength and solubility matter.
-
Base Selection:
-
Strong Bases (NaOtBu, KOtBu, LHMDS): Often used for Buchwald-Hartwig aminations. They are highly effective but can be incompatible with base-sensitive functional groups on your coupling partner.[4][5]
-
Weaker Bases (Cs₂CO₃, K₃PO₄, K₂CO₃): Commonly used in Suzuki couplings. Their solubility is critical; ensure the base is finely powdered and the reaction is stirred vigorously.[3][11] For base-sensitive substrates, these are preferred.[4]
-
-
Solvent Effects: The solvent must solubilize the reagents but also plays a role in catalyst stability and reactivity.[12][13]
-
Aprotic, Non-polar (Toluene, Dioxane): Excellent general-purpose solvents for many cross-coupling reactions.[7][14]
-
Aprotic, Polar (DMF, NMP): Can be effective but may sometimes coordinate to the palladium center and inhibit catalysis.[13][15]
-
Protic Solvents (e.g., t-BuOH, water mixtures): Sometimes used, particularly in Suzuki reactions, to help solubilize the inorganic base and boronic acid.[16]
-
D. Substrate-Specific Issues: The Azaindole N-H
The N-H proton of the 7-azaindole is acidic and can participate in side reactions. This leads to a critical decision: to protect or not to protect?
-
Unprotected Approach: For many C-N couplings, it is possible to run the reaction on the unprotected 7-azaindole. This requires a strong base, like LiHMDS, which deprotonates both the coupling amine and the azaindole N-H, preventing unwanted homo-coupling.[2] This is often a more elegant and step-economical approach.
-
N-Protected Approach: If the unprotected strategy fails or if the reaction conditions are incompatible with the N-H group, protection is necessary. Common protecting groups include benzyl (Bn), p-methoxybenzyl (PMB), or benzenesulfonyl (Bs).[7][17]
Troubleshooting Workflow: Low or No Product Yield
Below is a logical workflow to diagnose a failed reaction.
Caption: A step-by-step diagnostic workflow for troubleshooting low-yield reactions.
Question 2: My reaction is messy, with significant side products. What are the likely culprits?
Side product formation points to a lack of selectivity in the reaction. Identifying the side product is the first step to solving the problem.
-
Hydrodehalogenation (Ar-Br → Ar-H): This occurs when the aryl halide is reduced instead of coupled.
-
Cause: Often caused by trace water or other proton sources, or a reaction temperature that is too high, leading to catalyst decomposition.
-
Solution: Ensure strictly anhydrous conditions. Use a milder base or lower the reaction temperature.[5]
-
-
Homocoupling of Coupling Partner (e.g., Boronic Acid Dimer):
-
Protodeboronation (Ar-B(OH)₂ → Ar-H): The boronic acid is cleaved before it can couple.
-
Glaser Coupling (Alkyne Dimerization): In Sonogashira reactions, the terminal alkyne couples with itself.
Reaction-Specific FAQs
Suzuki-Miyaura Coupling (C-C)
-
Q: I'm attempting a one-pot, two-step Suzuki coupling on a di-halogenated azaindole. How can I control selectivity?
-
A: Selectivity is governed by the different reactivity of the C-X bonds (C-I > C-Br > C-Cl).[6][18] For a substrate like 6-chloro-3-iodo-7-azaindole, you can perform the first Suzuki coupling at a lower temperature (e.g., 60 °C) to selectively react at the more reactive C-I position. Then, for the second coupling at the C-Cl position, increase the temperature (e.g., 110 °C) and add a fresh portion of catalyst and ligand.[6]
-
Buchwald-Hartwig Amination (C-N)
-
Q: Can I perform the amination on an unprotected 5-bromo-7-azaindole?
-
A: Yes, and this is often the preferred route to improve step economy. A successful strategy involves using a strong, non-nucleophilic amide base like LiHMDS. This base is strong enough to deprotonate both the amine nucleophile and the azaindole N-H, preventing the azaindole from acting as a nucleophile itself and leading to undesired side products.[2] Using a modern, bulky ligand in conjunction with a palladacycle precatalyst is highly recommended for this approach.[2]
-
Sonogashira Coupling (C-C, Alkyne)
-
Q: My Sonogashira coupling is sluggish. What should I try?
-
A: Sluggish Sonogashira reactions can often be traced back to catalyst inhibition or poor quality reagents.
-
Reagent Quality: Ensure your amine base (e.g., Et₃N, DIPEA) is freshly distilled and your solvent is peroxide-free, especially if using THF.[18]
-
Catalyst System: The combination of a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (CuI) is standard.[1] Ensure the CuI is fresh.
-
Temperature: While many Sonogashira reactions run at room temperature, sluggish couplings with bromo-heterocycles may require heating to 60-80 °C.[1]
-
-
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of 5-bromo-7-azaindole with an arylboronic acid.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 5-bromo-7-azaindole (1.0 equiv), the arylboronic acid (1.2 equiv), and a finely powdered base such as Cs₂CO₃ or K₃PO₄ (2.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., SPhos Pd G3, 2 mol%) and the ligand (if not using a precatalyst, e.g., SPhos, 2.4 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane or toluene/water 10:1) via syringe to achieve a concentration of 0.1-0.2 M with respect to the 5-bromo-7-azaindole.
-
Reaction: Place the vial in a preheated heating block or oil bath set to 80–110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of Unprotected 5-Bromo-7-Azaindole
This protocol is adapted from methodologies developed for unprotected halo-indoles and azaindoles.[2]
-
Reaction Setup: In a glovebox, add 5-bromo-7-azaindole (1.0 equiv), the palladium precatalyst (e.g., an XPhos-based palladacycle, 1-2 mol%), and a magnetic stir bar to a reaction vial.
-
Reagent Addition: Outside the glovebox, seal the vial and add the amine (1.2 equiv) and anhydrous, degassed solvent (e.g., THF) under an argon atmosphere.
-
Base Addition: Add LiHMDS (1.0 M in THF, 2.5-3.0 equiv) dropwise at room temperature. The excess base is to deprotonate both the amine and the azaindole N-H.
-
Reaction: Stir the reaction at room temperature or heat gently (e.g., 50-70 °C) as needed.
-
Monitoring: Monitor the reaction by LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and quench carefully by adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
General Catalytic Cycle Visualization
Understanding the fundamental steps of the catalytic cycle is key to rational troubleshooting.
Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
-
A. C. S. Reddy, B. Rama Raju, and D. K. Barma, "Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization," Molecules, vol. 23, no. 10, p. 2673, Oct. 2018. [Link]
-
Universidade NOVA de Lisboa, "Metal-catalyzed cross-coupling reactions on azaindole synthesis and functionalization," 2018. [Link]
-
J. R. Struble, N. A. T. Meck, and D. H. Ess, "Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation," ACS Omega, vol. 6, no. 1, pp. 657–666, Jan. 2021. [Link]
-
J. Sherwood, J. H. Clark, I. J. S. Fairlamb, and J. M. Slattery, "Solvent effects in palladium catalysed cross-coupling reactions," Green Chemistry, vol. 21, no. 9, pp. 2164–2213, 2019. [Link]
-
J. R. Sherwood, J. H. Clark, I. J. S. Fairlamb, and J. M. Slattery, "Solvent effects in palladium catalysed cross-coupling reactions," York Research Database, 2019. [Link]
-
S. K. Guchhait, N. T. Patil, and A. D. S. Gaware, "Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols," Beilstein Journal of Organic Chemistry, vol. 10, pp. 1908–1916, Aug. 2014. [Link]
-
J. Sherwood, J. H. Clark, I. J. S. Fairlamb, and J. M. Slattery, "Solvent effects in palladium catalysed cross-coupling reactions," Green Chemistry, vol. 21, no. 9, pp. 2164–2213, 2019. [Link]
-
J. Sherwood, J. H. Clark, I. J. S. Fairlamb, and J. M. Slattery, "Solvent effects in palladium catalysed cross-coupling reactions," ResearchGate, Apr. 2019. [Link]
-
T. J. Maimone, J. C. Vantourout, and S. L. Buchwald, "Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles," Angewandte Chemie International Edition, vol. 49, no. 48, pp. 9243–9246, 2010. [Link]
-
M. C. de Mattos, "Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction," The Journal of Organic Chemistry, vol. 81, no. 15, pp. 6588–6597, Jul. 2016. [Link]
-
R. B. Sonawane, "Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity," ACS Omega, vol. 8, no. 9, pp. 8695–8706, Feb. 2023. [Link]
-
Reddit, "Struggling to make a sonogashira coupling reaction happen," r/Chempros, 2021. [Link]
-
WuXi AppTec, "Condition Optimization for Buchwald-Hartwig Reactions," YouTube, 2025. [Link]
-
ResearchGate, "How can I solve my problem with Suzuki coupling?," Dec. 2014. [Link]
-
Reddit, "Diagnosing issues with a failed Suzuki coupling?," r/Chempros, 2021. [Link]
-
Chemistry LibreTexts, "Buchwald-Hartwig Amination," 2023. [Link]
-
S. Bourg, "The Azaindole Framework in the Design of Kinase Inhibitors," Molecules, vol. 20, no. 8, pp. 14578–14603, Aug. 2015. [Link]
Sources
- 1. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reddit.com [reddit.com]
Methods to prevent homocoupling byproducts in Suzuki reactions of bromopyrroles
A Guide to Preventing Homocoupling Byproducts
Welcome to the technical support center for Suzuki reactions involving bromopyrroles. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their Suzuki coupling reactions and minimize the formation of unwanted homocoupling byproducts. As Senior Application Scientists, we've compiled our field-proven insights and troubleshooting strategies to help you navigate the complexities of this powerful C-C bond-forming reaction.
Understanding the Challenge: Homocoupling in Bromopyrrole Suzuki Reactions
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, prized for its versatility and functional group tolerance.[1][2] However, when working with electron-rich and potentially sensitive substrates like bromopyrroles, chemists often encounter a significant side reaction: homocoupling of the boronic acid partner. This not only reduces the yield of the desired cross-coupled product but also complicates purification.
Homocoupling can arise from several mechanistic pathways, often influenced by the presence of oxygen and palladium(II) species in the reaction mixture.[3][4] Under aerobic conditions, a common pathway involves the formation of a palladium(II) peroxo complex from a Pd(0) species and dioxygen.[5] This complex can then react with the boronic acid, leading to the undesired dimer.[5] Another pathway involves the direct reaction of Pd(II) species with two molecules of the boronic acid.[3][5]
This guide provides a structured approach to diagnosing and solving issues related to homocoupling in your Suzuki reactions of bromopyrroles.
Troubleshooting Guide: Minimizing Homocoupling
Here, we address specific experimental issues that can lead to increased homocoupling and provide targeted solutions.
Issue 1: Significant Homocoupling Product Observed by LC-MS or TLC
Question: I'm seeing a major byproduct that corresponds to the dimer of my boronic acid. What are the likely causes and how can I fix this?
Answer: This is a classic sign of unwanted homocoupling. The primary culprits are often oxygen in your reaction system and the presence of Pd(II) species, which can catalyze this side reaction.[3][4] Here’s a systematic approach to troubleshoot:
1. Rigorous Degassing is Crucial:
-
Why: Oxygen is a known promoter of boronic acid homocoupling.[3][4] It can oxidize the active Pd(0) catalyst to Pd(II), which then participates in the homocoupling pathway.[5]
-
Protocol:
-
Combine all solid reagents (bromopyrrole, boronic acid, base, and palladium catalyst/precatalyst) in your reaction flask.
-
Seal the flask with a septum.
-
Evacuate the flask under high vacuum for 5-10 minutes to remove atmospheric oxygen.
-
Backfill the flask with an inert gas (Argon or Nitrogen).
-
Repeat this vacuum/backfill cycle at least three times.
-
Add your degassed solvent(s) via syringe or cannula. To degas solvents, bubble an inert gas through them for at least 30 minutes prior to use. A nitrogen subsurface sparge before catalyst introduction can also be effective.[6]
-
2. Choice of Palladium Source and Precatalyst:
-
Why: Using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf) requires an in-situ reduction to the active Pd(0) species. This reduction can sometimes be inefficient or proceed through pathways that also promote homocoupling.[3]
-
Recommendation:
-
Use a Pd(0) Source: Consider using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.
-
Employ Modern Precatalysts: Buchwald precatalysts (e.g., G2, G3, G4) are designed for clean and efficient generation of the active Pd(0) catalyst, which can minimize the amount of free Pd(II) available for homocoupling.[3]
-
3. Consider a Mild Reducing Agent:
-
Why: The addition of a mild reducing agent can help to scavenge any residual Pd(II) species without interfering with the main catalytic cycle.
-
Recommendation: Potassium formate has been shown to be effective in suppressing homocoupling by minimizing the concentration of free Pd(II).[6]
Issue 2: Low Yield of Cross-Coupled Product Despite Full Consumption of Bromopyrrole
Question: My starting bromopyrrole is consumed, but my desired product yield is low, and I see significant amounts of dehalogenated pyrrole and homocoupled boronic acid. What's happening?
Answer: This scenario suggests that besides homocoupling, you are also experiencing competitive dehalogenation of your bromopyrrole. For N-unsubstituted pyrroles, this is a known issue.[7][8]
1. Protect the Pyrrole Nitrogen:
-
Why: The N-H proton of the pyrrole can interfere with the catalytic cycle. Protecting the nitrogen can suppress dehalogenation and often leads to cleaner reactions and better yields.[7][8]
-
Recommended Protecting Groups:
-
BOC (tert-Butoxycarbonyl): This group can be effective, and in some cases, may even be cleaved under the Suzuki reaction conditions, providing the unprotected product directly.[7]
-
SEM (2-(trimethylsilyl)ethoxymethyl): A robust protecting group that is stable under many Suzuki conditions and can be removed later.[7]
-
2. Ligand Selection is Key:
-
Why: The ligand plays a critical role in stabilizing the palladium center and modulating its reactivity. The right ligand can favor the desired cross-coupling pathway over side reactions.
-
Recommendations:
-
Bulky, Electron-Rich Phosphine Ligands: Ligands like SPhos have been shown to be effective in challenging Suzuki couplings, improving yields and reducing side products.[9] For halogenated aminopyrazoles, which can be similarly challenging, XPhos has proven effective.[6]
-
N-Heterocyclic Carbenes (NHCs): PEPPSI-type precatalysts, which feature NHC ligands, can be very active, but be aware that they generate Pd(II) species that need to be reduced, which could potentially lead to some initial homocoupling.[3]
-
Issue 3: Inconsistent Results and Reaction Stalling
Question: My reaction works sometimes but not others, or it starts but doesn't go to completion. What factors could be causing this inconsistency?
Answer: Inconsistent results often point to subtle variations in reaction setup and reagent quality.
1. Re-evaluate Your Base and Solvent System:
-
Base: The choice and stoichiometry of the base are critical. The base activates the boronic acid by forming a more nucleophilic borate species.[10][11]
-
Solvent: Solvents can stabilize catalytic species and influence reaction rates.[14]
2. Boronic Acid Stability:
-
Why: Boronic acids, especially heteroaryl boronic acids, can be prone to protodeboronation (hydrolysis), where the C-B bond is cleaved.[3] This is a common issue with 2-heteroaryl boronic acids and those with protonable heteroatoms.[3]
-
Solutions:
-
Use Boronic Esters: Pinacol esters are more stable towards protodeboronation than the corresponding boronic acids.[3]
-
Freshly Prepare or Purchase High-Purity Boronic Acids: Boronic acids can degrade upon storage.
-
Frequently Asked Questions (FAQs)
Q1: Can the order of addition of reagents affect the amount of homocoupling?
A1: Yes, the order of addition can be important. It is generally recommended to have the bromopyrrole, boronic acid, and base present before adding the palladium catalyst. This ensures that the components for the desired cross-coupling are available to the catalyst as soon as it becomes active.
Q2: I'm using a Pd(II) precatalyst. Is there a way to minimize homocoupling during the initial reduction to Pd(0)?
A2: If you are using a Pd(II) source, the initial moments of the reaction are critical. As mentioned in the troubleshooting guide, ensuring a rigorously deoxygenated environment is key.[3] Some protocols suggest a brief pre-heating of the reaction mixture before adding the catalyst to ensure all components are well-dissolved and poised for reaction.
Q3: How does temperature affect homocoupling?
A3: Higher temperatures can sometimes increase the rate of side reactions, including homocoupling and decomposition of reagents. It is important to find the optimal temperature that promotes the desired reaction without significantly accelerating undesired pathways. If you are observing significant homocoupling, consider running the reaction at a lower temperature, although this may require a longer reaction time.[13]
Q4: Can I use a heterogeneous palladium catalyst like Pd/C to avoid homocoupling?
A4: While heterogeneous catalysts like Pd/C can be advantageous for product purification, they can still be susceptible to promoting homocoupling, especially if there is leached palladium in the solution.[15][16] The same principles of rigorous degassing and careful selection of reaction conditions apply.
Q5: How can I monitor the reaction to know when to stop it and avoid further byproduct formation?
A5: Monitoring the reaction progress is crucial. Thin-layer chromatography (TLC) or taking small aliquots for analysis by GC-MS or LC-MS are effective methods.[4] This allows you to track the consumption of your starting materials and the formation of both the desired product and byproducts, enabling you to quench the reaction at the optimal time.
Visualizing the Suzuki Cycle and Competing Homocoupling Pathway
To better understand the chemical transformations occurring in your flask, the following diagrams illustrate the desired Suzuki catalytic cycle and the competing homocoupling pathway.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A simplified representation of an oxygen-mediated homocoupling pathway.
Summary of Key Parameters for Optimization
| Parameter | Recommendation to Minimize Homocoupling | Rationale |
| Atmosphere | Rigorously inert (Argon or Nitrogen) | Oxygen promotes the oxidation of Pd(0) to Pd(II), a key species in homocoupling pathways.[3][5] |
| Palladium Source | Use Pd(0) sources or modern precatalysts (e.g., Buchwald G3/G4) | Minimizes the initial concentration of Pd(II) species that can directly lead to homocoupling.[3] |
| Additives | Consider a mild reducing agent like potassium formate | Scavenges residual Pd(II) without interfering with the primary catalytic cycle. |
| Pyrrole Substrate | Protect the pyrrole nitrogen (e.g., with BOC or SEM) | Prevents side reactions like dehalogenation and can lead to cleaner reaction profiles.[7][8] |
| Ligand | Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) | Can accelerate the desired reductive elimination and suppress side reactions.[6][9] |
| Boronic Acid/Ester | Use high-purity boronic acids or more stable boronic esters (e.g., pinacol) | Minimizes protodeboronation and ensures the competency of the coupling partner.[3] |
| Base | Use high-purity, anhydrous base (e.g., K₂CO₃, K₃PO₄) | The base is crucial for activating the boronic acid; its purity and strength can impact selectivity.[10][11] |
| Solvent | Use high-purity, degassed solvents | Solvent impurities can act as catalyst poisons.[14] |
| Temperature | Optimize for the lowest effective temperature | Higher temperatures can accelerate decomposition and side reactions. |
By systematically addressing these parameters, you can significantly improve the outcome of your Suzuki reactions with bromopyrroles, leading to higher yields of your desired products and a more efficient workflow.
References
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. (2017).
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF.
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorin
- An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF.
- Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions: Application to the Synthesis of New Microtubule Depolymerizing Agents with Potent Cytotoxic Activities. PMC - NIH.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Optimization of reaction conditions for the Suzuki-Miyaura coupling of...
- Optimizing Suzuki Coupling Reactions. CovaSyn.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Wiley Online Library.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Wiley Online Library.
- Minimizing homocoupling in Suzuki reactions with pyrene boronic acid. Benchchem.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
Sources
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions: Application to the Synthesis of New Microtubule Depolymerizing Agents with Potent Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. scilit.com [scilit.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. arodes.hes-so.ch [arodes.hes-so.ch]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Recrystallization protocols for purifying 5-bromo-7-azaindole compounds
Welcome to the technical support guide for the purification of 5-bromo-7-azaindole and its derivatives. As a critical building block in modern drug discovery, particularly in the synthesis of kinase inhibitors and other targeted therapeutics, achieving high purity of this compound is paramount for reliable downstream applications.[1][2][3] This guide is designed for researchers, medicinal chemists, and process development scientists. It moves beyond simple step-by-step instructions to provide a deeper understanding of the material science and chemical principles governing its purification by recrystallization, empowering you to troubleshoot and optimize the process effectively.
Understanding the Molecule: Why Recrystallization Can Be Tricky
5-Bromo-7-azaindole is a heterocyclic aromatic compound with distinct physicochemical properties that influence its purification. Its structure contains both a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine nitrogen), imparting a degree of polarity and specific intermolecular interactions.[4] The presence of the bromine atom increases its molecular weight (197.03 g/mol ) and affects crystal lattice packing.[5] The compound typically appears as an off-white to light yellow or brown solid, with a melting point in the range of 178-180 °C.[3][5]
These features mean that solvent selection is not always straightforward. A solvent must be found that dissolves the compound sparingly at room temperature but readily at elevated temperatures—the fundamental principle of a successful recrystallization.[6][7]
Core Recrystallization Protocol for 5-Bromo-7-Azaindole
This protocol is a robust starting point, adapted from validated industrial synthesis procedures.[8] The primary recommended solvent is toluene, which has proven effective for producing high-purity material.[8]
Experimental Workflow: Standard Toluene Recrystallization
Caption: Standard workflow for recrystallizing 5-bromo-7-azaindole.
Step-by-Step Methodology:
-
Dissolution: In a suitably sized Erlenmeyer flask, add the crude 5-bromo-7-azaindole. Add a magnetic stir bar.
-
Solvent Addition: Add a moderate volume of toluene (e.g., approximately 10-15 mL per gram of crude material as a starting point). Begin heating the mixture with stirring to a gentle reflux.[8]
-
Achieve Saturation: Continue adding small portions of hot toluene until all the solid has just dissolved. Avoid adding a large excess of solvent, as this will reduce your final yield.[9]
-
Decolorization (If Necessary): If the hot solution is significantly colored (e.g., dark yellow or brown), remove it from the heat source briefly and add a small amount of activated charcoal (typically 1-2% w/w of your compound).[8] Return the mixture to reflux for 5-10 minutes. The charcoal will adsorb colored, highly polar impurities.
-
Hot Filtration (If Charcoal Was Used): If you used charcoal, you must perform a hot gravity filtration to remove it. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This step is critical to prevent premature crystallization in the funnel.[10]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[11] Rushing this step can trap impurities.
-
Complete Precipitation: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold toluene to rinse away the residual mother liquor, which contains the soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent. The final product should be a crystalline solid. Confirm purity by measuring the melting point and/or using analytical techniques like HPLC or NMR.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the recrystallization of 5-bromo-7-azaindole compounds.
Sources
- 1. 5-Bromo-7-azaindole | 183208-35-7 [chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. 5-Bromo-7-azaindole CAS#: 183208-35-7 [m.chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. rubingroup.org [rubingroup.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. CN102584820A - Preparation method for 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. Recrystallization [sites.pitt.edu]
Stability studies of Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate in different solvents
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. It addresses common questions and troubleshooting scenarios related to its stability in various solvents, drawing on established principles of chemical stability and analytical best practices.
Introduction: Why Stability Matters
This compound is a 7-azaindole derivative, a heterocyclic scaffold recognized as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2][3] The chemical stability of such a molecule is a critical parameter that influences its safety, efficacy, and shelf-life.[4][5] Understanding its degradation profile is not just a regulatory requirement but a scientific necessity for developing robust formulations and reliable analytical methods.[4][6] This guide is designed to help you navigate the complexities of its stability profile.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries encountered during the handling and analysis of this compound.
Q1: What are the primary degradation pathways I should be concerned about?
A1: Based on its structure—a bromo-substituted 7-azaindole with an ethyl ester—the compound is susceptible to three main degradation pathways:
-
Hydrolysis: The ethyl ester functional group is prone to hydrolysis under both acidic and basic conditions.[7] This reaction cleaves the ester bond to form the corresponding carboxylic acid (5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid) and ethanol. Basic conditions, in particular, will significantly accelerate this process.
-
Oxidation: The electron-rich pyrrole ring, fused to the pyridine ring, is a potential site for oxidation.[8][9] Oxidizing agents, or even dissolved oxygen in the presence of light or metal ions, can lead to the formation of N-oxides, hydroxylated species, or more complex ring-opened products.[8][10]
-
Photolysis: Aromatic bromides can be sensitive to light, particularly UV radiation.[11][12] Photolytic stress may induce debromination via a radical mechanism or other complex rearrangements. ICH guideline Q1B provides specific conditions for photostability testing that should be followed.[4][13]
Q2: Which solvents are most likely to cause degradation?
A2: Solvent choice is critical.
-
High-Risk Solvents: Aqueous solutions, especially those with a pH outside the neutral range (e.g., buffered solutions with pH < 5 or pH > 8), will promote hydrolysis. Protic solvents like methanol and ethanol can also participate in transesterification under certain conditions, though this is generally less favorable than hydrolysis.
-
Moderate-Risk Solvents: Solvents like Dimethyl Sulfoxide (DMSO) are generally considered aprotic and non-reactive. However, older or improperly stored DMSO can contain acidic impurities or peroxides that may initiate degradation.
-
Low-Risk (Recommended) Solvents: For short-term storage and analytical sample preparation, high-purity, anhydrous aprotic solvents like Acetonitrile (ACN) or Tetrahydrofuran (THF) are generally the safest choices. Always use freshly opened bottles of high-purity solvents for preparing stock solutions.
Q3: How do I set up a forced degradation study for this compound according to ICH guidelines?
A3: Forced degradation (or stress testing) is essential to identify likely degradation products and establish the stability-indicating nature of your analytical method.[4][5] The goal is to achieve a target degradation of 5-20%.[13][14] If degradation exceeds 20%, the conditions are likely too harsh and should be reduced in severity (e.g., lower temperature, shorter time, or lower reagent concentration).[13]
| Stress Condition | Typical Reagents & Conditions | Primary Degradation Pathway Targeted |
| Acid Hydrolysis | 0.1 M to 1 M HCl at Room Temp or up to 60°C.[13] | Ester Hydrolysis |
| Base Hydrolysis | 0.1 M to 1 M NaOH at Room Temp.[13] | Ester Hydrolysis (typically much faster than acid) |
| Oxidation | 3% to 30% H₂O₂ at Room Temp. | Pyrrole Ring Oxidation, N-Oxide Formation |
| Thermal | 60-80°C in a calibrated oven.[13] | General thermal decomposition |
| Photostability | Exposure to a minimum of 1.2 million lux hours and 200 watt-hours/m² of UV light.[4][13] | Photolysis, Debromination, Radical Reactions |
Q4: I'm seeing significant peak tailing in my HPLC analysis. How can I fix this?
A4: Peak tailing for a basic compound like a 7-azaindole derivative is a classic problem in reversed-phase HPLC.[15] It is most often caused by secondary interactions between the protonated (positively charged) analyte and ionized residual silanols (negatively charged) on the silica-based column packing.[15][16]
Here are proven strategies to resolve this:
-
Lower the Mobile Phase pH: Adjust the pH of your aqueous mobile phase to between 2.5 and 3.0 using an additive like formic acid or trifluoroacetic acid (TFA). At this low pH, the vast majority of surface silanols are not ionized, which minimizes the secondary interactions causing the tailing.[17]
-
Use a High-Purity, End-Capped Column: Modern HPLC columns (e.g., high-purity Type B silica) are manufactured with minimal residual silanols and are "end-capped" to block most of the remaining ones. Using such a column is highly recommended.[16][17]
-
Increase Buffer Strength: If using a buffer, increasing its concentration (e.g., from 10 mM to >20 mM) can help to mask the residual silanols and improve peak shape.[17]
Part 2: In-Depth Troubleshooting Guides
Guide 1: Investigating Unexpected Peaks in a Stability Chromatogram
Encountering unexpected peaks is a common challenge. It is crucial to determine if they are genuine degradants, solvent artifacts, or impurities from the starting material. This logical workflow will guide your investigation.
Caption: A decision tree for identifying the source of unknown peaks.
Part 3: Standardized Experimental Protocols
These protocols provide a validated starting point for your experiments. Always adapt them based on your specific equipment and observations.
Protocol 1: Preparation of Stock and Stability Samples
Objective: To accurately prepare solutions for stability testing while minimizing initial degradation.
Materials:
-
This compound
-
Class A volumetric flasks
-
Calibrated pipettes
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade water
-
Reagents for stress conditions (e.g., 1 M HCl, 1 M NaOH, 30% H₂O₂)
Procedure:
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.
-
Dissolve the compound in a minimal amount of ACN (or other suitable organic solvent). Ensure it is fully dissolved before diluting.
-
Dilute to the mark with ACN. This is your primary stock solution. Store it protected from light at 2-8°C.
-
Working Sample Preparation (e.g., 0.1 mg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask.
-
For Non-Stressed (T0) Sample: Dilute to the mark with a 50:50 mixture of ACN and water. Analyze immediately.
-
For Stressed Samples (Hydrolysis): Add the required volume of acid or base, then dilute to the mark with 50:50 ACN:Water.
-
For Stressed Samples (Oxidation): Add the required volume of H₂O₂, then dilute to the mark with 50:50 ACN:Water.
-
Incubate the stressed samples for the desired time and temperature. Before analysis, ensure acid/base samples are neutralized to prevent damage to the HPLC column.
Protocol 2: A Starting Stability-Indicating HPLC-UV Method
Objective: To provide a robust baseline HPLC method capable of separating the main compound from its potential polar and non-polar degradants.
| Parameter | Recommended Setting | Rationale |
| Column | High-purity, end-capped C18, 250 x 4.6 mm, 5 µm | The C18 phase provides excellent hydrophobic retention for this type of molecule, and a high-purity silica minimizes peak tailing.[16][17] |
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH (around 2.7) suppresses silanol interactions, leading to better peak shape for the basic azaindole nucleus.[17] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and low viscosity. |
| Gradient Profile | 0-2 min: 10% B; 2-20 min: 10-90% B; 20-25 min: 90% B; 25-26 min: 90-10% B; 26-30 min: 10% B | A broad gradient is essential in a stability-indicating method to ensure elution of both early (polar degradants) and late-eluting (non-polar degradants) peaks.[18] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides better run-to-run reproducibility of retention times. |
| Injection Vol. | 10 µL | |
| UV Detection | 254 nm or monitor via PDA detector (200-400 nm) | A PDA detector is highly recommended to assess peak purity and identify the optimal wavelength for all components. |
Part 4: Data Interpretation & Summary
Table 1: Predicted Stability in Common Solvents (Conceptual)
This table summarizes the expected relative stability based on chemical principles. Actual stability must be confirmed experimentally.
| Solvent | Type | Key Interaction | Predicted Stability (24h @ RT) |
| Acetonitrile (HPLC Grade) | Aprotic Polar | Inert | High (>99%) |
| DMSO (Anhydrous) | Aprotic Polar | Generally Inert | High (>98%) |
| Methanol | Protic Polar | Potential for transesterification | Moderate (95-98%) |
| Water (pH 7) | Protic Polar | Slow Hydrolysis | Moderate (90-95%) |
| 0.1 M HCl (aq) | Acidic Protic | Acid-catalyzed Hydrolysis | Low (<80%) |
| 0.1 M NaOH (aq) | Basic Protic | Base-catalyzed Hydrolysis | Very Low (<50%) |
Table 2: Potential Degradants and Identification Clues
| Degradation Pathway | Potential Product | Expected Chromatographic Behavior | Mass Shift (LC-MS) |
| Hydrolysis | 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | More polar, elutes earlier than parent | -28 Da (loss of C₂H₄) |
| Oxidation | N-Oxide derivative | More polar, elutes earlier | +16 Da (addition of O) |
| Photolysis | Debrominated parent compound | Less polar, elutes later than parent | -79/-81 Da (loss of Br) |
Part 5: Visualized Degradation Pathways
This diagram illustrates the primary chemical transformations that this compound may undergo under stress conditions.
Caption: Primary degradation routes for the target compound.
References
- Troubleshooting Peak Shape Problems in HPLC.
- Forced Degradation Study as per ICH Guidelines: Wh
- LC Troubleshooting—All of My Peaks are Tailing!
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.
- The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
- Tips and Tricks of HPLC System Troubleshooting. Agilent.
- Development of forced degradation and stability indicating studies of drugs—A review.
- Metabolic oxidation of the pyrrole ring: structure and origin of some urinary metabolites of the anti-hypertensive pyrrolylpyridazinamine, mopidralazine. III: Studies with the 13C-labelled drug. PubMed.
- ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.
- Oxidation process of 1,4-dihydropyridine, 1,4-dihydropyrimidine, and pyrrolo-1,4-dihydropyrimidine: quantum chemical study. Semantic Scholar.
- Detection and phase I metabolism of the 7‐azaindole‐derived synthetic cannabinoid 5F‐AB‐P7AICA including a preliminary pharmacokinetic evaluation.
- Stability Study ICH Guidelines Q1A, Q1B & Q1C. YouTube.
- Oxidation process of 1,4-dihydropyridine, 1,4-dihydropyrimidine and pyrrolo-1,4-dihydropyrimidine: quantum chemical study.
- Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. MDPI.
- Forced Degrad
- 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxyl
- Forced Degrad
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- The Azaindole Framework in the Design of Kinase Inhibitors. MDPI.
- Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones. Catalysis Science & Technology (RSC Publishing).
- photosubstitution reactions of aromatic compounds. Pure and Applied Chemistry.
- Development and Validation of Stability Indicating RP-HPLC Method and Characterization of Degradation Products of Anti-neoplasti. Impactfactor.
- 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed.
- Stability Indicating HPLC Method Development –A Review. IJTSRD.
- Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide.
- Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
- Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. PubMed.
- Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid.
- Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. scispace.com [scispace.com]
- 7. impactfactor.org [impactfactor.org]
- 8. Metabolic oxidation of the pyrrole ring: structure and origin of some urinary metabolites of the anti-hypertensive pyrrolylpyridazinamine, mopidralazine. III: Studies with the 13C-labelled drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. [PDF] Oxidation process of 1,4-dihydropyridine, 1,4-dihydropyrimidine, and pyrrolo-1,4-dihydropyrimidine: quantum chemical study | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 16. chromtech.com [chromtech.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Functionalization of the 7-Azaindole Scaffold
Introduction: The Privileged 7-Azaindole Scaffold in Drug Discovery
The 7-azaindole nucleus, a bioisostere of indole, is a cornerstone in modern medicinal chemistry. Its unique electronic properties, stemming from the pyridine ring fusion, often lead to enhanced metabolic stability, improved solubility, and unique hydrogen bonding capabilities compared to its indole counterpart.[1][2] These desirable characteristics have cemented the 7-azaindole scaffold as a privileged structure in a multitude of clinically successful drugs, including the BRAF kinase inhibitor vemurafenib for melanoma and the CSF-1R inhibitor pexidartinib for tenosynovial giant cell tumors.[3][4][5]
The strategic functionalization of the 7-azaindole ring system is paramount in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides a comparative analysis of the principal synthetic methodologies for derivatizing the 7-azaindole core, offering insights into the rationale behind experimental choices and providing detailed protocols for key transformations. Our focus will be on methods that offer versatility, regiocontrol, and scalability, which are critical considerations in a drug development setting.
Navigating the Reactivity Landscape of 7-Azaindole
The 7-azaindole scaffold presents a nuanced reactivity profile. The pyrrole moiety is electron-rich and thus susceptible to electrophilic attack, primarily at the C3 position. Conversely, the pyridine ring is electron-deficient, rendering it amenable to nucleophilic and radical substitutions. Understanding this electronic dichotomy is fundamental to devising effective functionalization strategies.
This guide will systematically explore the following key methodologies:
-
Palladium-Catalyzed Cross-Coupling Reactions: The workhorses of modern synthetic chemistry, including Suzuki-Miyaura, Sonogashira, and Heck couplings.
-
Transition Metal-Catalyzed C-H Activation: An increasingly powerful tool for direct and atom-economical functionalization.
-
Radical Functionalization via the Minisci Reaction: A classic yet highly effective method for introducing alkyl and acyl groups onto the electron-deficient pyridine ring.
-
Directed Metalation and Halogen-Metal Exchange: Offering precise regiocontrol through the use of directing groups and organometallic intermediates.
-
Electrophilic Halogenation: A foundational method for introducing synthetic handles for further derivatization.
Palladium-Catalyzed Cross-Coupling Reactions: The Versatile Toolkit
Palladium-catalyzed cross-coupling reactions are indispensable for forging carbon-carbon and carbon-heteroatom bonds on the 7-azaindole scaffold. These methods typically require a pre-functionalized halo-7-azaindole, which can be readily prepared via electrophilic halogenation.
Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds
The Suzuki-Miyaura coupling is arguably the most widely employed cross-coupling reaction in drug discovery due to its broad functional group tolerance and the commercial availability of a vast array of boronic acids and esters.
Causality Behind Experimental Choices:
-
Catalyst Selection: The choice of palladium catalyst and ligand is critical. For electron-rich 7-azaindoles, a less electron-rich palladium source like Pd(OAc)₂ paired with a bulky, electron-rich phosphine ligand such as SPhos or XPhos is often effective. These ligands facilitate the oxidative addition of the aryl halide and promote the reductive elimination step.[6][7] N-Heterocyclic carbene (NHC)-based catalysts, like PEPPSI-IPr, are also highly active and can be used at low catalyst loadings.[6]
-
Base and Solvent: A suitable base is required to activate the boronic acid. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of solvent is often a mixture of an organic solvent (e.g., dioxane, toluene) and water to ensure solubility of both the organic and inorganic reagents.
Comparative Performance of Palladium Catalysts for Suzuki Coupling:
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Turnover Number (TON) | Reference |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | 28 | [6] |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | 95 | [6] |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | 196 | [6] |
| Pd/C (3%) | 10 mg | K₃PO₄ | H₂O | 100 | 0.17 | >99 | ~1000 | [6] |
Note: Data is illustrative and compiled from various sources for comparative purposes. Actual results may vary based on specific substrates and conditions.
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-7-azaindole
-
To a reaction vessel, add 5-bromo-7-azaindole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Add Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (4:1 mixture).
-
Heat the reaction mixture to 100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow for Suzuki-Miyaura Coupling:
Caption: Suzuki-Miyaura Coupling Workflow
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a powerful method for installing alkynyl groups, which are versatile handles for further transformations or can be key pharmacophoric elements themselves.[8]
Causality Behind Experimental Choices:
-
Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne.[9]
-
Copper-Free Variants: Concerns about copper toxicity in pharmaceutical intermediates have led to the development of copper-free Sonogashira protocols. These often require a more sophisticated ligand on the palladium center and may necessitate higher reaction temperatures.[10]
-
Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used to deprotonate the terminal alkyne.
Experimental Protocol: Sonogashira Coupling of 3-Iodo-7-azaindole
-
To a solution of 3-iodo-7-azaindole (1.0 equiv) in DMF, add the terminal alkyne (1.2 equiv).
-
Add Pd(PPh₃)₂Cl₂ (0.03 equiv) and CuI (0.05 equiv).
-
Add Et₃N (2.0 equiv).
-
Stir the reaction mixture at room temperature under an inert atmosphere until completion.
-
Dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.[11]
Heck Coupling: Vinylation of the Scaffold
The Heck reaction enables the formation of carbon-carbon bonds between an aryl halide and an alkene, providing access to vinyl-substituted 7-azaindoles.[12]
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Similar to the Suzuki coupling, the choice of palladium source and ligand is crucial. Pd(OAc)₂ with a phosphine ligand is a common choice.
-
Base: An inorganic or organic base is required to regenerate the active Pd(0) catalyst.
Experimental Protocol: Heck Coupling of 6-Bromo-7-azaindole
-
In a sealed tube, combine 6-bromo-7-azaindole (1.0 equiv), the desired alkene (e.g., methyl acrylate, 1.5 equiv), Pd(OAc)₂ (0.05 equiv), and PPh₃ (0.1 equiv).
-
Add Et₃N (2.0 equiv) and DMF.
-
Seal the tube and heat the reaction to 100 °C.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify by column chromatography.[13]
Comparison of Cross-Coupling Reactions:
| Reaction | Bond Formed | Key Reagents | Advantages | Disadvantages |
| Suzuki-Miyaura | C(sp²)-C(sp²) | Pd catalyst, boronic acid/ester, base | Broad functional group tolerance, vast array of available reagents, generally high yields. | Boronic acids can be unstable; removal of boron-containing byproducts can be challenging. |
| Sonogashira | C(sp²)-C(sp) | Pd catalyst, Cu(I) co-catalyst (optional), terminal alkyne, base | Direct introduction of versatile alkynyl groups. | Classic conditions use a copper co-catalyst which may be undesirable. |
| Heck | C(sp²)-C(sp²) (alkene) | Pd catalyst, alkene, base | Good for introducing vinyl groups. | Regioselectivity can be an issue with unsymmetrical alkenes. |
Transition Metal-Catalyzed C-H Activation: A Paradigm Shift in Functionalization
Direct C-H activation has emerged as a powerful and atom-economical strategy for functionalizing the 7-azaindole scaffold, obviating the need for pre-halogenation. These reactions often rely on a directing group to achieve regioselectivity.[14][15]
Causality Behind Experimental Choices:
-
Directing Groups (DGs): The N1-position of the pyrrole ring or the N7-position of the pyridine ring can be appended with a directing group that coordinates to the metal catalyst, bringing it into close proximity to a specific C-H bond. Common directing groups include pyridyl, pyrimidyl, and amide functionalities.[14][16] The 7-azaindole moiety itself can also act as a directing group.[16]
-
Catalyst and Oxidant: Rhodium(III) and Palladium(II) catalysts are frequently employed. An oxidant (e.g., Ag₂CO₃, Cu(OAc)₂) is often required to regenerate the active catalyst.
Mechanism of Rh(III)-Catalyzed C-H Activation/Annulation:
Caption: Rh(III)-Catalyzed C-H Activation Mechanism
Experimental Protocol: Rh(III)-Catalyzed C-H Arylation of N-Phenyl-7-azaindole
-
To a screw-capped vial, add N-phenyl-7-azaindole (1.0 equiv), the arylboronic acid (2.0 equiv), [RhCp*Cl₂]₂ (0.025 equiv), and Ag₂CO₃ (2.0 equiv).
-
Add t-AmylOH as the solvent.
-
Seal the vial and heat the mixture at 120 °C for 12 hours.
-
Cool to room temperature, filter through a pad of Celite, and wash with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Comparison of C-H Activation vs. Cross-Coupling:
| Feature | C-H Activation | Cross-Coupling |
| Pre-functionalization | Not required | Requires halo- or organometallic-azaindole |
| Atom Economy | High | Lower (generates stoichiometric salt waste) |
| Regioselectivity | Often controlled by a directing group | Determined by the position of the halide/metal |
| Substrate Scope | Can be limited by the need for a directing group | Generally very broad |
Minisci Radical Reaction: Targeting the Pyridine Ring
The Minisci reaction is a powerful tool for the direct functionalization of electron-deficient heterocycles, making it ideally suited for modifying the pyridine ring of the 7-azaindole scaffold.[17] This reaction involves the addition of a nucleophilic radical to the protonated heterocycle.
Causality Behind Experimental Choices:
-
Radical Generation: Alkyl radicals are typically generated from carboxylic acids via oxidative decarboxylation using a silver catalyst (AgNO₃) and a strong oxidant like ammonium persulfate ((NH₄)₂S₂O₈).[18]
-
Acidic Conditions: The reaction is performed under acidic conditions (e.g., with H₂SO₄) to protonate the 7-azaindole, which increases its electrophilicity and susceptibility to radical attack.
-
Regioselectivity: The regioselectivity of the Minisci reaction on 7-azaindole is influenced by both steric and electronic factors, with substitution often occurring at the C4 and C6 positions.[19]
Experimental Protocol: Minisci Alkylation of 7-Azaindole
-
Dissolve 7-azaindole (1.0 equiv) in a mixture of acetonitrile and water.
-
Add the carboxylic acid (e.g., pivalic acid, 3.0 equiv) and concentrated H₂SO₄.
-
Add AgNO₃ (0.1 equiv).
-
Heat the mixture to 60-80 °C.
-
Slowly add a solution of (NH₄)₂S₂O₈ (2.0 equiv) in water over 30 minutes.
-
Stir at the same temperature for 1-2 hours.
-
Cool the reaction, basify with aqueous ammonia, and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase, followed by purification.
Directed Metalation and Halogen-Metal Exchange: Precision Engineering
For situations demanding absolute regiocontrol, directed metalation (using a directing metalation group, DMG) and halogen-metal exchange are powerful strategies. These methods generate a nucleophilic organometallic intermediate at a specific position, which can then be quenched with an electrophile.[1][12][20][21][22]
Causality Behind Experimental Choices:
-
Lithiation-Borylation: A common sequence involves the deprotonation of a C-H bond using a strong base like n-butyllithium (often in the presence of a ligand like TMEDA to break up alkyllithium aggregates), followed by quenching with a boron electrophile (e.g., triisopropyl borate) to form a boronic ester. This boronic ester is then a versatile substrate for Suzuki-Miyaura coupling.[10][23][24]
-
Halogen-Metal Exchange: A halo-7-azaindole can be treated with an organolithium reagent at low temperature to undergo halogen-metal exchange, generating a lithiated 7-azaindole. This can then be reacted with a variety of electrophiles.
Experimental Protocol: Lithiation-Borylation of 7-Azaindole
-
Protect the N1-H of 7-azaindole (e.g., with a Boc group).
-
Dissolve the N-protected 7-azaindole in dry THF and cool to -78 °C under an inert atmosphere.
-
Slowly add n-BuLi (1.1 equiv) and stir for 1 hour.
-
Add triisopropyl borate (1.2 equiv) and allow the reaction to slowly warm to room temperature.
-
Quench the reaction with aqueous NH₄Cl and extract with an organic solvent.
-
After workup, the resulting boronic ester can be used directly in a Suzuki-Miyaura coupling.
Electrophilic Halogenation: Installing Synthetic Handles
Electrophilic halogenation is a fundamental and often the first step in a multi-step functionalization sequence, providing the necessary halide for subsequent cross-coupling reactions.
Causality Behind Experimental Choices:
-
Regioselectivity: The electron-rich pyrrole ring is the site of electrophilic attack. The C3 position is the most nucleophilic and is typically the primary site of halogenation.
-
Halogenating Agents: A variety of reagents can be used, including N-bromosuccinimide (NBS) for bromination and N-iodosuccinimide (NIS) for iodination. The choice of solvent can also influence the outcome.
Experimental Protocol: C3-Bromination of 7-Azaindole
-
Dissolve 7-azaindole (1.0 equiv) in DMF.
-
Cool the solution to 0 °C.
-
Slowly add NBS (1.05 equiv) in portions.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Pour the reaction mixture into ice-water and collect the precipitate by filtration.
-
Wash the solid with water and dry to afford the 3-bromo-7-azaindole.
Conclusion: A Strategic Approach to 7-Azaindole Functionalization
The functionalization of the 7-azaindole scaffold is a rich and diverse field, offering a plethora of options for the medicinal chemist. The choice of method should be guided by the desired substitution pattern, the required functional group tolerance, and considerations of atom economy and scalability.
-
For broad substrate scope and reliability in C-C and C-N bond formation, palladium-catalyzed cross-coupling reactions on pre-halogenated scaffolds remain the go-to methods.
-
When atom economy and direct functionalization are paramount, C-H activation strategies, particularly with the use of directing groups, offer an elegant solution.
-
To specifically target the electron-deficient pyridine ring with alkyl or acyl groups, the Minisci reaction provides a direct and effective route.
-
For ultimate regiocontrol in introducing a functional group, directed metalation and halogen-metal exchange are unparalleled.
A thorough understanding of the reactivity of the 7-azaindole nucleus and the mechanisms of these powerful synthetic transformations will enable researchers to rationally design and execute synthetic routes to novel and impactful drug candidates.
References
-
Barl, T., et al. (2013). Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. Angewandte Chemie International Edition, 52(38), 10093-10096. [Link]
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29-36. [Link]
- Zhang, C., et al. (2013). Discovery of Pexidartinib (PLX3397), a Potent and Selective Inhibitor of CSF-1R, for the Treatment of Tenosynovial Giant Cell Tumor. Journal of Medicinal Chemistry, 56(19), 7583-7593.
- Schirok, H. (2008). Design and Synthesis of Potent and Selective Azaindole‐Based Rho Kinase (ROCK) Inhibitors. ChemMedChem, 3(9), 1357-1369.
- Mérour, J. Y., & Joseph, B. (2001). Synthesis and reactivity of 7-azaindoles (1H-pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471-506.
- Proctor, R. S., & Phipps, R. J. (2019). Minisci-type reactions: a user’s guide. Chemical Society Reviews, 48(17), 4829-4853.
- Andrade, C. K. Z., & Pinho, V. D. (2011). The Heck reaction in the synthesis of heterocycles. Chemical Society Reviews, 40(10), 4995-5007.
-
Dalziel, M. E., et al. (2019). Regioselective Functionalization of 7‐Azaindole by Controlled Annular Isomerism: The Directed Metalation‐Group Dance. Angewandte Chemie International Edition, 58(22), 7313-7317. [Link]
-
Barl, T., et al. (2013). Full Functionalization of the 7‐Azaindole Scaffold by Selective Metalation and Sulfoxide/Magnesium Exchange. Angewandte Chemie International Edition, 52(38), 10093-10096. [Link]
-
Irie, T., & Sawa, M. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29-36. [Link]
-
Das, P., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(76), 11186-11203. [Link]
-
Alves, M. J., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]
-
Das, P., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(76), 11186-11203. [Link]
-
Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. [Link]
-
Besset, T., et al. (2018). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews, 47(15), 5651-5712. [Link]
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
- Schirok, H., et al. (2006). A concise synthesis of vemurafenib (PLX4032), a selective B-Raf kinase inhibitor. Organic Letters, 8(15), 3343-3346.
- Patil, S. A., et al. (2021). Effect of different palladium catalysts on the Suzuki-Miyaura coupling a.
-
Aggarwal, V. K., et al. (2017). Standard Lithiation–Borylation A user's guide. [Link]
-
Dalziel, M. E., et al. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Angewandte Chemie International Edition, 58(22), 7313-7317. [Link]
-
Carson, N. (2014). The Lithiation-Borylation Strategy: Methods for Stereospecific sp3-sp3 Homologation. University of Illinois Urbana-Champaign. [Link]
-
Khan, I., et al. (2022). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. Molecules, 27(3), 963. [Link]
-
McLaughlin, M., Palucki, M., & Davies, I. W. (2006). One-Pot Synthesis of Azaindoles and Indoles. Organic Letters, 8(15), 3307-3310. [Link]
- Aggarwal, V. K., & Leonori, D. (2014). Lithiation–borylation methodology and its application in synthesis. Accounts of Chemical Research, 47(10), 3174-3183.
- Duncton, M. A. (2011).
- Bala, S. (2012). The theme of Heck, Stille, Suzuki & Sonogashira coupling is more or less same. So why do all these Pd catalyzed coupling undergo differently?
- Yuan, Y., et al. (2021).
-
Wiedemann, J., et al. (2017). Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. Theranostics, 7(7), 1969-1983. [Link]
- Li, G., et al. (2024). Pd-Catalyzed Asymmetric Aza-Heck Cyclization/Sonogashira Reaction of Alkene-Tethered Oxime Esters and Alkynes.
- Google Patents. (2015).
- Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products.
- Bala, S. (2012). The theme of Heck, Stille, Suzuki & Sonogashira coupling is more or less same. So why do all these Pd catalyzed coupling undergo differently?
-
Li, J., et al. (2022). Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. Molecules, 27(23), 8274. [Link]
- Kannaboina, P., et al. (2021). Sequential Suzuki, C−N couplings of the 7‐azaindole.
-
Baran, P. S. (n.d.). The Minisci Reaction. Scripps Research. [Link]
- Belasri, A., et al. (2019). Reaction conditions for the synthesis of the azaindole compounds 3 and 7-9.
-
Wang, X., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Organic Letters, 24(9), 1776-1780. [Link]
- Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506.
- Laha, J. K., et al. (2020). Intramolecular Minisci acylation under silver-free neutral conditions for the synthesis of azafluorenones and fluorenones. Organic Letters, 22(16), 6434-6439.
-
Maiti, R., et al. (2021). Successive diastereoselective C(sp3)–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs. Organic & Biomolecular Chemistry, 19(31), 6846-6850. [Link]
-
Mondal, P., et al. (2018). Heck, Suzuki and Sonogashira cross-coupling reactions using ppm level of SBA-16 supported Pd-complex. New Journal of Chemistry, 42(18), 15034-15044. [Link]
- Gesmundo, N. J., et al. (2020). Synthesis of Cycloalkyl Substituted 7-Azaindoles via Photoredox Nickel Dual Catalytic Cross-Coupling in Batch and Continuous Flow. Organic Letters, 22(15), 5866-5871.
Sources
- 1. Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions | MDPI [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. atlanchimpharma.com [atlanchimpharma.com]
- 14. mdpi.com [mdpi.com]
- 15. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00201K [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. Acid and Solvent Effects on the Regioselectivity of Minisci-Type Addition to Quinolines Using Amino-Acid-Derived Redox Active Esters [repository.cam.ac.uk]
- 20. discovery.researcher.life [discovery.researcher.life]
- 21. Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. | Semantic Scholar [semanticscholar.org]
- 22. Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 24. chemistry.illinois.edu [chemistry.illinois.edu]
Analytical methods for validating the purity of synthesized Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety and efficacy. Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a key intermediate in the synthesis of various therapeutic agents, is no exception. This guide provides an in-depth comparison of analytical methods for validating the purity of this synthesized compound, offering insights into the rationale behind experimental choices and presenting actionable protocols.
The structural integrity and purity of this compound are critical, as impurities can originate from starting materials, by-products of the synthesis, or degradation products.[1] Regulatory bodies such as the FDA, EMA, and ICH mandate rigorous validation of analytical methods to ensure the consistent quality of pharmaceutical products.[2][3][4] This guide will explore a multi-faceted approach to purity validation, leveraging the strengths of various analytical techniques to build a comprehensive purity profile.
The Orthogonal Approach to Purity Validation
A single analytical method is rarely sufficient to definitively establish the purity of a compound. An orthogonal approach, employing multiple techniques that measure different physicochemical properties, provides a more robust and reliable assessment. This strategy minimizes the risk of overlooking impurities that may not be detectable by a single method.
Caption: Orthogonal approach for comprehensive purity validation.
Comparative Analysis of Key Analytical Techniques
The selection of an appropriate analytical technique is contingent on the specific information required. The following table provides a comparative overview of the most relevant methods for validating the purity of this compound.
| Technique | Principle | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative purity, detection and quantification of non-volatile impurities. | High resolution, sensitivity, and versatility for a wide range of compounds.[1][5] | Not suitable for volatile compounds; can be complex to develop methods. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection. | Identification and quantification of volatile and semi-volatile impurities.[5][6] | Excellent for volatile impurities and residual solvents; high sensitivity.[6] | Not suitable for non-volatile or thermally labile compounds.[6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Unambiguous structural confirmation, identification of impurities with different chemical structures. | Provides detailed structural information; can be quantitative (qNMR). | Lower sensitivity compared to chromatographic methods for trace impurities. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Identification of functional groups present in the molecule.[7] | Fast, non-destructive, and provides a molecular fingerprint.[7] | Limited in detecting and quantifying trace impurities; provides general structural information. |
| Elemental Analysis (CHN Analysis) | Combustion of the sample to convert elements into simple gases for quantification. | Confirms the elemental composition (Carbon, Hydrogen, Nitrogen) of the compound.[8] | Provides fundamental confirmation of the molecular formula. | Does not provide information on isomeric or organic impurities. |
| Melting Point Analysis | Determination of the temperature range over which a solid transitions to a liquid. | An indicator of purity; pure crystalline compounds have a sharp melting point.[9][10] | Simple, rapid, and inexpensive. | Non-specific; impurities generally depress and broaden the melting range.[11] |
In-Depth Methodologies and Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
Rationale: HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolving power and sensitivity, making it ideal for separating the main compound from structurally similar impurities.[1][12] A reversed-phase method is proposed, as this compound is a moderately polar compound.
Caption: A typical workflow for HPLC analysis.
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution is recommended to ensure the separation of potential impurities with a wide range of polarities. A suitable gradient could be:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
Gradient: Start with 90% A, ramp to 10% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV spectrum of the compound, a wavelength of approximately 225 nm is likely to provide good sensitivity.[13]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the synthesized compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Analysis: Purity is typically calculated using the area percentage method from the resulting chromatogram. The area of the main peak is divided by the total area of all peaks.
Method Validation (as per ICH Q2(R1) Guidelines): [2][3][4][14][15]
-
Specificity: Inject known potential impurities (if available) and a blank to ensure no interference with the main peak.
-
Linearity: Analyze a series of solutions of known concentrations to demonstrate a linear relationship between concentration and peak area.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the compound.
-
Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days with different analysts).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Rationale: GC-MS is highly effective for identifying and quantifying volatile organic compounds that may be present as residual solvents from the synthesis or as volatile by-products.[5][6] The mass spectrometer provides definitive identification of the separated components.
Experimental Protocol:
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A low-to-mid polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
NMR Spectroscopy for Structural Confirmation
Rationale: ¹H and ¹³C NMR are powerful techniques for the unambiguous confirmation of the chemical structure of the synthesized compound and for identifying any structurally different impurities.[8]
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR: Acquire a standard proton spectrum. The chemical shifts, splitting patterns, and integration of the signals should be consistent with the expected structure of this compound.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. The number of signals and their chemical shifts should correspond to the number of unique carbon atoms in the molecule.
Supporting Analytical Techniques
-
FTIR Spectroscopy: Provides a characteristic "fingerprint" of the molecule, confirming the presence of key functional groups such as the ester carbonyl (C=O), N-H bond, and aromatic C-H and C=C bonds. The spectrum can be compared to a reference standard if available.[7][16]
-
Elemental Analysis: The experimentally determined percentages of carbon, hydrogen, and nitrogen should be within ±0.4% of the theoretical values calculated from the molecular formula (C₁₀H₉BrN₂O₂).[8]
-
Melting Point: A sharp melting point range (typically within 1-2 °C) is indicative of high purity for a crystalline solid.[9][10] A broad or depressed melting point suggests the presence of impurities.[11]
Conclusion
Validating the purity of synthesized this compound requires a comprehensive and multi-faceted analytical approach. While HPLC is the primary technique for quantitative purity assessment, it should be complemented by other methods such as GC-MS for volatile impurities, NMR for structural confirmation, and other supporting techniques to build a complete and reliable purity profile. The adoption of a robust, orthogonal analytical strategy, guided by the principles of method validation outlined in ICH guidelines, is essential for ensuring the quality and safety of this important pharmaceutical intermediate.
References
-
Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Study.com. (n.d.). What is meant by the statement that a pure crystalline organic substance has a sharp melting point?. Retrieved from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Melting Point. Retrieved from [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]
-
International Journal of Pharmaceutical Erudition. (2020, November 15). IMPURITY PROFILING OF PHARMACEUTICALS. Retrieved from [Link]
-
Štarha, P., Trávníček, Z., Popa, I., & Šilha, T. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o381. Retrieved from [Link]
-
JETIR Research Journal. (n.d.). A review on hplc method development and validation. Retrieved from [Link]
-
Applied Science and Biotechnology Journal for Advanced Research. (n.d.). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Retrieved from [Link]
-
Pharmacia. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]
-
Applied Science and Biotechnology Journal for Advanced Research. (2025, March 31). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Retrieved from [Link]
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. biomedres.us [biomedres.us]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 8. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. homework.study.com [homework.study.com]
- 10. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 11. mt.com [mt.com]
- 12. jetir.org [jetir.org]
- 13. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 14. database.ich.org [database.ich.org]
- 15. ema.europa.eu [ema.europa.eu]
- 16. abjar.vandanapublications.com [abjar.vandanapublications.com]
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Core and its Periphery
An In-Depth Guide to Interpreting NMR and Mass Spectrometry Data for 7-Azaindole Derivatives
From the desk of a Senior Application Scientist
The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, serving as a critical pharmacophore in numerous FDA-approved drugs and clinical candidates, particularly in the realm of kinase inhibitors.[1][2] Its structural resemblance to purine bases allows it to act as a versatile hinge-binding motif, making the precise characterization of its derivatives a non-negotiable aspect of drug discovery and development.[3]
This guide provides an in-depth, practical comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), the two most powerful techniques for the structural elucidation of novel 7-azaindole derivatives. We will move beyond a simple recitation of data, focusing instead on the causal relationships between molecular structure and spectral output. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to not only acquire high-quality data but also to interpret it with confidence, ensuring the absolute structural integrity of their compounds.
NMR spectroscopy is the gold standard for determining the precise connectivity and three-dimensional structure of organic molecules in solution. For 7-azaindole derivatives, it allows for the unambiguous assignment of every proton and carbon, providing definitive proof of substitution patterns.
The Unsubstituted 7-Azaindole: A Reference Fingerprint
Understanding the NMR spectrum of the parent 7-azaindole is the first step. The electron-withdrawing nature of the pyridine nitrogen (N7) significantly influences the electronic environment of the entire bicyclic system, creating a predictable and interpretable spectral pattern.
¹H NMR Spectroscopy: The proton spectrum provides information on the chemical environment and connectivity of hydrogen atoms.
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constant (J, Hz) |
| H1 (N-H) | > 10.0 (broad) | s (broad) | - |
| H6 | ~8.3 | dd | ~5.0, 1.5 (ortho, meta) |
| H4 | ~8.0 | dd | ~8.0, 1.5 (ortho, meta) |
| H2 | ~7.8 | d | ~6.0 |
| H5 | ~7.2 | dd | ~8.0, 5.0 (ortho, ortho) |
| H3 | ~6.5 | d | ~6.0 |
Causality Insight: The significant downfield shift of the N-H proton (>10 ppm) is due to its acidic nature and involvement in hydrogen bonding. H6 is the most downfield aromatic proton due to its proximity to the strongly electron-withdrawing N7. The coupling constants are critical for assignment; for example, the ~8.0 Hz coupling confirms the ortho relationship between H4 and H5, while the smaller ~5.0 Hz coupling confirms the ortho relationship between H5 and H6.[4][5]
¹³C NMR Spectroscopy: The carbon spectrum reveals the number of unique carbon environments.[6]
| Carbon Assignment | Typical Chemical Shift (δ, ppm) |
| C7a | ~149 |
| C6 | ~142 |
| C2 | ~130 |
| C4 | ~128 |
| C3a | ~126 |
| C5 | ~116 |
| C3 | ~101 |
Causality Insight: Carbons adjacent to nitrogen atoms (C7a, C6, C2) are significantly deshielded and appear at lower field. C3, being part of the electron-rich pyrrole ring and beta to the N1 nitrogen, is the most shielded aromatic carbon, appearing upfield around 101 ppm.[7][8]
Workflow for NMR Data Interpretation
The process of interpreting NMR data should be systematic, integrating multiple experiments to build a self-validating structural hypothesis.
Caption: General workflow for NMR-based structure elucidation.
The Impact of Substitution: A Comparative Analysis
Substituents dramatically alter the electronic landscape of the 7-azaindole core, and their effects on chemical shifts are predictable.
-
Electron-Withdrawing Groups (EWGs) like -NO₂ or -Acyl will deshield nearby protons and carbons, shifting their signals downfield (to higher ppm). For instance, a nitro group at the C3 position will cause a significant downfield shift for H2 and H4.[9]
-
Electron-Donating Groups (EDGs) like -OH or -NH₂ will shield nearby nuclei, shifting their signals upfield (to lower ppm). A hydroxyl group at C4 will cause an upfield shift for H3 and H5.[10]
By comparing the spectrum of a derivative to the parent compound, the position of substitution can often be deduced before running more complex 2D experiments.
Experimental Protocol: NMR Sample Preparation and Acquisition
Trustworthy data begins with meticulous preparation.
-
Sample Preparation: Weigh approximately 5-10 mg of the purified 7-azaindole derivative directly into a clean, dry NMR tube.
-
Solvent Selection: Add ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred as it readily dissolves most derivatives and its residual solvent peak does not typically overlap with aromatic signals. It also allows for clear observation of the N-H proton.
-
Dissolution: Gently vortex or sonicate the sample until fully dissolved. Ensure the solution is clear and free of particulates.
-
Acquisition:
-
Lock and shim the spectrometer for optimal magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} NMR spectrum. If sample concentration is low, a longer acquisition time will be necessary.
-
If the structure is novel or assignments are ambiguous, proceed to acquire 2D spectra: COSY, HSQC, and HMBC.[11]
-
Part 2: Mass Spectrometry - Confirming Mass and Uncovering Fragments
Mass spectrometry provides two critical pieces of information: the exact molecular weight of the compound and, through fragmentation analysis, clues about its substructures.
Comparison of Ionization Techniques
The choice of ionization method is the most critical experimental decision in MS, as it dictates the type of information you will obtain.
| Technique | Principle | Best For | Causality/Why Choose It? |
| Electrospray Ionization (ESI) | Soft ionization; creates ions from solution via a high-voltage spray. | Accurate mass determination (HRMS), LC-MS, analyzing polar compounds. | Choose ESI when you need to confirm the molecular formula. It typically generates the protonated molecule [M+H]⁺ with minimal fragmentation, making the molecular ion peak easy to identify.[12] |
| Electron Ionization (EI) | Hard ionization; bombards vaporized sample with high-energy electrons. | Generating reproducible fragmentation patterns for library matching, analyzing volatile, non-polar compounds. | Choose EI when you need to confirm a known structure or elucidate the structure of an unknown through its fragmentation fingerprint. The high energy leads to predictable bond cleavages.[13] |
High-Resolution Mass Spectrometry (HRMS)
For any novel compound, HRMS is essential. While nominal mass MS might identify a molecular ion at m/z 161, HRMS can measure it as 161.0715. This precision allows for the calculation of a unique elemental formula (e.g., C₉H₉N₂O⁺), providing definitive confirmation that your synthesized compound matches its theoretical composition.[14][15]
Fragmentation Patterns of 7-Azaindole Derivatives
Under hard ionization conditions like EI, the 7-azaindole ring system and its substituents will break apart in predictable ways.[16][17] The analysis of these fragment ions provides a secondary layer of structural validation.
-
Parent Ring Fragmentation: The most common fragmentation of the indole core involves the loss of HCN (27 Da) from the pyrrole ring.[13]
-
Substituent Fragmentation: Substituents often produce the most characteristic fragments.
-
Acyl Groups: A prominent loss of the acyl radical or a ketene molecule is common. For example, an N-acetyl derivative will show a characteristic loss of 42 Da (CH₂=C=O).[13]
-
Alkyl Chains: Fragmentation often occurs at the bond beta to the ring (benzylic cleavage), which is a favorable cleavage point.[17]
-
Caption: Common fragmentation pathways for 7-azaindole derivatives in EI-MS.
Experimental Protocol: LC-MS Analysis
A typical LC-MS workflow provides both purity information (from the LC) and mass confirmation (from the MS).
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Filter the solution through a 0.22 µm syringe filter to remove particulates.
-
LC Method:
-
Inject a small volume (1-5 µL) onto a C18 reverse-phase HPLC column.
-
Run a gradient elution, typically from high aqueous content (e.g., 95% water with 0.1% formic acid) to high organic content (e.g., 95% acetonitrile with 0.1% formic acid). The formic acid is crucial for promoting protonation in ESI+.
-
-
MS Method (ESI+):
-
Set the mass spectrometer to scan a relevant mass range (e.g., m/z 100-1000) in positive ion mode.
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) for the compound class if necessary.
-
For HRMS, ensure the instrument is properly calibrated to achieve mass accuracy < 5 ppm.
-
-
Data Analysis:
-
Examine the chromatogram to assess the purity of the sample.
-
Extract the mass spectrum for the main peak.
-
Identify the [M+H]⁺ ion and confirm that its measured m/z matches the theoretical value for the expected product.
-
Conclusion: An Integrated and Self-Validating Approach
Neither NMR nor MS alone provides a complete picture. The true power in structural elucidation comes from their integrated use. NMR provides the definitive map of atomic connectivity, while HRMS confirms the elemental formula. The fragmentation patterns observed in MS must be consistent with the structure determined by NMR. This orthogonal, self-validating approach is the bedrock of scientific integrity in drug discovery, ensuring that the biological data generated for a compound is unequivocally linked to the correct molecular structure.
References
-
Title: Photophysics and Biological Applications of 7-Azaindole and Its Analogs Source: ACS Publications URL: [Link]
-
Title: 1H NMR (400 MHz, CDCl3) δ 3 - Figshare Source: Figshare URL: [Link]
-
Title: Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion Source: ACS Publications URL: [Link]
-
Title: 1H-Pyrrolo(2,3-b)pyridine | C7H6N2 Source: PubChem URL: [Link]
-
Title: Synthetic approaches for the synthesis of 7-azaindole derivatives Source: RosDok URL: [Link]
-
Title: Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction Source: PubMed Central URL: [Link]
-
Title: H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation Source: YouTube URL: [Link]
-
Title: Study of Mass Spectra of Some Indole Derivatives Source: Scirp.org URL: [Link]
-
Title: How to Interpret NMR Spectroscopy Results: A Beginner's Guide Source: AZoOptics URL: [Link]
-
Title: Mass Spectrometry Fragmentation Patterns – HSC Chemistry Source: Science Ready URL: [Link]
-
Title: NMR Spectroscopy :: 13C NMR Chemical Shifts Source: Organic Chemistry Data URL: [Link]
-
Title: On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy Source: Arkivoc URL: [Link]
-
Title: 7.6: Interpreting 2-D NMR Spectra Source: Chemistry LibreTexts URL: [Link]
-
Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]
-
Title: Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids Source: ResearchGate URL: [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Azaindole (271-63-6) 1H NMR spectrum [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. azooptics.com [azooptics.com]
- 7. 7-Azaindole (271-63-6) 13C NMR spectrum [chemicalbook.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. 3-Nitro-7-azaindole(23709-47-9) 1H NMR spectrum [chemicalbook.com]
- 10. 4-HYDROXY-7-AZAINDOLE(74420-02-3) 1H NMR spectrum [chemicalbook.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 14. figshare.com [figshare.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. scienceready.com.au [scienceready.com.au]
- 17. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Derivatives
Introduction: The Significance of the 1H-pyrrolo[2,3-b]pyridine Scaffold
In the landscape of medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, stands out as a "privileged scaffold."[1] This core structure is an aza-analog of indole, a ubiquitous motif in biologically active natural products and synthetic drugs.[2] The strategic placement of a nitrogen atom in the six-membered ring fundamentally alters the molecule's electronic properties, hydrogen bonding capabilities, and metabolic stability, making 7-azaindole derivatives highly sought after in drug discovery.[1]
The versatility of this scaffold is evidenced by its presence in compounds targeting a wide array of biological processes. Notably, derivatives have shown potent activities as inhibitors of crucial cellular enzymes, particularly protein kinases, which are often dysregulated in diseases like cancer.[3][4][5] For instance, various 1H-pyrrolo[2,3-b]pyridine derivatives have been successfully developed as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR), Cell Division Cycle 7 (Cdc7) kinase, and Janus kinase 1 (JAK1), highlighting the scaffold's suitability for designing targeted therapies.[6][7][8][9][10]
This guide provides a comprehensive, field-proven framework for the initial biological activity screening of a novel series of compounds based on the Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate core. Our objective is to establish a robust, multi-faceted screening cascade to identify and characterize promising lead compounds, comparing their performance against established therapeutic agents and reference compounds. We will delve into the causality behind experimental choices, provide detailed protocols, and present a clear methodology for data interpretation.
A Multi-Pronged Screening Strategy: Rationale and Workflow
A successful preliminary screening campaign should be broad enough to uncover diverse biological activities yet focused enough to yield mechanistically relevant data. Given the well-documented anticancer potential of the 7-azaindole core, our primary focus will be on oncology-related targets.[11][12] However, to maximize the potential for discovering novel bioactivities, we will also incorporate assays for antimicrobial and antioxidant effects. This integrated approach ensures a comprehensive initial profiling of the novel chemical entities.
The proposed screening cascade is designed to triage compounds efficiently, moving from broad phenotypic effects to more specific molecular targets.
Experimental Protocols and Methodologies
Here, we detail the standardized protocols for the primary screening assays. Each protocol is designed to be a self-validating system, incorporating appropriate positive and negative controls to ensure data integrity and reproducibility.
In Vitro Cytotoxicity Screening: The MTT Assay
The initial evaluation of anticancer potential relies on cytotoxicity assays, which measure a compound's ability to inhibit cell growth or induce cell death.[13] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, cost-effective, and widely adopted colorimetric method for this purpose.[14] It quantifies the metabolic activity of living cells, which serves as an indicator of cell viability.[15][16]
Causality Behind Experimental Choices:
-
Cell Lines: We select a panel of human cancer cell lines from diverse origins, such as MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma), as 7-azaindoles have shown efficacy against these cancer types.[5] Crucially, we include a non-cancerous cell line, such as HEK293 (human embryonic kidney cells), to determine the selectivity index—a measure of a compound's toxicity toward cancer cells versus normal cells.[14]
-
Positive Control: Doxorubicin, a standard chemotherapeutic agent, is used as a positive control to validate assay performance and provide a benchmark for the potency of the novel derivatives.[15]
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel derivatives and the Doxorubicin control in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and medium only (blank).
-
Incubation: Incubate the plate for 48 hours under the same conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration (log scale) and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.[15]
In Vitro Kinase Inhibition Assay
Given that the 1H-pyrrolo[2,3-b]pyridine scaffold is a known "hinge-binding" motif for many protein kinases, assessing the direct inhibitory effect of the novel derivatives on a relevant kinase is a critical step for mechanistic elucidation.[6][7][10] Kinase assays are fundamental tools in drug discovery for identifying and characterizing enzyme inhibitors.[17][18][19] We will utilize a generic, adaptable, luminescence-based assay that quantifies ATP consumption during the kinase reaction.
Causality Behind Experimental Choices:
-
Target Kinase: Based on extensive literature, FGFR1 is a relevant and validated target for this scaffold.[6][7][10] Therefore, using recombinant human FGFR1 provides a specific molecular target to test for inhibition.
-
Assay Principle: Measuring the amount of ATP remaining after the kinase reaction provides a direct and sensitive readout of enzyme activity. Lower luminescence indicates higher kinase activity (more ATP consumed) and vice versa. This method is highly amenable to high-throughput screening.[20]
-
Positive Control: A known, potent FGFR1 inhibitor (e.g., Lenvatinib) will be used as a reference compound to validate the assay and benchmark the activity of the novel derivatives.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare kinase buffer, recombinant FGFR1 enzyme, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP solution.
-
Compound Plating: In a 384-well plate, add the novel compounds and the control inhibitor across a range of concentrations.
-
Enzyme/Substrate Addition: Add a mixture of the FGFR1 enzyme and substrate to each well.
-
Reaction Initiation: Start the kinase reaction by adding a defined concentration of ATP to all wells.
-
Incubation: Allow the reaction to proceed at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection: Terminate the reaction and measure the remaining ATP by adding a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
Data Acquisition: Measure the luminescent signal using a plate reader.
-
Data Analysis: Convert the raw luminescence data into percent inhibition relative to no-enzyme and no-compound controls. Calculate IC₅₀ values by fitting the data to a four-parameter dose-response curve.
Antimicrobial Activity Screening
The discovery of novel antimicrobial agents is a global health priority. Heterocyclic compounds are a rich source of potential antimicrobials.[21] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[22][23]
Causality Behind Experimental Choices:
-
Organisms: We select representative pathogens: Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium) to assess the spectrum of activity.
-
Positive Control: A broad-spectrum antibiotic such as Ciprofloxacin serves as a positive control to ensure the susceptibility of the test organisms and the validity of the assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 2-fold serial dilution of each test compound in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the bacterial inoculum to each well containing the test compound. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Antioxidant Activity Screening
Antioxidant assays measure a compound's ability to neutralize free radicals, a property that can be relevant to various therapeutic areas, including neurodegenerative diseases and inflammation. We will employ two common and complementary spectrophotometric assays: DPPH and ABTS.[24][25]
Causality Behind Experimental Choices:
-
Assay Complementarity: The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays operate via slightly different mechanisms and are sensitive to different types of antioxidant compounds (hydrophilic and lipophilic), providing a more comprehensive picture of radical-scavenging ability.[25][26]
-
Positive Control: Ascorbic acid (Vitamin C) or Trolox are universally recognized antioxidant standards used for comparison and validation.[27]
Step-by-Step Protocol (DPPH Assay Example):
-
Reagent Preparation: Prepare a stock solution of the test compounds and a fresh 0.1 mM solution of DPPH in methanol.
-
Reaction Setup: In a 96-well plate, add 50 µL of various concentrations of the test compound or standard to 150 µL of the DPPH solution.[27]
-
Incubation: Shake the plate and incubate in the dark at room temperature for 30 minutes.
-
Absorbance Reading: Measure the absorbance at 517 nm. The purple DPPH radical is decolorized in the presence of an antioxidant.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Data Presentation and Comparative Analysis
All quantitative data must be summarized in clear, structured tables to facilitate direct comparison between the novel derivatives and the established standards. This objective presentation is crucial for identifying promising candidates.
Table 1: Comparative In Vitro Cytotoxicity
| Compound | IC₅₀ on MCF-7 (µM) | IC₅₀ on A549 (µM) | IC₅₀ on HEK293 (µM) | Selectivity Index (SI)* |
|---|---|---|---|---|
| Derivative 1 | 15.5 | 21.3 | >100 | >6.4 |
| Derivative 2 | 2.1 | 4.5 | 50.2 | 23.9 |
| Derivative 3 | >100 | >100 | >100 | - |
| Doxorubicin | 0.8 | 1.2 | 5.6 | 7.0 |
*SI = IC₅₀ on HEK293 / IC₅₀ on MCF-7
Table 2: Comparative In Vitro Kinase Inhibition
| Compound | FGFR1 Inhibition IC₅₀ (nM) |
|---|---|
| Derivative 1 | 850 |
| Derivative 2 | 12 |
| Derivative 3 | >10,000 |
| Lenvatinib | 4 |
Table 3: Comparative Antimicrobial Activity
| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |
|---|---|---|
| Derivative 1 | >128 | >128 |
| Derivative 2 | 16 | 64 |
| Derivative 3 | >128 | >128 |
| Ciprofloxacin | 0.5 | 0.25 |
Table 4: Comparative Antioxidant Activity
| Compound | DPPH Scavenging IC₅₀ (µg/mL) | ABTS Scavenging IC₅₀ (µg/mL) |
|---|---|---|
| Derivative 1 | 25.4 | 18.9 |
| Derivative 2 | 88.1 | 95.3 |
| Derivative 3 | 22.6 | 17.5 |
| Ascorbic Acid | 5.2 | 3.8 |
From these tables, Derivative 2 emerges as a potential lead for anticancer drug development. It shows potent cytotoxicity against cancer cell lines (IC₅₀ = 2.1 µM), a high selectivity index (23.9), and strong inhibition of the target kinase FGFR1 (IC₅₀ = 12 nM), suggesting a clear mechanism of action. In contrast, Derivative 3 appears to have better potential as an antioxidant, while Derivative 1 shows moderate activity in both anticancer and antioxidant assays.
Building Initial Structure-Activity Relationships (SAR)
The data generated from this screening cascade is the foundation for understanding the Structure-Activity Relationship (SAR)—how a molecule's chemical structure correlates with its biological activity.[3] By comparing the structures of Derivatives 1, 2, and 3 with their corresponding activities, we can begin to deduce which chemical modifications enhance or diminish a particular effect. For instance, if Derivative 2 (the potent anticancer agent) has a specific substituent that is absent in the other derivatives, this provides a rational starting point for the next round of chemical synthesis and optimization. Positions 1, 3, and 5 on the 7-azaindole ring are known to be critical for modulating activity.[4][11]
Conclusion
This guide outlines a logical, robust, and scientifically-grounded strategy for the comprehensive biological screening of novel this compound derivatives. By integrating cytotoxicity, mechanistic (kinase), antimicrobial, and antioxidant assays, this workflow enables the efficient identification of lead compounds and provides foundational data for subsequent optimization. The emphasis on causality, standardized protocols, and comparative analysis ensures the generation of high-quality, interpretable data, accelerating the journey from chemical synthesis to potential therapeutic application. Promising candidates identified through this process, such as the hypothetical "Derivative 2," would be prioritized for more advanced preclinical studies, including mechanism of action elucidation, selectivity profiling against a broader kinase panel, and eventual in vivo efficacy testing.
References
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
- Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances.
- In vitro kinase assay. Protocols.io.
- Synthesis and Biological Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives: Correlation between Inhibitory Activity against the Fungus Causing Rice Blast and Ionization Potential.
- An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole deriv
- Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. Benchchem.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
- An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Deriv
- Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent.
- Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities. PMC - NIH.
- Top Enzymatic Assays for Drug Screening in 2025.
- Enzyme Activity Assays. Amsbio.
- Full article: An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. Taylor & Francis Online.
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central.
- Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs.
- In vitro NLK Kinase Assay. PMC - NIH.
- Enzyme Activity Assays. Sigma-Aldrich.
- The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs.
- Role of Cytotoxicity Experiments in Pharmaceutical Development. SciSpace.
- Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH.
- Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity rel
- In vitro assay for cyclin-dependent kinase activity in yeast. CORE.
- Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI.
- The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limit
- In vitro kinase assay. Bio-protocol.
- Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. American Chemical Society.
- C13H11Cl3N4OS in vitro kinase assay protocol. Benchchem.
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI.
- Cytotoxicity Assays | Life Science Applic
- Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences.
- Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed.
- Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PMC - NIH.
- Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. MDPI.
- NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia.
- ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction P
- Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for tre
- Antioxidant activity measured by DPPH, ABTS, FRAP, β-carotene bleaching... | Download Table.
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF. Scribd.
- Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. PubMed.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC - PubMed Central.
Sources
- 1. ajol.info [ajol.info]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. archives.ijper.org [archives.ijper.org]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. opentrons.com [opentrons.com]
- 14. ijprajournal.com [ijprajournal.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. scispace.com [scispace.com]
- 17. amsbio.com [amsbio.com]
- 18. bellbrooklabs.com [bellbrooklabs.com]
- 19. bellbrooklabs.com [bellbrooklabs.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. mdpi.com [mdpi.com]
- 27. e3s-conferences.org [e3s-conferences.org]
7-Azaindole as a Purine Bioisostere: A Strategic Guide to Kinase Inhibitor Design
An Objective Comparison for Drug Development Professionals
In the intricate field of kinase inhibitor design, the choice of a core scaffold is a critical decision that profoundly influences a drug candidate's potency, selectivity, and pharmacokinetic profile. While the native purine ring of ATP has historically served as a primary template, its limitations have spurred the search for superior bioisosteres. Among these, the 7-azaindole scaffold has emerged as a privileged and highly effective purine mimic, forming the backbone of numerous successful kinase inhibitors, including the FDA-approved BRAF inhibitor, Vemurafenib.[1]
This guide provides a deep, comparative analysis of the 7-azaindole scaffold, explaining the causality behind its advantages over the traditional purine core and other bioisosteres. We will delve into its unique structural and electronic properties, present comparative experimental data, and provide detailed, validated protocols for its synthesis and biological evaluation.
The Rationale: Why Replace the Purine Core?
Protein kinases utilize ATP as a substrate, making the adenine purine ring an obvious starting point for competitive inhibitor design. However, this mimicry is a double-edged sword.
-
Selectivity Challenges: The ATP-binding site is highly conserved across the human kinome, which comprises over 500 members. Inhibitors based on a simple purine scaffold often struggle to achieve high selectivity, leading to off-target effects and potential toxicity.
-
Physicochemical and ADME Liabilities: The purine core can present challenges in achieving desirable drug-like properties, including aqueous solubility and metabolic stability, which are crucial for oral bioavailability.[2]
The goal of bioisosteric replacement is to retain the key target interactions of the original scaffold while improving its overall properties. Azaindoles are considered excellent bioisosteres of purine systems because they differ only by the substitution of a CH group with a nitrogen atom, which can modulate properties like pKa, lipophilicity, and target binding.[2]
The 7-Azaindole Advantage: A Superior Hinge-Binder
The 7-azaindole scaffold's success is primarily attributed to its exceptional ability to interact with the "hinge" region of the kinase catalytic domain, a flexible segment that connects the N- and C-lobes of the enzyme.[3] This interaction is fundamental to anchoring ATP-competitive inhibitors.
-
Enhanced Hinge Interaction: 7-Azaindole is an excellent hinge-binding motif because it can form two crucial hydrogen bonds with the kinase hinge backbone, mimicking the interaction of the adenine ring of ATP.[1][4] The N7 atom of the pyridine ring acts as a hydrogen bond acceptor, while the N1-H of the pyrrole ring serves as a hydrogen bond donor. This bidentate interaction provides a stable anchor for the inhibitor.[5]
-
Favorable Physicochemical Properties: The strategic placement of the nitrogen atom at the 7-position alters the molecule's electronic properties. This can increase aqueous solubility and modulate lipophilicity, contributing to a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile compared to indole or purine analogs.[5][6]
-
Versatile Substitution Vectors: The 7-azaindole core provides multiple positions for chemical modification, allowing medicinal chemists to build out from the core and engage with other regions of the ATP-binding site to enhance potency and selectivity.[7]
Figure 1. Bioisosteric mimicry of the 7-azaindole core. The N7 (acceptor) and N1-H (donor) of 7-azaindole replicate the key hydrogen bonding interactions of adenine's N7 and N9-H with the kinase hinge region.
Comparative Performance Data
The tangible benefits of the 7-azaindole scaffold are evident when comparing the potency of inhibitors built upon it versus other cores. The following table summarizes IC₅₀ values for representative compounds, demonstrating the high potency achievable with 7-azaindole derivatives against various kinase targets.
| Scaffold | Compound/Inhibitor | Target Kinase | IC₅₀ (nM) | Key Feature |
| 7-Azaindole | Vemurafenib (PLX4032) | BRAFV600E | 31 | Approved drug, high potency and selectivity.[8] |
| 7-Azaindole | Pexidartinib | CSF1R | 13 | Approved drug, potent inhibition.[8] |
| 7-Azaindole | Compound 8l | Haspin | 14 | Potent and selective inhibitor.[9] |
| 7-Azaindole | Compound B13 | PI3Kγ | 0.5 | Exceptionally potent sub-nanomolar inhibitor.[10] |
| 6-Azaindole | Derivative 178c | VEGFR2 | 48 | Demonstrates activity, often less potent than 7-azaindole.[11] |
| Purine | Olomoucine | CDK1/Cyclin B | 7000 | Early generation, low potency and selectivity. |
Table 1. Comparative inhibitory potency (IC₅₀) of 7-azaindole-based inhibitors against various kinases, contrasted with an early-generation purine-based inhibitor. Lower IC₅₀ values indicate higher potency.
Experimental Guide: Synthesis and Evaluation
The successful application of the 7-azaindole scaffold requires robust synthetic and screening methodologies. The following protocols provide a validated framework for these critical steps.
Figure 2. A workflow for the discovery of 7-azaindole-based kinase inhibitors, from initial design to lead optimization.
Protocol 1: Synthesis of a C3-Aryl-7-Azaindole Derivative
This protocol describes a common synthetic route using a palladium-catalyzed Suzuki coupling reaction, a versatile method for creating C-C bonds. The choice of a Suzuki reaction is driven by its high tolerance for various functional groups, allowing for the efficient generation of diverse compound libraries.
Materials:
-
3-Iodo-1H-pyrrolo[2,3-b]pyridine (3-Iodo-7-azaindole)
-
Arylboronic acid of choice
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃, K₂CO₃)
-
Solvent (e.g., Dioxane/Water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Methodology:
-
Reaction Setup: To a flame-dried reaction flask under an inert atmosphere, add 3-iodo-7-azaindole (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 3:1 Dioxane:Water).
-
Catalyst Addition: Add the palladium catalyst (0.05 eq) to the mixture.
-
Heating: Heat the reaction mixture to a temperature of 80-100 °C and monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the desired 3-aryl-7-azaindole derivative.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a robust method to determine the IC₅₀ value of a synthesized inhibitor. A luminescence-based assay that measures ADP production is chosen for its high sensitivity, broad applicability to different kinases, and amenability to high-throughput screening.[12]
Materials:
-
Kinase of interest (recombinant)
-
Kinase-specific substrate peptide
-
ATP solution
-
Synthesized 7-azaindole inhibitor (test compound)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 384-well assay plates
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for the dose-response curve.
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control) to appropriate wells.
-
Add 2 µL of a 2X kinase/substrate mixture prepared in Kinase Assay Buffer.
-
Pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 2 µL of a 2X ATP solution. The final reaction volume is 5 µL.
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Plot the percent inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[13]
-
Conclusion and Future Outlook
The 7-azaindole scaffold has firmly established itself as a privileged structure and a powerful tool in modern medicinal chemistry for the development of kinase inhibitors.[3] Its ability to function as a superior bioisostere for the purine core allows it to effectively anchor inhibitors in the ATP-binding site while simultaneously offering avenues to overcome the selectivity and pharmacokinetic challenges associated with earlier scaffolds.[2][6] The extensive clinical and commercial success of 7-azaindole-containing drugs validates its strategic importance. As kinase drug discovery continues to evolve, the versatility and favorable properties of the 7-azaindole framework ensure it will remain a cornerstone of inhibitor design for years to come.
References
-
Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. Available at: [Link]
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29–36. Available at: [Link]
-
Assay Development for Protein Kinase Enzymes. Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate. Available at: [Link]
-
Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. ResearchGate. Available at: [Link]
-
Merour, J. Y., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935–19979. Available at: [Link]
-
Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]
-
In vitro kinase assay. protocols.io. Available at: [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. Semantic Scholar. Available at: [Link]
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Semantic Scholar. Available at: [Link]
-
Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules. Available at: [Link]
-
The azaindole framework in the design of kinase inhibitors. PubMed. Available at: [Link]
-
Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters. Available at: [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. ResearchGate. Available at: [Link]
-
Azaindole Therapeutic Agents. Current Topics in Medicinal Chemistry. Available at: [Link]
-
7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. Available at: [Link]
-
Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 5. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reactionbiology.com [reactionbiology.com]
A Tale of Two Isomers: A Comparative Evaluation of 6-Azaindole and 7-Azaindole Scaffolds in Drug Discovery
In the intricate world of medicinal chemistry, the strategic selection of a core scaffold can dictate the success or failure of a drug discovery campaign. Among the pantheon of privileged structures, azaindoles, bioisosteres of the ubiquitous indole ring, have carved a significant niche. The introduction of a nitrogen atom into the indole's benzene ring offers a powerful tool to modulate physicochemical properties, fine-tune biological activity, and circumvent metabolic liabilities. This guide provides an in-depth comparative evaluation of two prominent positional isomers: 6-azaindole and 7-azaindole. We will delve into their distinct characteristics, supported by experimental data and established protocols, to empower researchers in making informed decisions for their drug design endeavors.
The Subtle Distinction with Profound Consequences: An Overview
The seemingly minor shift of a single nitrogen atom between the 6- and 7-positions of the indole core imparts surprisingly divergent properties upon the resulting scaffolds. This difference in electron distribution influences hydrogen bonding capabilities, pKa, lipophilicity, and ultimately, how the molecule interacts with its biological target. While both isomers have been successfully incorporated into drug candidates, their optimal applications are often mutually exclusive, underscoring the importance of a nuanced understanding of their individual profiles.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental aspect of scaffold selection lies in the analysis of its physicochemical properties, which govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The strategic placement of the nitrogen atom in 6- and 7-azaindole directly impacts these key parameters.
| Property | 6-Azaindole | 7-Azaindole | Indole (for reference) | Causality and Field-Proven Insights |
| pKa | 5.61[1] | 4.6[2] | ~17 (pyrrolic NH) | The position of the nitrogen atom influences the basicity of the pyridine ring. The 7-azaindole is less basic due to the proximity of the electron-withdrawing pyrrole nitrogen, which is a crucial consideration for avoiding off-target effects and modulating solubility at physiological pH. |
| Aqueous Solubility | Generally improved over indole[3] | Generally improved over indole[3][4] | Low | The nitrogen atom introduces a hydrogen bond acceptor, increasing polarity and disrupting the crystal lattice energy, which typically leads to enhanced aqueous solubility for both isomers compared to the parent indole scaffold.[3] |
| LogP | Lower than indole | Lower than indole | ~2.1 | The increased polarity resulting from the nitrogen atom generally leads to a lower octanol-water partition coefficient (LogP), a desirable trait for improving the ADME profile of a drug candidate. |
The Bioisosteric Conundrum: When to Choose Which?
The concept of bioisosterism, the substitution of one chemical group with another to create a new compound with similar biological activity, is a cornerstone of medicinal chemistry.[5] However, the choice between 6- and 7-azaindole as a bioisostere for indole is highly target-dependent.
Case Study 1: Kinase Inhibitors - The Reign of 7-Azaindole
In the realm of kinase inhibition, the 7-azaindole scaffold has emerged as a dominant player.[6] Its geometry is perfectly suited to act as a "hinge-binder," forming two crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine core of ATP.[7] This bidentate interaction provides a strong anchor for the inhibitor, leading to high potency. The FDA-approved drug Vemurafenib , a potent B-RAF inhibitor, famously incorporates a 7-azaindole core.[7]
Conversely, while 6-azaindole has been explored in kinase inhibitors, it often leads to a significant loss of potency compared to its 7-aza counterpart. For instance, in the development of DYRK1A inhibitors, derivatives containing the 7-azaindole scaffold were found to be considerably more active than those with a 6-azaindole core.[8]
Protocol 2: Determination of LogP by Shake-Flask Method
Objective: To measure the octanol-water partition coefficient (LogP) as an indicator of lipophilicity.
Methodology:
-
Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol.
-
Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase.
-
Partitioning: Add a known volume of the stock solution to a known volume of the n-octanol phase in a sealed container.
-
Equilibration: Shake the container for a set period (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Calculation: Calculate LogP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Protocol 3: Kinetic Solubility Assay
Objective: To assess the kinetic solubility of the compounds, which is relevant for early-stage drug discovery.
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the test compound in DMSO.
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO.
-
Aqueous Addition: Add a small aliquot of each DMSO solution to an aqueous buffer (e.g., PBS pH 7.4) in a microplate.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours).
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or by visual inspection to identify the concentration at which precipitation occurs. This concentration is the kinetic solubility.
Protocol 4: Microsomal Stability Assay
Objective: To evaluate the metabolic stability of the compounds in the presence of liver microsomes.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing liver microsomes (e.g., human or rat), a phosphate buffer (pH 7.4), and the test compound.
-
Initiation: Initiate the metabolic reaction by adding a cofactor solution (e.g., NADPH).
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated from the slope of the linear regression.
Conclusion: A Strategic Choice for Rational Drug Design
The comparative evaluation of 6-azaindole and 7-azaindole scaffolds reveals a fascinating tale of isomeric differentiation. While both can serve as valuable bioisosteres for indole, offering improvements in physicochemical properties such as aqueous solubility, their utility is highly context-dependent. The 7-azaindole isomer has proven to be a powerhouse in the development of kinase inhibitors due to its ideal geometry for hinge binding. In contrast, the 6-azaindole scaffold may offer advantages in other target classes where the electronic and steric properties of the 7-isomer are detrimental to binding.
As senior application scientists, we advocate for a data-driven approach to scaffold selection. The choice between 6- and 7-azaindole should not be based on precedent alone but on a thorough evaluation of the specific requirements of the drug discovery program. By employing the experimental protocols outlined in this guide, researchers can generate the necessary data to make an informed and strategic decision, ultimately increasing the probability of success in their quest for novel therapeutics.
References
-
Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC. [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors - MDPI. [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors - PMC. [Link]
-
Azaindole Therapeutic Agents - PMC. [Link]
-
Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PubMed Central. [Link]
-
The Essential Role of 7-Azaindole in Modern Pharmaceutical Synthesis. [Link]
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed. [Link]
-
Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies - MDPI. [Link]
-
Two-Dimensional Self-Assembly Driven by Intermolecular Hydrogen Bonding in Benzodi-7-azaindole Molecules on Au(111) - PubMed Central. [Link]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central. [Link]
-
Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines - PMC - NIH. [Link]
-
Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines - PMC. [Link]
-
Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. [Link]
-
heterocyclic chemistry - Wipf Group. [Link]
-
Development of Methods for the Determination of pKa Values - PMC - NIH. [Link]
-
Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. [Link]
-
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3 - The Royal Society of Chemistry. [Link]
Sources
- 1. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. archives.ijper.org [archives.ijper.org]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Motif for Targeted Drug Discovery
A Comparative Guide to Structure-Activity Relationships for Researchers, Scientists, and Drug Development Professionals.
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, particularly the presence of two nitrogen atoms that can act as hydrogen bond donors and acceptors, make it an ideal starting point for the design of potent and selective inhibitors of a wide range of biological targets.[1] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 1H-pyrrolo[2,3-b]pyridine derivatives against two distinct and therapeutically relevant enzyme families: Fibroblast Growth Factor Receptors (FGFRs) and Phosphodiesterase 4B (PDE4B). By examining the subtle yet critical interplay between structural modifications and biological activity, this guide aims to equip researchers with the insights necessary to rationally design the next generation of targeted therapeutics.
Understanding the 1H-Pyrrolo[2,3-b]pyridine Core
The 1H-pyrrolo[2,3-b]pyridine core is a bicyclic aromatic heterocycle that is isosteric to indole. The nitrogen atom in the pyridine ring (N7) allows it to form crucial hydrogen bonds with the hinge region of many kinases, a key interaction for potent inhibition.[1] This scaffold's versatility allows for chemical modifications at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Comparative SAR Analysis: FGFR vs. PDE4B
This guide will now delve into a comparative analysis of the SAR of 1H-pyrrolo[2,3-b]pyridine compounds targeting two distinct enzyme classes: FGFR, a family of receptor tyrosine kinases, and PDE4B, a phosphodiesterase.
I. Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Abnormal activation of the FGFR signaling pathway is a key driver in various cancers, making FGFRs attractive targets for cancer therapy.[2][3] A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[2][3]
The SAR of 1H-pyrrolo[2,3-b]pyridine-based FGFR inhibitors highlights the importance of specific substitutions around the core scaffold to achieve high potency and selectivity.
-
Substitution at the 5-position: Introducing a group capable of acting as a hydrogen bond acceptor at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring can significantly enhance potency by forming a hydrogen bond with the backbone amide of Gly485 in the FGFR1 active site.[3] For instance, the introduction of a trifluoromethyl group at this position led to a nearly 20-fold increase in activity compared to the unsubstituted analog.[4]
-
Modifications at the 3-position: The 3-position is often functionalized with a substituted phenyl ring. The nature and position of substituents on this phenyl ring are critical for activity.
The following table summarizes the in vitro inhibitory activity of selected 1H-pyrrolo[2,3-b]pyridine derivatives against FGFR1, 2, 3, and 4.
| Compound | R1 (5-position) | R2 (3-position) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| 1 | H | 3-methoxyphenyl | 1900 | - | - | - |
| 4a | CF3 | 3-methoxyphenyl | 100 | - | - | - |
| 4h | CF3 | 3-ethoxy-4-methoxyphenyl | 7 | 9 | 25 | 712 |
Data extracted from Su, X., et al. (2021).[3]
The data clearly demonstrates that the addition of a trifluoromethyl group at the 5-position (compound 4a vs. 1 ) dramatically improves FGFR1 inhibitory activity.[4] Further optimization of the substituent at the 3-position of the phenyl ring (compound 4h ) led to a pan-FGFR inhibitor with low nanomolar potency against FGFR1, 2, and 3.[2][3]
Molecular docking studies have provided valuable insights into the binding mode of these inhibitors. The 1H-pyrrolo[2,3-b]pyridine core acts as a hinge-binder, with the N7 atom forming a hydrogen bond with the backbone NH of Ala564 in the hinge region of FGFR1.[5] The substituent at the 5-position can form a hydrogen bond with Gly485, and the substituted phenyl ring at the 3-position occupies the hydrophobic pocket, with specific substituents forming hydrogen bonds with key residues like Asp641.[3][4]
Caption: Proposed binding mode of a 1H-pyrrolo[2,3-b]pyridine inhibitor in the FGFR1 active site.
II. Phosphodiesterase 4B (PDE4B) Inhibitors
PDE4 is a family of enzymes that regulate intracellular levels of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4, particularly the PDE4B isoform, is a promising therapeutic strategy for inflammatory diseases.[6] A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as potent and selective PDE4B inhibitors.[6]
The SAR for this series of compounds is primarily driven by modifications at the 2-position of the 1H-pyrrolo[2,3-b]pyridine core, specifically the amide functionality.
-
Amide Substitutions: The nature of the substituent on the amide nitrogen plays a crucial role in both potency and selectivity over the PDE4D isoform.
-
Aryl Substituents at the 1-position: A 3,4-dichlorophenyl group at the 1-position of the pyrrolo[2,3-b]pyridine ring was found to be optimal for potent PDE4B inhibition in the initial series.[6]
The following table summarizes the in vitro inhibitory activity and selectivity of selected 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives against PDE4B and PDE4D.
| Compound | R (Amide) | PDE4B IC50 (μM) | PDE4D IC50 (μM) | Selectivity (PDE4D/PDE4B) |
| 11a | Cyclopropyl | 0.23 | 0.81 | 3.5 |
| 11h | 3,3-difluoroazetidin-1-yl | 0.14 | 0.84 | 6.0 |
| 11k | Pyrrolidin-1-yl | 0.44 | 1.1 | 2.5 |
| 11o | Morpholino | 1.1 | 2.5 | 2.3 |
Data extracted from Penthala, N. R., et al. (2020).[6]
The data indicates that compound 11h , bearing a 3,3-difluoroazetidine moiety, is the most potent and selective PDE4B inhibitor in this series.[6] The trend of decreasing activity with increasing ring size of the cyclic amine is also evident.[6]
Molecular modeling studies suggest that the 1H-pyrrolo[2,3-b]pyridine core of these inhibitors engages in π-π stacking interactions with Phe618 in the active site of PDE4B.[6] The amide portion extends into a sub-pocket where the nature of the substituent influences binding affinity and selectivity.
Caption: Proposed binding mode of a 1H-pyrrolo[2,3-b]pyridine-2-carboxamide in the PDE4B active site.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, this section provides detailed, step-by-step methodologies for the synthesis of the 1H-pyrrolo[2,3-b]pyridine core and a general protocol for a kinase inhibition assay.
Synthesis of the 1H-Pyrrolo[2,3-b]pyridine Core
A common route to the 1H-pyrrolo[2,3-b]pyridine scaffold involves the reaction of a substituted 2-aminopyridine with an α-haloketone. The following is a general procedure:
Step 1: Synthesis of 2-Amino-3-iodopyridine
-
To a solution of 2-aminopyridine in a suitable solvent (e.g., acetic acid), add N-iodosuccinimide (NIS) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for the specified time, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford 2-amino-3-iodopyridine.
Step 2: Sonogashira Coupling
-
To a solution of 2-amino-3-iodopyridine and a terminal alkyne in a suitable solvent (e.g., a mixture of triethylamine and DMF), add a palladium catalyst (e.g., Pd(PPh3)2Cl2) and a copper(I) co-catalyst (e.g., CuI).
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen) at an elevated temperature until the starting material is consumed (monitored by TLC).
-
After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 3: Cyclization to form the 1H-Pyrrolo[2,3-b]pyridine Core
-
The product from the Sonogashira coupling is then subjected to a cyclization reaction. This can be achieved by heating in a high-boiling point solvent such as N,N-dimethylaniline or by using a base such as potassium tert-butoxide in a suitable solvent.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and partition between water and an organic solvent.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 1H-pyrrolo[2,3-b]pyridine derivative.
Caption: General synthetic workflow for the 1H-pyrrolo[2,3-b]pyridine core.
General Kinase Inhibition Assay Protocol (Luminescence-based)
This protocol describes a general method for determining the in vitro potency of compounds against a target kinase using a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).
Materials:
-
Kinase of interest
-
Substrate (peptide or protein)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds dissolved in DMSO
-
Luminescence-based kinase assay reagent (e.g., Kinase-Glo® Max)
-
384-well white, opaque plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations.
-
Reaction Setup:
-
Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase enzyme solution (prepared in kinase assay buffer) to each well.
-
Incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of the substrate/ATP mixture (prepared in kinase assay buffer) to each well to initiate the kinase reaction.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes). The optimal time should be determined in the linear range of the reaction.
-
-
Signal Detection:
-
Add 10 µL of the luminescence-based kinase assay reagent to each well.
-
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to the amount of kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for a general luminescence-based kinase inhibition assay.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a remarkably versatile and fruitful starting point for the development of potent and selective inhibitors against diverse biological targets. The comparative analysis of SAR for FGFR and PDE4B inhibitors underscores the critical importance of understanding the specific interactions within the target's active site to guide rational drug design. For FGFR inhibitors, modifications at the 3- and 5-positions of the core are key to achieving high potency, while for the presented PDE4B inhibitors, the focus shifts to the 2-position carboxamide. The detailed experimental protocols provided herein offer a practical foundation for researchers to synthesize and evaluate their own novel 1H-pyrrolo[2,3-b]pyridine derivatives. As our understanding of the structural biology of therapeutic targets continues to grow, the strategic application of SAR principles to privileged scaffolds like 1H-pyrrolo[2,3-b]pyridine will undoubtedly continue to yield promising new drug candidates.
References
-
Penthala, N. R., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 11(10), 1848–1854. [Link]
-
Su, X., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651-20661. [Link]
-
Su, X., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances, 11(34), 20651-20661. [Link]
-
Tian, H., et al. (2016). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. Bioorganic & Medicinal Chemistry, 24(7), 1565-1575. [Link]
-
Da Settimo, F., et al. (2014). Novel 1H-Pyrrolo[2,3-b]pyridine Derivative Nortopsentin Analogues: Synthesis and Antitumor Activity in Peritoneal Mesothelioma Experimental Models. Journal of Medicinal Chemistry, 57(8), 3417-3428. [Link]
-
Wang, X., et al. (2016). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 7(11), 1036-1041. [Link]
-
El-Mernissi, Y., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Journal of the Indian Chemical Society, 100(1), 100801. [Link]
-
Huang, L., et al. (2023). Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. Bioorganic & Medicinal Chemistry, 95, 117503. [Link]
-
Wan, Y., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry, 258, 115621. [Link]
-
Lee, H., et al. (2021). 1H-Pyrrolo[2,3-b]pyridine Analogs as PLK4 Inhibitors. Bulletin of the Korean Chemical Society, 42(11), 1371-1376. [Link]
-
Yang, J., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12356-12375. [Link]
-
Su, X., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651-20661. [Link]
-
Guo, T., et al. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]
-
Zhao, L., et al. (2020). Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. Bioorganic Chemistry, 94, 103474. [Link]
-
Guo, T., et al. (2025). Discovery of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. promega.com [promega.com]
- 3. promega.com [promega.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Inhibitory Potency of 7-Azaindole-Based Compounds Against Protein Kinases
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the inhibitory potency of 7-azaindole-based compounds against protein kinases. We will delve into the rationale behind experimental design, provide detailed, self-validating protocols for both biochemical and cell-based assays, and present a comparative analysis of representative compounds from the literature.
Introduction: The Power of the 7-Azaindole Scaffold
Protein kinases are a cornerstone of cellular signaling, regulating a vast array of processes from proliferation and metabolism to apoptosis.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery.[2][3] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms, and within this field, the 7-azaindole scaffold has emerged as a "privileged structure."[4][5]
So, what makes this heterocyclic framework so effective? The 7-azaindole core is an excellent bioisostere of the purine system in adenosine triphosphate (ATP), the natural substrate for kinases.[6] Its defining feature is the ability to form two crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding site, effectively mimicking the interaction of adenine.[4][5][7] This potent and specific interaction provides a robust anchor for designing highly effective ATP-competitive inhibitors.[4][8] The FDA-approved B-RAF inhibitor, Vemurafenib, which was developed from a 7-azaindole fragment, stands as a testament to the scaffold's immense therapeutic potential.[4][5]
This guide will equip you with the methodologies to characterize and compare novel 7-azaindole derivatives, moving from initial biochemical potency to cellular efficacy.
Part 1: Foundational Assessment - Biochemical Inhibition Assays
The first step in characterizing a novel inhibitor is to determine its direct effect on the purified kinase enzyme. This is typically quantified as the half-maximal inhibitory concentration (IC50), the concentration of inhibitor required to reduce enzyme activity by 50%. We will explore two robust, high-throughput methods.
Luminescence-Based ATP Depletion Assay (e.g., Kinase-Glo®)
Principle of Causality: This assay format is universal for any kinase that consumes ATP.[9] Its logic is straightforward: active kinases consume ATP to phosphorylate their substrates. By measuring the amount of ATP remaining after the kinase reaction, we can infer the kinase's activity. A potent inhibitor will prevent ATP consumption, resulting in a high luminescence signal. The assay utilizes the luciferase enzyme, which produces light in an ATP-dependent reaction.[9]
Experimental Protocol: Kinase-Glo® Assay
-
Reaction Setup: In a 384-well plate, prepare the kinase reaction mixture. This includes the purified kinase, its specific peptide substrate, and the necessary cofactors in a kinase assay buffer.
-
Compound Addition: Add the 7-azaindole-based compounds at various concentrations (typically a 10-point serial dilution) to the reaction wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiation & Incubation: Initiate the reaction by adding ATP. The final concentration of ATP should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors. Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Detection: Add an equal volume of Kinase-Glo® reagent to each well. This reagent contains luciferase and its substrate, luciferin, and simultaneously stops the kinase reaction.[10]
-
Signal Readout: Incubate for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
Principle of Causality: HTRF is a highly sensitive fluorescence-based method that directly measures product formation.[9][11] The assay uses a biotinylated substrate and a phospho-specific antibody labeled with a fluorescent acceptor (e.g., d2). A streptavidin-conjugate labeled with a fluorescent donor (e.g., Europium cryptate) binds the biotinylated substrate. When the kinase phosphorylates the substrate, the phospho-specific antibody binds, bringing the donor and acceptor into close proximity. Excitation of the donor leads to Förster Resonance Energy Transfer (FRET) to the acceptor, generating a specific fluorescent signal. An inhibitor prevents this phosphorylation, leading to a loss of the HTRF signal.
Experimental Protocol: HTRF Kinase Assay
-
Kinase Reaction: In a 384-well plate, combine the kinase, a biotinylated peptide substrate, and the test compound.
-
Initiation & Incubation: Start the reaction by adding ATP. Incubate for the optimized reaction time (e.g., 30-60 minutes) at room temperature.
-
Reaction Termination & Detection: Stop the reaction by adding a detection mixture containing EDTA (to chelate Mg2+ and stop kinase activity), Europium cryptate-labeled streptavidin, and d2-labeled anti-phospho-substrate antibody.
-
Signal Stabilization: Incubate the plate for 60 minutes at room temperature to allow for the binding of detection reagents.
-
Signal Readout: Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the HTRF ratio (Acceptor signal / Donor signal) and plot it against the log of the inhibitor concentration to determine the IC50.
Caption: Workflow of a Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay.
Part 2: Cellular Context - Validating Inhibition in a Physiological System
While biochemical assays are crucial for determining direct enzymatic inhibition, they do not capture the complexities of a cellular environment, such as membrane permeability, off-target effects, or engagement with the target protein in its native state.[12][13] Therefore, cell-based assays are a mandatory next step to validate a compound's potential.
Cellular Phosphorylation Assay (Western Blot or ELISA-based)
Principle of Causality: Potent inhibition of a specific kinase within a cell should lead to a measurable decrease in the phosphorylation of its known downstream substrates.[14] This assay directly quantifies the on-target effect of the inhibitor in a physiological context. By lysing the cells after compound treatment and using phospho-specific antibodies, we can measure the level of substrate phosphorylation as a readout of kinase activity.[3]
Experimental Protocol: ELISA-based Cellular Phosphorylation Assay
-
Cell Culture & Seeding: Culture a relevant cell line (e.g., one known to have an active signaling pathway for the kinase of interest) and seed into a 96-well plate. Allow cells to adhere overnight.
-
Serum Starvation (Optional): To reduce basal signaling, you may serum-starve the cells for 4-24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the 7-azaindole compound for a predetermined time (e.g., 1-2 hours).
-
Pathway Stimulation: If the pathway is not constitutively active, stimulate the cells with an appropriate growth factor or activator (e.g., EGF for EGFR, TNF-α for p38 MAP Kinase) for a short period (e.g., 10-30 minutes).
-
Cell Lysis: Aspirate the media and add a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
ELISA Procedure:
-
Transfer the cell lysates to an ELISA plate pre-coated with a capture antibody for the total substrate protein.
-
Incubate to allow the substrate to bind.
-
Wash the plate to remove unbound proteins.
-
Add a detection antibody that specifically recognizes the phosphorylated form of the substrate.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add the enzyme's substrate (e.g., TMB) and measure the resulting colorimetric or chemiluminescent signal.
-
-
Data Analysis: Normalize the phospho-protein signal to the total protein signal (or cell number) and plot against the log of the inhibitor concentration to determine the cellular IC50.
Caption: Inhibition of the p38 MAP Kinase signaling pathway by a 7-azaindole compound.
Cell Proliferation Assay
Principle of Causality: For kinases that are oncogenic drivers, their inhibition should lead to a cytostatic or cytotoxic effect.[14] In cell lines where proliferation is dependent on the activity of a specific kinase (e.g., BaF3 cells engineered to express an oncogenic kinase), an inhibitor's potency can be measured by its ability to reduce cell viability.[14]
Experimental Protocol: BaF3 Cell Proliferation Assay
-
Cell Seeding: Seed BaF3 cells, engineered to express the target kinase, into a 96-well plate in media lacking the survival factor IL-3. Their survival and proliferation are now dependent on the expressed kinase.
-
Compound Addition: Add serial dilutions of the 7-azaindole compounds to the wells.
-
Incubation: Incubate the cells for 72 hours to allow for effects on proliferation to manifest.
-
Viability Readout: Add a viability reagent such as CellTiter-Glo® (which measures ATP as an indicator of metabolic activity) or resazurin.
-
Signal Measurement: Measure luminescence or fluorescence according to the reagent manufacturer's instructions.
-
Data Analysis: Plot cell viability against the log of inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).
Part 3: Comparative Analysis of 7-Azaindole Based Inhibitors
To provide a practical context, the following table summarizes the inhibitory potencies of several 7-azaindole-based compounds against different protein kinase targets as reported in the scientific literature. This data illustrates the diverse applications and potential of this scaffold.
| Compound ID/Reference | Target Kinase | Assay Type | IC50 Value |
| Compound 18b [15] | VEGFR-2 | Biochemical | 0.07 µM |
| Compound 7 [16] | VEGFR-2 | Biochemical | 25 nM |
| Compound 37 [17] | ROCK | Biochemical | 4 nM |
| Compound 120 [18] | p38α MAP Kinase | Biochemical | 60 nM |
| PLX4720[8] | B-RAF (V600E) | Biochemical | 13 nM |
This table is a representative summary. Researchers should consult the primary literature for detailed experimental conditions.
Part 4: Understanding Structure-Activity Relationships (SAR)
The true power of the 7-azaindole scaffold lies in its synthetic tractability, which allows for systematic modifications to optimize potency and selectivity. Understanding the Structure-Activity Relationship (SAR) is key to rational drug design.[17][19][20]
The core 7-azaindole establishes the critical hinge-binding interaction.[4][5] Modifications are typically explored at other positions of the ring system to access different pockets within the ATP-binding site. For example, in the development of ROCK inhibitors, substitution at the 3-position of the 7-azaindole was found to be crucial for achieving high potency and selectivity against other kinases like PKA.[17] Similarly, for p38 inhibitors, adding a 4-fluorobenzyl group that occupies an adjacent hydrophobic pocket enhances activity and selectivity.[18]
Caption: Key SAR points for 7-azaindole-based kinase inhibitors.
Conclusion
The 7-azaindole scaffold is a validated and versatile starting point for the development of potent and selective protein kinase inhibitors. A rigorous assessment of these compounds requires a multi-faceted approach. By starting with robust biochemical assays to establish direct enzymatic inhibition and progressing to carefully chosen cell-based models to confirm target engagement and functional outcomes, researchers can build a comprehensive data package. This systematic evaluation, coupled with an understanding of the underlying structure-activity relationships, is essential for advancing promising 7-azaindole-based candidates through the drug discovery pipeline.
References
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29-36. [Link]
-
Feng, Y., et al. (2021). ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127721. [Link]
-
ResearchGate. (n.d.). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate. [Link]
-
Bandarage, U. K., et al. (2018). ROCK inhibitors 3: Design, synthesis and structure-activity relationships of 7-azaindole-based Rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2622-2626. [Link]
-
Kaur, M., & Singh, M. (2018). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Current Organic Chemistry, 22(20), 1993-2006. [Link]
-
Semantic Scholar. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. Semantic Scholar. [Link]
-
Lecointre, A., et al. (2021). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 26(11), 3196. [Link]
-
ResearchGate. (n.d.). Design, Synthesis and Structure-Activity Relationships of 7-Azaindole-Based Rho kinase (ROCK) Inhibitors. ResearchGate. [Link]
-
Patel, R. V., & Syed, R. (2019). Azaindole Therapeutic Agents. ACS Medicinal Chemistry Letters, 10(12), 1664-1667. [Link]
-
Wang, Y., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 27(19), 6202. [Link]
-
Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
INiTS. (2020). Cell-based test for kinase inhibitors. INiTS. [Link]
-
Jia, Y., et al. (2016). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. In Kinase Inhibitors. Methods in Molecular Biology, vol 1360. Humana Press, New York, NY. [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]
-
BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]
-
Lecointre, A., et al. (2021). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 26(11), 3196. [Link]
-
Regan, J., et al. (2003). Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters, 13(18), 3101-3104. [Link]
-
Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. [Link]
-
El-Gamal, M. I., et al. (2018). Design, synthesis, and molecular docking of novel indole scaffold-based VEGFR-2 inhibitors as targeted anticancer agents. Archiv der Pharmazie, 351(3-4), e1700299. [Link]
-
Al-Ostoot, F. H., et al. (2022). The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches. Molecules, 27(19), 6695. [Link]
-
Mavunkel, B. J., et al. (2003). Indole-based Heterocyclic Inhibitors of p38alpha MAP Kinase: Designing a Conformationally Restricted Analogue. Bioorganic & Medicinal Chemistry Letters, 13(18), 3087-3090. [Link]
-
Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. FEBS Journal, 278(12), 2063-2078. [Link]
-
Patil, P., & Bari, S. (2022). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry, 13(1), 21-42. [Link]
-
Wang, Z., et al. (2015). Recent updates on potential of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. Current Medicinal Chemistry, 22(1), 108-121. [Link]
-
ResearchGate. (n.d.). Clinical development of VEGFR-2 inhibitors. ResearchGate. [Link]
-
Amir, M., Somakala, K., & Ali, S. (2013). p38 MAP kinase inhibitors as anti inflammatory agents. Mini Reviews in Medicinal Chemistry, 13(14), 2082-2096. [Link]
-
Kumar, D., et al. (2014). Retracted Article: Design and synthesis of VEGFR-2 tyrosine kinase inhibitors as potential anticancer agents by virtual based screening. RSC Advances, 4(32), 16674-16683. [Link]
Sources
- 1. revvity.com [revvity.com]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 12. inits.at [inits.at]
- 13. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Design, synthesis, and molecular docking of novel indole scaffold-based VEGFR-2 inhibitors as targeted anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. ROCK inhibitors 3: Design, synthesis and structure-activity relationships of 7-azaindole-based Rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [PDF] The Azaindole Framework in the Design of Kinase Inhibitors | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist’s Guide to the Synthesis of 7-Azaindoles: A Benchmark of Classical and Novel Methodologies
The 7-azaindole scaffold is a privileged heterocyclic motif, serving as the core of numerous biologically active compounds and approved pharmaceuticals, including the BRAF kinase inhibitor Vemurafenib (Zelboraf®)[1][2]. Its role as a bioisostere of indole often confers improved physicochemical properties such as enhanced solubility and superior bioavailability, making it a highly sought-after building block for drug development professionals[1]. However, the synthesis of this scaffold is not trivial. The electron-deficient nature of the pyridine ring often renders classical indole syntheses like the Fischer, Bartoli, and Reissert approaches inefficient or incompatible[1].
This guide provides an in-depth comparison of established and novel synthetic routes to 7-azaindoles. We will move beyond simple procedural lists to explore the causality behind experimental choices, benchmark performance with quantitative data, and provide detailed, validated protocols. Our objective is to equip researchers with the critical insights needed to select and implement the optimal synthetic strategy for their specific research and development goals.
I. Established Methodologies: The Workhorses of 7-Azaindole Synthesis
For decades, the construction of the 7-azaindole core has relied on multi-step sequences, often beginning with substituted pyridine precursors. While robust, these methods can be limited by factors such as harsh reaction conditions, modest yields, and challenges in scalability.
The Sonogashira Coupling-Cyclization Sequence
A cornerstone of 7-azaindole synthesis is the palladium-catalyzed Sonogashira coupling of an ortho-haloaminopyridine with a terminal alkyne. The resulting alkynylpyridine intermediate is then subjected to a base- or metal-mediated cyclization to forge the pyrrole ring. This two-step approach offers great flexibility in introducing substituents at the C2 and C3 positions of the final product.
The choice of catalyst and conditions is critical. While traditional copper-co-catalyzed Sonogashira reactions are effective, the development of copper-free protocols is a significant refinement, particularly in pharmaceutical synthesis where minimizing residual heavy metal contamination is paramount[3]. The subsequent cyclization is typically promoted by a strong base like potassium tert-butoxide or a metal catalyst.
Limitations of Established Routes
-
Scalability Concerns: Multi-step sequences often involve intermediate purifications that can lower overall yield and complicate scale-up efforts[4].
-
Atom Economy: The use of protecting groups and stoichiometric reagents in some classical routes can lead to poor atom economy[5][6].
-
Harsh Conditions: Certain cyclization methods require high temperatures or strongly basic conditions, which may not be compatible with sensitive functional groups.
II. Novel Synthetic Routes: Driving Efficiency and Innovation
Recent advancements have focused on overcoming the limitations of classical methods. These novel routes often feature improved efficiency, milder conditions, and better scalability, driven by innovations in catalysis and reaction design.
One-Pot and Domino Reactions
A significant leap forward is the development of one-pot processes where multiple transformations occur in a single reaction vessel. This approach streamlines the synthesis by eliminating the need to isolate intermediates, thereby saving time, reducing solvent waste, and often increasing overall yield. An example involves a one-pot process comprising a copper-free Sonogashira alkynylation followed by a base-mediated indolization[3].
A particularly elegant strategy involves an alkali-amide controlled domino reaction between 2-fluoro-3-methylpyridine and an arylaldehyde[1]. In a remarkable display of chemoselectivity, the choice of the base's counter-ion dictates the product: lithium hexamethyldisilazide (LiN(SiMe₃)₂) selectively produces the 7-azaindoline, while the potassium analogue (KN(SiMe₃)₂) furnishes the desired 7-azaindole. This method avoids the use of transition metals and stoichiometric oxidants, representing a significant advancement in green chemistry[1].
Microwave-Assisted Synthesis
The application of microwave irradiation has been shown to dramatically accelerate many organic reactions, including the synthesis of 7-azaindoles[7]. Microwave heating can significantly shorten reaction times, often from hours to minutes, and improve yields by minimizing the formation of side products. Iron-catalyzed cyclization of o-haloaromatic amines with terminal alkynes under microwave irradiation is a notable example, offering an efficient and practical route to the 7-azaindole core[7].
III. Performance Benchmark: A Comparative Analysis
To provide a clear, objective comparison, the following table summarizes the key performance indicators for representative established and novel methodologies.
| Methodology | Starting Materials | Key Reagents / Catalysts | Typical Yield (%) | Scalability | Key Advantages | Key Disadvantages |
| Established: Sonogashira / Cyclization[4] | 2-Amino-3-iodopyridine, Terminal Alkyne | Pd/Cu catalysts, Base (e.g., K₂CO₃, KOtBu) | 60-88% (overall) | Demonstrated up to kg scale | High functional group tolerance, versatile | Multi-step, potential metal contamination |
| Novel: LDA-mediated Chichibabin[8] | 2-Fluoro-3-picoline, Benzonitrile | Lithium diisopropylamide (LDA) | 80-82% | Lab scale reported | One-pot, high yield, transition-metal-free | Requires cryogenic temps (-40°C), strong base |
| Novel: Fe-Catalyzed MW-Assisted[7] | 3-Iodo-pyridin-2-ylamine, Terminal Alkyne | Fe(acac)₃, Base (e.g., DBU) | 65-85% | Lab scale reported | Rapid reaction times (minutes), low-cost catalyst | Requires specialized microwave equipment |
| Novel: Alkali-Amide Domino[1] | 2-Fluoro-3-picoline, Arylaldehyde | KN(SiMe₃)₂ | 56% (assay yield) | Lab scale reported | Transition-metal-free, oxidant-free, novel | Moderate yield, sensitive to base counter-ion |
IV. Experimental Protocols: From Theory to Practice
The trustworthiness of any synthetic method lies in its reproducibility. Here, we provide detailed, step-by-step protocols for two distinct and validated methodologies.
Protocol 1: Established Two-Step Synthesis of 5-Nitro-7-azaindole
This protocol is adapted from a robust and scalable process developed for the synthesis of a key pharmaceutical intermediate[4].
Step A: Sonogashira Coupling
-
To a stirred solution of 2-amino-3-iodo-5-nitropyridine (1.0 kg) in a suitable solvent like DMF, add ethynyltrimethylsilane, Pd(PPh₃)₄, and CuI.
-
Add a base, such as triethylamine, and stir the mixture at room temperature until TLC or HPLC analysis indicates complete consumption of the starting material.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude trimethylsilanylethynyl intermediate.
Step B: Metal-Free Cycloisomerization
-
Dissolve the crude intermediate from Step A in a solvent mixture (e.g., THF/water).
-
Add morpholine and heat the reaction mixture. The morpholine acts as a base to facilitate both the desilylation and the subsequent intramolecular cyclization.
-
Monitor the reaction by HPLC. Upon completion, the product, 5-nitro-7-azaindole, typically precipitates from the reaction mixture.
-
Cool the mixture and isolate the solid product by filtration. Wash with a suitable solvent and dry under vacuum. This process has been shown to yield the final product in high purity (>97%) and consistent yield (approx. 88%) on a kilogram scale without the need for column chromatography[4].
Protocol 2: Novel One-Pot Synthesis of 2-Phenyl-7-azaindole via Chichibabin Cyclization
This protocol is based on a detailed mechanistic study and provides a high-yield, one-pot synthesis using readily available starting materials[8].
Materials & Setup:
-
All glassware should be oven-dried and the reaction conducted under an inert atmosphere (Argon or Nitrogen).
-
Anhydrous THF is required.
-
Solutions of n-BuLi and LDA should be titrated prior to use.
Procedure (Inverse Addition):
-
To a flask containing anhydrous THF (20.0 mL) under Argon, cooled to -40°C (acetonitrile/dry ice bath), add a 1.6 M solution of n-butyllithium (2.66 mL, 4.2 mmol).
-
Slowly add dry diisopropylamine (620 µL, 4.2 mmol) to the solution and stir for 5 minutes at -40°C to generate LDA.
-
Add benzonitrile (215 µL, 2.1 mmol) and allow the mixture to stir at -40°C for 2 hours.
-
Add 2-fluoro-3-picoline (200 µL, 2.0 mmol) dropwise to the reaction mixture.
-
Continue stirring at -40°C for an additional 2 hours.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Warm the mixture to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography (silica gel) to afford 2-phenyl-7-azaindole as an off-white solid (reported yield: 82%)[8].
Causality Note: The inverse addition, where the picoline is added to the mixture of LDA and benzonitrile, is crucial for maximizing yield by controlling the complex side reactions, such as the dimerization of the picoline starting material[8]. Using two equivalents of LDA is necessary for a key tautomerization step following the cyclization[8].
V. Conclusion and Future Outlook
The synthesis of 7-azaindoles has evolved significantly. While classical Sonogashira-based routes remain valuable and scalable workhorses, especially for complex derivatives, novel methodologies offer compelling advantages in terms of efficiency, safety, and environmental impact[4][9].
-
For large-scale, GMP-compliant synthesis , established and optimized multi-step routes like the metal-free cycloisomerization of Sonogashira products are often preferred due to their proven scalability and robustness[4].
-
For discovery chemistry and rapid analogue synthesis , one-pot methods and microwave-assisted protocols provide unparalleled speed and efficiency[7][8].
-
For developing greener processes , transition-metal-free routes, such as the alkali-amide domino reaction, represent the cutting edge and align with the principles of sustainable chemistry[1].
The continued development of novel catalytic systems and one-pot procedures will undoubtedly lead to even more efficient, economical, and environmentally benign syntheses of this critical pharmaceutical scaffold. Researchers are encouraged to select a methodology based on a careful consideration of project-specific needs, including scale, cost, available equipment, and the desired substitution pattern on the 7-azaindole core.
References
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]
- Li, F., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. The Royal Society of Chemistry.
- Motati, D. R., Amaradhi, R., & Ganesh, T. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers, 8(3), 466–513.
- Subota, A., Volochnyuk, D., Gorlova, A., & Grygorenko, O. (n.d.). Scalable synthesis and properties of 7-methyl-4-azaindole. Enamine.
- BenchChem. (2025). Benchmarking the synthesis of 1-Acetyl-7-azaindole against other methods.
- Le, T., et al. (2023). Different strategies for synthesis of 7-azaindoles.
- Pearson, et al. (2012). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole.
- Laha, J., et al. (2020).
- Various Authors. (n.d.). Synthesis of Azaindoles. Chinese Journal of Chemistry.
- BenchChem. (2025).
- Jubilant Ingrevia Limited. (n.d.).
- Various Authors. (2025).
- Various Authors. (2023).
- Carl ROTH. (n.d.).
- Subota, A., et al. (n.d.). Scalable synthesis and properties of 7-methyl-4-azaindole.
- Various Authors. (2025). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole.
- Various Authors. (n.d.).
- Collum, D. B., et al. (n.d.).
- Various Authors. (n.d.). Synthesis of 7-azaindole derivatives, starting from different cyclic imines.
- PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry.
- Various Authors. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent.
- Various Authors. (n.d.). Atom Economy in Drug Synthesis is a Playground of Functional Groups. Prime Scholars.
- Various Authors. (2025). Atom Economy Green Synthesis in Organic Chemistry. JOCPR.
- Guillaumet, G. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
- Legoabe, L., et al. (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. PubMed.
- Various Authors. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. PubMed.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Azaindole synthesis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. primescholars.com [primescholars.com]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization and Scaling up of the Azaindole Derivatives Synthesis | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
As researchers and scientists at the forefront of drug development, our work with novel compounds like Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is critical. However, our responsibility extends beyond synthesis and application to include the safe and compliant management of chemical waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this specific brominated heterocyclic compound, ensuring the safety of laboratory personnel and the protection of our environment.
Hazard Assessment & Chemical Profile: Understanding the "Why"
This compound belongs to the class of halogenated organic compounds.[1] Its structure, featuring a pyrrolopyridine core and a bromine atom, dictates its chemical reactivity and hazard profile. While a specific, comprehensive safety data sheet (SDS) for this exact ester is not universally available, data from structurally similar compounds—such as the parent 5-bromo-7-azaindole and the corresponding carboxylic acid—provide a strong basis for a conservative hazard assessment. These related structures are known to cause skin and serious eye irritation and may cause respiratory irritation.[2][3][4][5]
The fundamental principle of its disposal is rooted in its classification as a halogenated organic waste . This classification is critical because halogenated compounds require specific disposal methods, typically high-temperature incineration at specialized facilities equipped to neutralize the hazardous byproducts generated during combustion, such as hydrogen bromide.[1][6]
Table 1: Hazard Profile and Safety Recommendations
| Hazard Category | GHS Classification (Based on Analogues) | Required Precautions & PPE |
|---|---|---|
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled.[5][7] | Wear chemical-resistant gloves (e.g., nitrile), a fully buttoned lab coat, and safety goggles. Handle exclusively within a certified chemical fume hood.[8][9] |
| Skin Irritation | Causes skin irritation (Category 2).[2][3][5] | Avoid all skin contact. If contact occurs, wash immediately with soap and water. Remove contaminated clothing.[10] |
| Eye Irritation | Causes serious eye irritation (Category 2A).[2][3][4][5] | Wear chemical safety goggles or a face shield. If contact occurs, flush eyes for at least 15 minutes and seek medical attention.[3][11] |
| Environmental Hazard | Expected to be toxic to aquatic organisms.[12] | Prevent release to the environment. Never dispose of this chemical down the drain or in regular trash.[11][13][14] |
Core Principles of Disposal: The Foundational Rules
Before proceeding to the step-by-step protocol, it is imperative to understand the non-negotiable rules of hazardous waste management in a laboratory setting.
-
The "Never" Rules :
-
NEVER dispose of this chemical, or its solutions, down the sink.[11][14][15] This can damage plumbing and contaminate waterways.
-
NEVER discard this chemical in the regular solid waste trash.[13]
-
NEVER attempt to dispose of this chemical by evaporation in a fume hood. This is an illegal and unsafe practice that pollutes the air and exposes personnel to vapors.[11][14]
-
-
The "Always" Rules :
-
ALWAYS treat this compound and any materials contaminated with it (e.g., gloves, weighing paper, silica gel, contaminated solvents) as hazardous waste.[11]
-
ALWAYS segregate halogenated organic waste from all other waste streams, particularly non-halogenated solvents, acids, and bases.[1][13] Co-mingling waste streams increases disposal costs and can cause dangerous chemical reactions.
-
ALWAYS consult your institution's Environmental Health and Safety (EHS) department for specific local guidelines, as regulations can vary.[14][15]
-
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for safely managing waste from the moment it is generated.
Step 1: Waste Identification and Classification Immediately upon deciding a material containing this compound is waste, classify it.
-
Solid Waste: Collect unreacted starting material, byproducts, or contaminated consumables (e.g., TLC plates, filter paper) in a designated solid waste container.
-
Liquid Waste: Collect reaction mixtures, column chromatography fractions, or contaminated solvents in a designated liquid waste container.
-
Classification: In both cases, the waste stream must be classified as Halogenated Organic Waste .[1]
Step 2: Selecting the Appropriate Waste Container The integrity of your waste container is the primary barrier against a chemical spill.
-
Compatibility: The container must be made of a material compatible with the waste. For organic solvents, this is typically a high-density polyethylene (HDPE) or glass bottle. Ensure the waste is compatible with the container itself.[13][16]
-
Condition: The container must be in good condition, free from cracks or leaks.[11]
-
Sealing: It must have a screw-top cap that seals tightly. Waste containers must remain closed at all times except when you are actively adding waste.[11][13][14][16] Leaving a funnel in the opening is a common but dangerous violation.
Step 3: Proper Labeling of the Waste Container Accurate labeling is a regulatory requirement and is essential for safety.
-
As soon as the first drop of waste is added, affix a "HAZARDOUS WASTE" tag provided by your institution's EHS department.[14][16]
-
Clearly write the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[16]
-
List all other components in the container, including solvents, with their estimated percentages or volumes.[13][16]
Step 4: Waste Accumulation and Storage Waste must be stored safely in a designated "Satellite Accumulation Area" within the lab, which is at or near the point of generation.[16]
-
Segregation: Store the halogenated waste container away from incompatible materials.[8][13]
-
Secondary Containment: All liquid hazardous waste containers must be kept in a secondary containment bin or tray to contain any potential leaks.[11][13]
-
Inspection: Inspect the container weekly for any signs of leakage or degradation.[16]
Step 5: Arranging for Final Disposal Laboratory personnel are not authorized to transport hazardous waste.
-
Once the container is 90% full or has reached your institution's time limit for accumulation (e.g., 9 months), submit a chemical waste pickup request to your EHS department.[11][14][15]
-
Ensure the label is complete and legible before the scheduled pickup.
Emergency Procedures: Spill Management
In the event of an accidental spill, a swift and correct response is crucial.
-
Small, Manageable Spills (<1 ounce, cleanable in <15 minutes):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (lab coat, safety goggles, double nitrile gloves), control the source of the spill.[11]
-
Absorb the spill with an inert, non-combustible material like vermiculite or a chemical absorbent pad.[8]
-
Collect the absorbed material and any contaminated items using non-sparking tools.
-
Place all materials into a sealable bag or container, label it as "Hazardous Waste" with the full chemical name, and dispose of it in the appropriate waste stream.[8][11]
-
Clean the spill area with a suitable solvent and decontaminate.
-
-
Large Spills or Spills Outside a Fume Hood:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to this structured protocol, you build a culture of safety and responsibility, ensuring that our innovative research does not come at the cost of environmental health or personal well-being.
References
-
Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]
-
Laboratory Chemical Waste Guidelines. (n.d.). Stanford Environmental Health & Safety. Retrieved from [Link]
-
Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]
-
Chemical Waste Management Reference Guide. (n.d.). The Ohio State University Environmental Health and Safety. Retrieved from [Link]
-
Guide to Managing Laboratory Chemical Waste. (n.d.). Vanderbilt University Environmental Health and Safety. Retrieved from [Link]
-
Darnell, A. J. (1983, December). Bromination Process for Disposal of Spilled Hazardous Materials. U.S. Environmental Protection Agency. Retrieved from [Link]
-
What is bromine and what are the safe disposal and recycling methods? (2025, March 18). Ideal Response. Retrieved from [Link]
-
Hazardous Waste Segregation. (n.d.). Bucknell University. Retrieved from [Link]
-
Environmental Fact Sheet, Organobromine. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
MATERIAL SAFETY DATA SHEET - PYRIDINE. (n.d.). Retrieved from [Link]
-
Bromine Safety Sheet. (n.d.). Washington State University. Retrieved from [Link]
-
5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. synquestlabs.com [synquestlabs.com]
- 3. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 4. 5-Bromo-1H-pyrrolo 2,3-b pyridine-2-carboxylic acid AldrichCPR 1222175-20-3 [sigmaaldrich.com]
- 5. 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | C8H5BrN2O2 | CID 53412946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. chemscene.com [chemscene.com]
- 10. file.bldpharm.com [file.bldpharm.com]
- 11. ehs.stanford.edu [ehs.stanford.edu]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 15. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 16. research.columbia.edu [research.columbia.edu]
A Senior Application Scientist's Guide to the Safe Handling of Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific advancement. Yet, this innovation brings with it the inherent responsibility of ensuring the utmost safety in our laboratories. This guide provides a detailed protocol for the safe handling of Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a halogenated heterocyclic compound. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety measure, thereby fostering a proactive safety culture.
Understanding the Hazard Profile
This compound and its structural analogs are known to present several health hazards.[1][2][3] The primary routes of exposure are inhalation, skin contact, and eye contact.[4]
Key Hazards:
-
Skin Irritation: Direct contact can lead to redness, itching, and inflammation.[4]
-
Serious Eye Irritation: The compound can cause significant eye irritation, potentially leading to damage if not promptly addressed.[4]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[2][3][5]
-
Acute Toxicity: Similar compounds are classified as harmful if swallowed, in contact with skin, or inhaled.[2][5][6]
These hazards necessitate a multi-faceted approach to personal protection, focusing on creating barriers to prevent exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the procedures being performed.[7] The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale for Use |
| Eye and Face Protection | Chemical splash goggles with side-shields or a full-face shield.[5][8][9] | Standard safety glasses do not provide a seal around the eyes and are inadequate for protecting against splashes of liquids or fine powders.[8] Goggles or a face shield are essential to prevent contact with this eye-irritating compound. |
| Hand Protection | Nitrile gloves. For prolonged contact or immersion, heavier nitrile gloves are recommended. | Nitrile gloves offer good resistance to a wide range of chemicals, including many halogenated aromatic solvents.[8] They provide a reliable barrier against incidental splashes and contact.[8] |
| Body Protection | A lab coat or chemical-resistant apron.[7][9] For larger quantities, impervious clothing or coveralls should be considered.[5][9] | A lab coat protects the skin and personal clothing from minor spills and contamination. Impervious clothing is necessary when there is a higher risk of significant exposure.[5] |
| Respiratory Protection | To be used in a well-ventilated area.[2][5] A NIOSH-approved respirator may be necessary if engineering controls are insufficient or during spill cleanup.[10] | Handling the compound in a chemical fume hood is the primary method to control inhalation exposure.[2] A respirator should be used as a secondary protective measure based on the specific risk assessment. |
Procedural Guidance for Safe Handling and Disposal
A systematic workflow is crucial to minimize the risk of exposure during the handling and disposal of this compound. The following diagram and steps outline a comprehensive operational plan.
Step-by-Step Protocol:
-
Preparation:
-
Don Appropriate PPE: Before entering the laboratory, ensure all personnel are wearing the prescribed PPE as detailed in the table above.
-
Verify Fume Hood Functionality: Confirm that the chemical fume hood is operational and has a current inspection sticker.
-
Gather Materials: Assemble all necessary chemicals, glassware, and equipment within the fume hood to minimize movement in and out of the containment area.
-
-
Handling:
-
Weighing: Always weigh the solid compound within the fume hood to prevent the inhalation of fine particles.
-
Transfer: Use a spatula or other appropriate tool to carefully transfer the compound, avoiding the creation of dust.
-
Reaction: Conduct all experimental procedures involving this compound within the fume hood.
-
-
Cleanup and Disposal:
-
Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the compound.
-
Solid Waste: Dispose of all contaminated solid waste, including gloves and weighing paper, in a clearly labeled hazardous waste container.
-
Liquid Waste: Dispose of all liquid waste containing the compound in a designated halogenated waste container. Do not pour down the drain.[4]
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate hazardous waste stream.
-
Emergency Procedures: Being Prepared for the Unexpected
In the event of an accidental exposure or spill, immediate and correct action is crucial.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][4][6] Remove contaminated clothing.[4][5] Seek medical attention if irritation persists.[4] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4][5] Remove contact lenses if present and easy to do.[4][5] Seek immediate medical attention.[4] |
| Inhalation | Move the individual to fresh air.[2][4][5] If breathing is difficult, administer oxygen. Seek immediate medical attention.[4] |
| Spill | Evacuate the immediate area. If the spill is small, trained personnel with appropriate PPE can clean it up using an inert absorbent material. Place the absorbed material in a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the laboratory and contact the institution's emergency response team. |
By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.
References
Sources
- 1. 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | C8H5BrN2O2 | CID 53412946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 5. chemscene.com [chemscene.com]
- 6. file.bldpharm.com [file.bldpharm.com]
- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. blog.storemasta.com.au [blog.storemasta.com.au]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 14. Ethyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate|BLD Pharm [bldpharm.com]
- 15. Ethyl 5-bromo-1,3-dimethyl-1H-pyrrole-2-carboxylate|BLD Pharm [bldpharm.com]
- 16. file.bldpharm.com [file.bldpharm.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
